molecular formula C11H14INO B1525680 4-(2-Iodophenoxy)piperidine CAS No. 1220175-12-1

4-(2-Iodophenoxy)piperidine

Número de catálogo: B1525680
Número CAS: 1220175-12-1
Peso molecular: 303.14 g/mol
Clave InChI: GEPONZFYXJHBLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Iodophenoxy)piperidine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol . Its structure features a piperidine ring substituted at the 4-position with a 2-iodophenoxy group. This configuration makes it a valuable synthetic intermediate in organic and medicinal chemistry research. The primary research value of this compound lies in its role as a versatile chemical building block . The iodine atom on the phenyl ring is a highly reactive site, making the molecule a crucial precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions . These reactions are fundamental for constructing complex molecular architectures, particularly for creating novel compounds with potential biological activity. Piperidine derivatives and halogenated phenyl groups are prevalent structural motifs in pharmaceuticals and are often investigated for their diverse mechanisms of action, which can include receptor binding and enzyme inhibition . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(2-iodophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPONZFYXJHBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 4-(2-Iodophenoxy)piperidine (CAS 1220175-12-1): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens and basic heterocycles dictates both the pharmacokinetic profile and the synthetic versatility of a scaffold. 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) is a highly privileged building block. It combines a basic piperidine ring—frequently utilized to improve aqueous solubility and engage in salt-bridge interactions with target proteins—with an ortho-iodophenoxy moiety. The heavy iodine atom not only serves as a potent halogen-bond donor but also acts as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth, causality-driven guide to the synthesis, analytical validation, and downstream application of 4-(2-Iodophenoxy)piperidine, designed for researchers and process chemists requiring robust, self-validating methodologies.

Chemical Profile & Structural Rationale

The utility of 4-(2-Iodophenoxy)piperidine stems from its orthogonal reactivity. The secondary amine can be functionalized (via alkylation, acylation, or reductive amination) independently of the aryl iodide, which is primed for palladium-catalyzed C–C or C–heteroatom bond formation.

Quantitative Chemical Properties
PropertyValueRationale / Implication
CAS Number Unique chemical identifier for procurement and literature tracking .
Molecular Formula C₁₁H₁₄INODefines the exact atomic composition.
Molecular Weight 303.14 g/mol Optimal for fragment-based drug discovery (FBDD) (MW < 300 is ideal; iodine adds significant mass but minimal steric bulk).
LogP (Calculated) ~2.8 - 3.2Indicates moderate lipophilicity, suitable for membrane permeability.
pKa (Piperidine) ~9.5 - 10.0Ensures the molecule is predominantly protonated at physiological pH (7.4), enhancing solubility.

Synthetic Methodologies: A Mechanistic Perspective

Synthesis N1 N-Boc-4-hydroxypiperidine + 2-Iodophenol N2 Mitsunobu Reaction (PPh3, DIAD, THF) N1->N2 Pathway A (Inversion) N3 SN2 Substitution (MsCl, Et3N, then K2CO3, DMF) N1->N3 Pathway B (Retention via double inversion) N4 N-Boc-4-(2-Iodophenoxy)piperidine N2->N4 N3->N4 N5 Boc Deprotection (TFA / DCM) N4->N5 N6 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) N5->N6

Figure 1: Synthetic pathways for 4-(2-Iodophenoxy)piperidine via Mitsunobu or SN2.

Protocol 1: Mitsunobu Etherification and Deprotection (Self-Validating Workflow)

Causality of Reagents:

  • THF (Solvent): Provides optimal solubility for the zwitterionic betaine intermediate formed between Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD).

  • Temperature Control (0 °C): The formation of the PPh₃-DIAD adduct is highly exothermic. Dropwise addition at 0 °C prevents thermal decomposition of the adduct and suppresses the competing elimination of the secondary alcohol to an alkene.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-iodophenol (1.0 equiv) and N-Boc-4-hydroxypiperidine (1.1 equiv) in anhydrous THF (0.2 M).

  • Activation: Add PPh₃ (1.2 equiv) to the stirring solution. Once dissolved, cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Add DIAD (1.2 equiv) dropwise over 15 minutes. Validation Check: The solution will turn pale yellow, indicating the formation of the active betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). Self-Validation: The reaction is complete when the UV-active 2-iodophenol spot is consumed. LC-MS should confirm the intermediate mass[M+H-Boc]⁺ = 304.

  • Workup & Purification: Concentrate the solvent in vacuo. Triturate the crude mixture with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO), a common Mitsunobu byproduct. Filter and purify the filtrate via silica gel chromatography.

  • Deprotection: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) (0.1 M) and cool to 0 °C. Add Trifluoroacetic acid (TFA) (10 equiv). Stir for 2 hours at room temperature.

  • Final Validation: Concentrate to remove TFA, neutralize with saturated aqueous NaHCO₃, and extract with DCM. LC-MS of the organic layer must show a single peak with [M+H]⁺ = 304.1.

Downstream Applications: Cross-Coupling & Derivatization

The ortho-iodo substitution is the primary handle for diversification. Aryl iodides are the most reactive halides in oxidative addition with Palladium(0), allowing for cross-coupling at lower temperatures and with broader functional group tolerance than aryl bromides or chlorides .

Applications Core 4-(2-Iodophenoxy)piperidine Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd cat.) Core->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu cat.) Core->Sonogashira Prod1 2-Arylphenoxy Piperidines Suzuki->Prod1 Prod2 2-Aminophenoxy Piperidines Buchwald->Prod2 Prod3 2-Alkynylphenoxy Piperidines Sonogashira->Prod3

Figure 2: Downstream cross-coupling applications leveraging the ortho-iodo functionality.

Protocol 2: Suzuki-Miyaura Cross-Coupling

To construct biaryl systems (e.g., 2-arylphenoxy piperidines), the Suzuki-Miyaura coupling is the gold standard due to the stability and low toxicity of boronic acids .

Causality of Reagents:

  • Pd(dppf)Cl₂ (Catalyst): The bidentate dppf ligand provides a large bite angle. This specifically accelerates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered ortho-substituted aryl iodides.

  • 1,4-Dioxane/Water (4:1) (Solvent System): Water is strictly required. It hydrates the boronic acid to form the highly reactive, electron-rich trihydroxyboronate anion[R-B(OH)₃]⁻, which undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the neutral boronic acid.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine 4-(2-Iodophenoxy)piperidine (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Crucial Step: Degassing via argon sparging for 10 minutes prevents the homocoupling of the boronic acid (catalyzed by oxygen).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • Self-Validation: Analyze an aliquot via LC-MS. The disappearance of the m/z 304.1 peak and the appearance of the corresponding [M+H]⁺ for the biaryl product confirms successful transmetalation and reductive elimination.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized 4-(2-Iodophenoxy)piperidine, researchers must validate the material against the following expected spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic aromatic doublet of the proton adjacent to the iodine atom at ~7.80 ppm (1H, dd, J = 7.8, 1.5 Hz). The methine proton of the piperidine ring (C-O-CH) will appear as a distinct multiplet at ~4.50 ppm, shifted downfield due to the electronegative oxygen.

  • ¹³C NMR (100 MHz, CDCl₃): The most diagnostic peak is the quaternary carbon attached to the iodine (C-I), which appears unusually upfield at ~86-90 ppm due to the heavy-atom effect of iodine.

  • Mass Spectrometry (ESI+): The exact mass is 303.01. The ESI+ spectrum must display a dominant [M+H]⁺ ion at m/z 304.1.

References

  • Fletcher, S. "The Mitsunobu reaction in the 21st century." Organic Chemistry Frontiers, 2015, 2, 739-752. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 12564-12649. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483. URL:[Link]

Sources

Mechanistic Profiling and Synthetic Utility of 4-(2-Iodophenoxy)piperidine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, 4-(2-Iodophenoxy)piperidine (CAS 1220175-12-1) and its protected derivatives (e.g., benzyl 4-(2-iodophenoxy)piperidine-1-carboxylate) are not utilized as active pharmaceutical ingredients (APIs) with direct biological receptor targets. Instead, their mechanism of action is defined by their programmable chemical reactivity. As a high-value bifunctional synthetic scaffold, this molecule enables the rapid construction of complex, biologically active architectures, including CNS-active agents, chromones, and flavonoid piperidine alkaloids[1].

This whitepaper provides an in-depth technical analysis of the structural determinants, catalytic mechanisms, and self-validating experimental protocols that govern the synthetic mechanism of action of 4-(2-Iodophenoxy)piperidine.

Structural Determinants & Reactivity Profile

The utility of 4-(2-Iodophenoxy)piperidine stems from its dual-pharmacophore nature, which allows orthogonal functionalization:

  • The Piperidine Core: A ubiquitous nitrogenous heterocycle in drug discovery. It acts as a basic solubilizing group, a hydrogen-bond acceptor/donor, and a critical binding motif for G-protein coupled receptors (GPCRs) and kinases. In synthetic workflows, the secondary amine can be protected (e.g., Boc, Cbz, Benzyl) to prevent catalyst poisoning or directed toward nucleophilic substitution[1].

  • The 2-Iodophenoxy Electrophile: The presence of the iodine atom at the ortho position of the phenoxy ring is the primary driver of the molecule's reactivity. Iodine is an exceptional leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions)[2].

The causality behind selecting an iodophenoxy derivative over a bromo- or chloro- analog lies in the thermodynamics of the carbon-halogen (C-X) bond. The low bond dissociation energy of the C-I bond drastically lowers the activation energy required for the rate-determining oxidative addition step in palladium catalysis.

Table 1: Comparative Halogen Reactivity in Pd-Catalyzed Cross-Coupling

Halogen SubstituentC-X Bond Dissociation EnergyRelative Oxidative Addition RateOptimal Palladium Catalyst System
C-I (Iodophenoxy) ~65 kcal/mol 104 (Ultra-Fast)Pd(PPh 3​ ) 4​ , Pd(dppf)Cl 2​ (Mild conditions)
C-Br (Bromophenoxy) ~81 kcal/mol 102 (Moderate)Pd 2​ (dba) 3​
  • XPhos (Moderate heating)
C-Cl (Chlorophenoxy) ~96 kcal/mol1 (Very Slow)Pd(OAc) 2​
  • SPhos/RuPhos (Harsh conditions)
  • Core Mechanism of Action: The Catalytic Cycle

    The primary "action" of 4-(2-Iodophenoxy)piperidine is its participation in Palladium-catalyzed C-C and C-N bond-forming reactions. Using the Suzuki-Miyaura cross-coupling as the definitive model[2], the mechanism proceeds through a highly orchestrated catalytic cycle:

    • Oxidative Addition (Rate-Determining Step): The active Pd(0) catalyst inserts itself into the weak C-I bond of the 2-iodophenoxy moiety. This changes the oxidation state of palladium from Pd(0) to Pd(II), forming a stable cis-aryl-palladium(II)-iodide complex, which rapidly isomerizes to the trans form to minimize steric hindrance.

    • Transmetalation: An arylboronic acid (activated by an inorganic base to form a nucleophilic boronate) transfers its aryl group to the Pd(II) center, displacing the iodide ligand.

    • Reductive Elimination: The two organic groups (the piperidine-phenoxy scaffold and the new aryl group) are brought into close proximity. The Pd(II) complex eliminates the newly formed biaryl product, simultaneously regenerating the active Pd(0) catalyst to propagate the cycle.

    CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(I)L2] Pd0->OxAdd 4-(2-Iodophenoxy)piperidine TransMet Transmetalation [Pd(II)(Ar)(R)L2] OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Coupled Piperidine Derivative RedElim->Product C-C Bond Formation

    Fig 1: Catalytic cycle of Pd-mediated cross-coupling for 4-(2-Iodophenoxy)piperidine.

    Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

    To ensure trustworthiness and reproducibility, the following protocol for coupling 4-(2-Iodophenoxy)piperidine with a model arylboronic acid is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.

    Step-by-Step Methodology

    Step 1: Reagent Preparation & Stoichiometry

    • Action: In an oven-dried Schlenk flask, combine 4-(2-Iodophenoxy)piperidine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (2.5 eq).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. Pd(dppf)Cl 2​ is selected because the bidentate dppf ligand enforces a cis geometry that accelerates reductive elimination while suppressing undesired β -hydride elimination. K 2​ CO 3​ is specifically chosen over stronger bases (like NaOH) to prevent the cleavage of sensitive piperidine protecting groups.

    Step 2: Solvent Addition & Degassing

    • Action: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v). Submerge an argon line and sparge the solution for 15 minutes.

    • Causality: Water is strictly required to dissolve K 2​ CO 3​ and generate the reactive boronate intermediate. Argon sparging is critical; dissolved oxygen will irreversibly oxidize the active Pd(0) species into an inactive Pd(II)-peroxo complex, stalling the catalytic cycle.

    Step 3: Reaction Execution & In-Process Control

    • Action: Seal the flask and heat to 80°C for 4–6 hours. Withdraw a 10 µL aliquot at 2 hours for LC-MS analysis.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier of transmetalation. LC-MS serves as the self-validating control: the disappearance of the starting mass (m/z ~304 [M+H]+) and the appearance of the product mass confirms catalytic turnover, preventing false positives often seen in TLC due to boronic acid homocoupling.

    Step 4: Quenching & Workup

    • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x).

    • Causality: EtOAc efficiently extracts the organic piperidine product. The brine wash removes the water-soluble inorganic salts and boronic acid byproducts, preventing emulsion formation.

    Step 5: Purification

    • Action: Isolate the product via silica gel flash chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.

    • Causality: The basic nitrogen of the piperidine ring often causes tailing on silica. A DCM/MeOH gradient (often with 1% Triethylamine) neutralizes the acidic silanol groups on the silica, ensuring sharp elution bands and high product purity.

    Workflow Prep 1. Reagent Prep Stoichiometric Balancing Degas 2. Degassing Argon Sparging Prep->Degas React 3. Reaction 80°C Heating LC-MS Control Degas->React Workup 4. Workup Phase Extraction React->Workup Purify 5. Purification Chromatography Workup->Purify

    Fig 2: Self-validating experimental workflow for the Suzuki-Miyaura coupling protocol.

    Advanced Synthetic Applications

    Beyond simple biaryl formation, the 2-iodophenoxy motif is highly prized for tandem and cascade reactions. Researchers utilize this scaffold to synthesize complex, constrained ring systems:

    • Tandem Buchwald-Hartwig Cyclizations: The 2-iodophenoxy group can undergo intramolecular amination or etherification to form fused benzofuran or related heterocyclic derivatives. By utilizing Pd 2​ (dba) 3​ and Xantphos, the iodine atom is displaced to form a new carbon-heteroatom bond, creating rigid, drug-like macrocycles[3].

    • Chromone and Flavonoid Alkaloids: 4-(2-Iodophenoxy)piperidine derivatives are key intermediates in the formal synthesis of anticancer candidate drugs, such as flavopiridol and rohitukine analogs. The scaffold undergoes Claisen rearrangements and subsequent cross-coupling to build the complex flavonoid architecture[1].

    References

    • 8877 - Sigma-Aldrich (benzyl 4-(2-iodophenoxy)piperidine-1-carboxylate)
    • Source: ACS Publications (Journal of Organic Chemistry)
    • Source: ACS Publications (Bioconjugate Chemistry)
    • Source: Heterocycles (Clockss Archive)

    Sources

    4-(2-Iodophenoxy)piperidine: A Versatile Scaffold for Modern Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Value of the 4-(2-Iodophenoxy)piperidine Core

    The 4-(2-Iodophenoxy)piperidine scaffold represents a confluence of privileged structures in medicinal chemistry. The piperidine ring, a ubiquitous motif in pharmaceuticals, imparts favorable physicochemical properties such as improved solubility and the ability to modulate basicity, which is crucial for target engagement and pharmacokinetic profiles.[1][2] Its presence is foundational to a multitude of therapeutic agents, particularly those targeting the Central Nervous System (CNS).[3][4] The phenoxy-piperidine linkage provides a structurally rigid, yet conformationally aware, vector to orient substituents in three-dimensional space, while the strategically placed ortho-iodine on the phenyl ring serves as a versatile synthetic handle for a host of powerful cross-coupling reactions. This unique combination makes 4-(2-Iodophenoxy)piperidine not just a molecule, but a platform for the rapid generation of diverse chemical libraries aimed at a wide array of biological targets.

    This guide provides a senior scientist's perspective on the synthesis, derivatization, and potential applications of this scaffold, emphasizing the causal logic behind experimental choices and providing actionable protocols for its use in drug discovery programs.

    Part 1: Synthesis of the Core Scaffold

    The primary challenge in constructing 4-(2-Iodophenoxy)piperidine is the formation of the diaryl ether bond. Two principal methodologies are recommended, each with distinct advantages depending on scale and available starting materials.

    Williamson Ether Synthesis: The Classical Approach

    The Williamson ether synthesis is a robust and cost-effective method for forming ether linkages.[5][6] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide on an electrophilic partner.[6][7] For the synthesis of 4-(2-Iodophenoxy)piperidine, two retrosynthetic disconnections are possible. However, due to the decreased reactivity of aryl halides in SN2 reactions, the most viable pathway involves the reaction of the 4-hydroxypiperidine alkoxide with 1,2-diiodobenzene or 2-iodo-1-fluorobenzene. The latter is often preferred due to the superior leaving group ability of fluoride in nucleophilic aromatic substitution.

    The causality here is clear: generating the alkoxide from the more readily available and less sterically hindered 4-hydroxypiperidine is experimentally more straightforward than attempting to use a phenoxide to displace a leaving group on the piperidine ring, which could lead to competing elimination reactions.[8]

    Experimental Protocol: Williamson Ether Synthesis

    • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.[9]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

    • Ether Formation: Add a solution of 1-fluoro-2-iodobenzene (1.1 eq.) in anhydrous DMF dropwise to the alkoxide solution.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. Causality: Heat is required to overcome the activation energy for nucleophilic aromatic substitution on the electron-rich iodophenyl ring.

    • Work-up and Purification: Cool the reaction to room temperature and quench carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Deprotection: Dissolve the purified N-Boc-4-(2-iodophenoxy)piperidine in a solution of 4M HCl in 1,4-dioxane and stir at room temperature. Monitor for the completion of deprotection. Remove the solvent in vacuo to yield 4-(2-Iodophenoxy)piperidine hydrochloride.

    Buchwald-Hartwig O-Arylation: The Modern, Catalytic Approach

    For substrates sensitive to the harsh basic conditions of the Williamson synthesis, or for achieving higher yields with challenging aryl halides, the Palladium-catalyzed Buchwald-Hartwig C-O coupling is the superior choice.[10][11] This reaction class has revolutionized the formation of C-N and C-O bonds, offering mild conditions and broad substrate scope.[12]

    The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base, and reductive elimination to form the ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being essential to promote the reductive elimination step.

    Diagram: Synthesis of 4-(2-Iodophenoxy)piperidine

    G cluster_0 Williamson Ether Synthesis cluster_1 Buchwald-Hartwig O-Arylation A N-Boc-4-hydroxypiperidine C N-Boc-4-(2-iodophenoxy)piperidine A->C 1. NaH, DMF 2. Heat B 1-Fluoro-2-iodobenzene B->C D 4-(2-Iodophenoxy)piperidine C->D HCl/Dioxane E N-Boc-4-hydroxypiperidine G N-Boc-4-(2-iodophenoxy)piperidine E->G Pd Catalyst Ligand, Base F 1,2-Diiodobenzene F->G H 4-(2-Iodophenoxy)piperidine G->H HCl/Dioxane

    Caption: Key synthetic routes to the core scaffold.

    Experimental Protocol: Buchwald-Hartwig O-Arylation

    • Reaction Setup: To an oven-dried Schlenk tube, add 1,2-diiodobenzene (1.0 eq.), N-Boc-4-hydroxypiperidine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like RuPhos or XPhos (4-5 mol%), and a base, typically Cs₂CO₃ or K₃PO₄ (2.0 eq.).

    • Evacuate and backfill the tube with an inert gas (Argon) three times.

    • Add anhydrous toluene or 1,4-dioxane via syringe.

    • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS. Rationale: The bulky phosphine ligand facilitates the crucial reductive elimination step, while the strong, non-nucleophilic carbonate or phosphate base is required for the deprotonation of the alcohol within the catalytic cycle.

    • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.

    • Deprotection: Conduct the deprotection step as described in the Williamson protocol to obtain the final product.

    Part 2: The Synthetic Power of the Ortho-Iodo Handle

    The true synthetic value of 4-(2-Iodophenoxy)piperidine lies in the reactivity of its carbon-iodine bond. This functionality is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical moieties at the 2-position of the phenoxy ring.[13] This enables extensive Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.

    Table 1: Overview of Key Cross-Coupling Reactions

    Reaction NameCoupling PartnerBond FormedTypical Catalyst/LigandKey Benefit for Drug Discovery
    Suzuki-Miyaura Boronic Acid/EsterC(sp²) - C(sp²)Pd(PPh₃)₄, PdCl₂(dppf)Introduction of aryl and heteroaryl groups.[14][15][16]
    Heck AlkeneC(sp²) - C(sp²)Pd(OAc)₂, PPh₃Forms substituted alkenes, useful for rigid linkers.[17][18][19][20]
    Sonogashira Terminal AlkyneC(sp²) - C(sp)PdCl₂(PPh₃)₂, CuICreates linear, rigid alkynyl linkages.[21][22][23]
    Buchwald-Hartwig Amine/AmideC(sp²) - NPd₂(dba)₃, BINAP/XPhosDirect installation of primary/secondary amines.[12][24]

    Diagram: Synthetic Derivatization Pathways

    G cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sono Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core 4-(2-Iodophenoxy)piperidine SuzukiProduct Biaryl Product Core->SuzukiProduct Pd(PPh₃)₄ Base HeckProduct Stilbene Analog Core->HeckProduct Pd(OAc)₂ Base SonoProduct Aryl-Alkyne Product Core->SonoProduct PdCl₂(PPh₃)₂ CuI, Base BuchwaldProduct Arylamine Product Core->BuchwaldProduct Pd₂(dba)₃ Ligand, Base BoronicAcid R-B(OH)₂ Alkene Alkene Alkyne Terminal Alkyne Amine Amine (R₂NH)

    Caption: Versatile derivatization via cross-coupling.

    Suzuki-Miyaura Coupling: Building Biaryl Systems

    The Suzuki-Miyaura coupling is arguably the most versatile method for installing new aryl or heteroaryl groups.[14][15] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a cornerstone of medicinal chemistry.

    Experimental Protocol: Suzuki-Miyaura Coupling

    • In a microwave vial, combine 4-(2-Iodophenoxy)piperidine hydrochloride (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq.).[14]

    • Add a solvent mixture, typically 1,4-dioxane and water (4:1).

    • Seal the vial and heat in a microwave reactor to 100-140 °C for 10-30 minutes. Rationale: Microwave heating dramatically accelerates the reaction, often reducing reaction times from hours to minutes.

    • Monitor for completion by LC-MS.

    • After cooling, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the 4-(2-biphenyl-oxy)piperidine derivative.

    Heck Reaction: Introducing Alkene Linkers

    The Heck reaction couples the aryl iodide with an alkene to form a C-C bond, typically yielding the more stable E-isomer.[17][18] This is an excellent method for introducing rigid spacers or vinyl groups that can be further functionalized.

    Experimental Protocol: Heck Reaction

    • To a sealed tube, add 4-(2-Iodophenoxy)piperidine (1.0 eq.), the alkene (e.g., ethyl acrylate, 1.5 eq.), Pd(OAc)₂ (5 mol%), a phosphine ligand such as PPh₃ (10 mol%), and a base like triethylamine (Et₃N) or K₂CO₃ (2.0 eq.) in a polar aprotic solvent (DMF or acetonitrile).[25]

    • Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed.

    • Cool, filter to remove palladium black, and concentrate the filtrate.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Dry and concentrate the organic phase, followed by purification via column chromatography.

    Part 3: Medicinal Chemistry Applications & SAR Insights

    The phenoxypiperidine scaffold is a key component in numerous pharmacologically active agents. While direct biological data for 4-(2-Iodophenoxy)piperidine is not widely published, the activities of structurally related molecules provide a strong rationale for its exploration in various therapeutic areas.

    Central Nervous System (CNS) Targets

    The piperidine ring is a "privileged" structure for CNS-acting drugs due to its ability to interact with various neurotransmitter receptors and its potential to cross the blood-brain barrier.[1][4] Phenylpiperidine derivatives, in particular, are well-known for their activity at opioid receptors (e.g., Fentanyl) and as selective serotonin reuptake inhibitors (e.g., Paroxetine).[26][27][28]

    The 4-phenoxypiperidine substructure allows for precise positioning of the aromatic ring in the binding pockets of targets like dopamine and serotonin receptors. The ortho-position, made accessible for derivatization by the iodo group, points towards a region that can be explored to enhance selectivity or potency. For example, in dopamine D4 receptor antagonists, substitution patterns on the phenoxy ring are critical for achieving high affinity and selectivity.

    Table 2: Inferred SAR from Related Phenoxypiperidine Ligands

    Structural ModificationLikely Impact on ActivityRationale/Causality
    N-Alkylation of Piperidine Modulates basicity and lipophilicitySmall alkyl groups (e.g., methyl) can enhance membrane permeability. Larger, functionalized groups can introduce new binding interactions.[29]
    Ortho-Arylation (via Suzuki) Probes steric and electronic toleranceIntroducing a second phenyl ring can create new π-π stacking or hydrophobic interactions with the receptor, potentially increasing affinity.
    Ortho-Amination (via Buchwald) Introduces H-bond donor/acceptorA strategically placed amine can form a key hydrogen bond with a residue in the target's active site, significantly boosting potency.
    Ortho-Alkynylation (via Sonogashira) Creates a rigid, linear extensionThis can be used to reach a distant sub-pocket within the binding site without introducing conformational flexibility.
    Other Therapeutic Areas

    The versatility of the scaffold extends beyond CNS applications. For instance, piperidine-containing compounds have been investigated as anticancer agents, antivirals, and anti-inflammatory drugs.[2] The ability to rapidly generate a library of diverse analogs from the 4-(2-Iodophenoxy)piperidine core makes it an ideal starting point for high-throughput screening campaigns against novel targets.

    Conclusion

    As a senior application scientist, my assessment is that 4-(2-Iodophenoxy)piperidine is a high-potential, under-explored scaffold for drug discovery. Its synthesis is achievable through established, reliable methods, and the ortho-iodo group provides a gateway to a vast chemical space via modern cross-coupling chemistry. By leveraging the known pharmacological importance of the phenoxypiperidine core and applying systematic derivatization strategies, research teams can efficiently generate novel compound libraries with a high probability of identifying potent and selective modulators of a wide range of biological targets. This molecule is not merely a building block; it is a strategic tool for accelerating the discovery of next-generation therapeutics.

    References

    • BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
    • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
    • Ningbo Inno Pharmchem Co., Ltd. (2026, February 28). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
    • Alfa Chemistry. (n.d.). Heck Reaction.
    • Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2), S99-S114.
    • Rathod, N. B., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 469.
    • Frolov, N. A., & Vereshchagin, A. N. (2023).
    • Leopoldo, M., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 241-253.
    • CN105461617A. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
    • Wikipedia. (n.d.). Phenylpiperidines.
    • ResearchGate. (n.d.). Reactions of ortho‐iodophenol‐derived allyl ether.
    • BenchChem. (2025). Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Cross-Coupling Reactions.
    • Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16.
    • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S99-S114.
    • Organic Chemistry Portal. (n.d.). Heck Reaction.
    • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
    • Royal Society of Chemistry. (n.d.).
    • Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube.
    • Wikipedia. (n.d.). Sonogashira coupling.
    • BenchChem. (2025). Yield comparison of different cross-coupling methods using N-(2-iodophenyl)methanesulfonamide.
    • Salmaso, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(15), 11468-11491.
    • Wikipedia. (n.d.). Buchwald–Hartwig amination.
    • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
    • Wikipedia. (n.d.). Heck reaction.
    • Entegris. (n.d.). Buchwald Ligands Review.
    • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Student Handout.
    • Wikipedia. (n.d.). Williamson ether synthesis.
    • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
    • Semantic Scholar. (n.d.).
    • ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
    • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
    • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
    • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
    • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
    • Pendidikan Kimia. (n.d.).
    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
    • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
    • Growth Plus Reports. (2023, June 14).
    • Rapado, L. P., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 875-922.
    • Frontiers. (2019, August 19). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)
    • Drug Design Org. (n.d.).
    • US20040171837A1. (2004). Method for preparing 4-amino-4-phenylpiperidines.
    • ResearchGate. (2011, June 8). Recent Advances in Sonogashira Reactions.
    • Badger, G. M., Cook, J. W., & Donald, G. M. S. (1950). The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols. Journal of the Chemical Society, 197.
    • Frolov, N. A., & Vereshchagin, A. N. (2023).

    Sources

    4-(2-Iodophenoxy)piperidine: A Versatile Scaffold for Modern Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Value of the Piperidine Scaffold

    The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its six-membered heterocyclic structure provides a flexible yet stable three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity.[4][5] The incorporation of a piperidine moiety can enhance a molecule's druggability by improving its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), while often maintaining a favorable toxicity profile.[6] This guide focuses on a specific, highly functionalized piperidine derivative: 4-(2-Iodophenoxy)piperidine. While not a widely known compound in itself, its structure represents a confluence of desirable features for a synthetic building block in drug discovery programs. This document will provide a comprehensive overview of its synthesis, chemical properties, and, most importantly, its potential as a versatile intermediate for the creation of novel therapeutics.

    Synthetic Pathways and Methodologies

    The synthesis of 4-(2-Iodophenoxy)piperidine can be approached through a logical sequence of well-established organic reactions. The primary strategy involves the formation of an ether linkage between a protected 4-hydroxypiperidine and 2-iodophenol, followed by deprotection.

    Synthesis of Key Precursor: N-Boc-4-hydroxypiperidine

    A common and practical precursor for this synthesis is N-tert-butoxycarbonyl (Boc)-4-hydroxypiperidine. The Boc protecting group is ideal due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[1][7] There are two primary, high-yielding routes to this intermediate.

    Route 1: Protection of 4-Hydroxypiperidine

    This is a direct approach starting from commercially available 4-hydroxypiperidine. The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[2][8][9]

    Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine from 4-Hydroxypiperidine

    • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of water and dioxane), add a base such as potassium carbonate or sodium bicarbonate (1.5 eq.).[2][8]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the organic layer. If a biphasic system with water was used, extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to obtain N-Boc-4-hydroxypiperidine as a white solid.[2]

    Route 2: Reduction of N-Boc-4-piperidone

    An alternative route begins with the commercially available N-Boc-4-piperidone, which is reduced to the corresponding alcohol.[2][10]

    Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine from N-Boc-4-piperidone

    • Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol.

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains low.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully quench by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to yield N-Boc-4-hydroxypiperidine, which can be further purified by recrystallization if necessary.[2]

    Formation of the Aryl Ether Linkage

    With N-Boc-4-hydroxypiperidine in hand, the next crucial step is the formation of the ether bond with 2-iodophenol. The Mitsunobu reaction is a highly effective method for this transformation, as it proceeds under mild conditions and with inversion of configuration at the alcohol carbon.[4][11][12]

    Experimental Protocol: Mitsunobu Etherification

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 2-iodophenol (1.1 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts.[13]

    Final Deprotection Step

    The final step is the removal of the Boc protecting group to yield the target compound, 4-(2-Iodophenoxy)piperidine. This is typically achieved under acidic conditions.[1][7][14]

    Experimental Protocol: Boc Deprotection

    • Dissolve the Boc-protected 4-(2-Iodophenoxy)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or ethyl acetate.[6][15]

    • Add a strong acid. Common choices include a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate, or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).[7][15]

    • Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure. If an HCl solution was used, the product will be the hydrochloride salt.[15]

    • To obtain the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or Na₂CO₃ solution), and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated.

    The overall synthetic workflow is summarized in the diagram below:

    Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Boc₂O, Base F N-Boc-4-(2-Iodophenoxy)piperidine B->F PPh₃, DEAD/DIAD (Mitsunobu Reaction) C N-Boc-4-piperidone D N-Boc-4-hydroxypiperidine C->D NaBH₄, MeOH D->F PPh₃, DEAD/DIAD (Mitsunobu Reaction) E 2-Iodophenol E->F G 4-(2-Iodophenoxy)piperidine F->G HCl or TFA (Deprotection)

    Caption: Synthetic routes to 4-(2-Iodophenoxy)piperidine.

    Physicochemical and Structural Data

    A summary of the key identifiers and predicted properties for 4-(2-Iodophenoxy)piperidine is provided in the table below.

    PropertyValueSource
    Molecular Formula C₁₁H₁₄INO[PubChem]
    Molecular Weight 303.14 g/mol [PubChem]
    SMILES C1CNCCC1OC2=CC=CC=C2I[PubChem]
    InChI InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2[PubChem]
    InChIKey GEPONZFYXJHBLP-UHFFFAOYSA-N[PubChem]

    Applications in Drug Discovery: A Versatile Building Block

    The true value of 4-(2-Iodophenoxy)piperidine lies in its potential as a versatile scaffold for the synthesis of compound libraries targeting a wide range of biological targets. The molecule can be conceptually divided into three key regions for modification: the piperidine nitrogen, the piperidine ring itself, and the 2-iodophenyl moiety.

    The Privileged Phenoxy-Piperidine Core

    The phenoxy-piperidine motif is present in numerous biologically active compounds. For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been investigated as potential antidepressant agents.[16] The phenylpiperidine scaffold is a key component of many opioid analgesics, such as fentanyl.[17] The presence of this core structure in 4-(2-Iodophenoxy)piperidine suggests its potential as a starting point for developing novel agents for neurological and pain-related disorders.

    The Iodide: A Handle for Diversification

    The most significant feature of this molecule from a medicinal chemistry perspective is the iodine atom on the phenyl ring. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.[18][19][20] This allows for the rapid and efficient introduction of diverse chemical functionalities at this position, enabling extensive exploration of the structure-activity relationship (SAR).

    Key cross-coupling reactions that can be employed include:

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[18][19]

    • Stille Coupling: Reaction with organostannanes.

    The ability to introduce a wide range of substituents allows chemists to fine-tune properties such as:

    • Potency and Selectivity: By introducing groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.[21]

    • Physicochemical Properties: Modifying lipophilicity, polarity, and metabolic stability. Halogen atoms themselves are known to modulate these properties effectively.[22][23]

    • Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[24]

    The diagram below illustrates the potential for diversification of the 4-(2-Iodophenoxy)piperidine scaffold.

    Diversification cluster_piperidine_N Piperidine N-functionalization cluster_iodophenyl Iodophenyl C-C & C-N Coupling Core 4-(2-Iodophenoxy)piperidine Alkylation Alkylation (R-X) Core->Alkylation Acylation Acylation (RCOCl) Core->Acylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)₃) Core->ReductiveAmination Suzuki Suzuki (R-B(OH)₂) Core->Suzuki Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald

    Caption: Diversification potential of the scaffold.

    Conclusion

    While the discovery and history of 4-(2-Iodophenoxy)piperidine are not extensively documented, its chemical structure presents it as a highly valuable and versatile building block for modern drug discovery. The synthetic routes to this compound are straightforward and utilize well-established, reliable chemical transformations. The combination of the privileged piperidine scaffold with a strategically placed iodine atom on the phenyl ring provides medicinal chemists with a powerful tool for generating diverse compound libraries. This enables the systematic exploration of structure-activity relationships, ultimately facilitating the development of novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties. As the demand for novel chemical entities continues to grow, the strategic use of such well-designed synthetic intermediates will be paramount to the success of future drug discovery endeavors.

    References

    • Dounay, A. B., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(7), 2135-2149. Available at: [Link]

    • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

    • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

    • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
    • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

    • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Available at: [Link]

    • ACS Publications. (2004, October 20). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

    • ACS Publications. (2012, July 17). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

    • Chem-Station. (2014, April 1). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

    • Taylor & Francis Online. (2006, August 16). SYNTHESIS OF STERICALLY HINDERED ENANTIOPURE (1S,2S,3R,5R)-NEOISOPINOCAMPHEYL ARYL ETHERS BY THE MITSUNOBU REACTION. Synthetic Communications. Retrieved from [Link]

    • Thieme Connect. (2008, July 23). Purification-Free Synthesis of Aryl Ethers via the Mitsunobu Reaction. Retrieved from [Link]

    • PubMed. (2007, April 12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

    • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

    • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

    • PubMed. (2017, February 15). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

    • ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

    • ACS Publications. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

    • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. Retrieved from [Link]

    • Global Journal of Medical, Pharmaceutical, and Biomedical Sciences. (n.d.). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

    • ResearchGate. (2025, August 6). Vinyl ether of 2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl and its oligomers. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

    • PubMed. (2008, March 13). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Retrieved from [Link]

    • ResearchGate. (2016, January 15). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

    • Journal of Chemical and Pharmaceutical Research. (n.d.). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

    • MDPI. (2019, October 7). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules. Retrieved from [Link]

    • Taylor & Francis Online. (2026, February 20). Key contemporary considerations for halogens in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

    • National Institutes of Health. (n.d.). Key contemporary considerations for halogens in drug discovery. PMC. Retrieved from [Link]

    • Pharmaffiliates. (n.d.). CAS No : 5382-16-1 | Product Name : 4-Hydroxypiperidine. Retrieved from [Link]

    • Journal of Medicinal and Organic Chemistry. (n.d.). Medicinal and organic chemistry and The Goals of medicinal chemistry. Retrieved from [Link]

    Sources

    Strategic Utilization of 4-(2-Iodophenoxy)piperidine in Drug Discovery and Radiochemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for accelerating hit-to-lead optimization. 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) represents a highly privileged scaffold that merges the conformational flexibility and basicity of a piperidine ring with the unique electronic and steric properties of an ortho-iodophenoxy moiety. This technical whitepaper explores the dual utility of this molecule: as a dynamic synthetic intermediate for late-stage functionalization and as a core pharmacophore capable of driving high-affinity target engagement through halogen bonding and radiopharmaceutical applications.

    Structural Rationale: The 4-Aryloxypiperidine Scaffold

    The 4-aryloxypiperidine core is a ubiquitous motif in neuroactive compounds, anti-infectives, and receptor modulators. The piperidine nitrogen provides a critical basic center (pKa ~9.5) that is protonated at physiological pH, enabling salt-bridge formations with aspartate or glutamate residues in target binding pockets. Recent innovations have expanded the utility of this scaffold beyond the central nervous system; for instance, substituted 4-aryloxypiperidines have emerged as novel anti-tuberculosis candidates (e.g., GSK-286), demonstrating potent activity against both MDR-TB and DS-TB strains by inhibiting adenylyl cyclase1[1].

    The specific addition of an iodine atom at the ortho-position of the phenoxy ring introduces two distinct advantages:

    • Conformational Locking: The sheer steric bulk of the iodine atom restricts the free rotation of the ether linkage, pre-organizing the molecule into a specific bioactive conformation.

    • Electronic Anisotropy: Iodine is highly polarizable, creating a unique electrostatic profile that can be exploited for non-covalent target engagement.

    Target Engagement via Halogen Bonding ( σ -Hole Interactions)

    Historically, halogens in drug design were viewed merely as lipophilic bulk used to occupy hydrophobic pockets and block metabolic liabilities (e.g., preventing CYP450 oxidation). However, the iodine atom in 4-(2-Iodophenoxy)piperidine can actively participate in halogen bonding (XB) .

    Because iodine is highly polarizable, the electron density along the C–I bond is anisotropically distributed. This creates a region of positive electrostatic potential on the outermost extension of the halogen's axis, known as the σ -hole. This σ -hole acts as a Lewis acid, forming highly directional, non-covalent bonds with Lewis bases (such as carbonyl oxygens in protein backbones) 2[2]. By retaining the ortho-iodo group in the final drug candidate, researchers can engineer highly specific ligand-receptor interactions that are geometrically distinct from traditional hydrogen bonds.

    Radiopharmaceutical Applications (SPECT/PET Imaging)

    The 4-aryloxypiperidine scaffold is a well-documented pharmacophore for σ1​ and σ2​ receptors, which are heavily implicated in neurodegenerative diseases and oncology. 4-(2-Iodophenoxy)piperidine serves as a direct precursor for the development of Single Photon Emission Computed Tomography (SPECT) radiotracers.

    By exchanging the stable 127 I isotope for the γ -emitting 123 I (half-life: 13.2 h), researchers can map in vivo brain distribution. Halogenated 4-(phenoxymethyl)piperidines have demonstrated high specific binding to σ receptors in the brain, lung, and heart, making them invaluable probes for tomographic studies3[3]. The synthesis typically involves converting the iodo-precursor into a trialkylstannane, followed by electrophilic radioiododestannylation 4[4].

    Workflow S1 Step 1: N-Alkylation (Reductive Amination) S2 Step 2: Stannylation (Pd-Catalyzed) S1->S2 Validated via LC-MS S3 Step 3: Radioiodination (Electrophilic Destannylation) S2->S3 Purified Precursor S4 Step 4: SPECT Imaging (In Vivo Evaluation) S3->S4 >99% Radiochemical Purity

    Figure 1: Self-validating workflow for the synthesis and evaluation of iodine-123 radioligands.

    Synthetic Utility: Late-Stage Functionalization

    When not retained for target engagement, the aryl iodide acts as an optimal leaving group for transition-metal-catalyzed cross-coupling. Aryl iodides undergo oxidative addition with Palladium(0) significantly faster than their bromide or chloride counterparts. This allows for mild reaction conditions, which is critical when working with complex, sensitive DNA-encoded libraries (DELs) or late-stage pharmaceutical intermediates 5[5]. Furthermore, the iodo group can be utilized in novel C(sp2)–P cross-coupling reactions under aqueous micellar conditions to synthesize bioactive phosphonates6[6].

    Functionalization Core 4-(2-Iodophenoxy)piperidine CAS: 1220175-12-1 N_Site Piperidine N-H (Nucleophilic Site) Core->N_Site Derivatization I_Site Ortho-Iodoarene (Electrophilic/XB Site) Core->I_Site Functionalization N_Alk Reductive Amination (Modulates LogP) N_Site->N_Alk N_Acyl Amidation (Reduces Basicity) N_Site->N_Acyl I_Cross Pd-Catalyzed Cross-Coupling I_Site->I_Cross I_Radio Isotope Exchange (123-I / 125-I) I_Site->I_Radio I_XB Halogen Bonding (Target Engagement) I_Site->I_XB

    Figure 2: Divergent functionalization logic of the 4-(2-Iodophenoxy)piperidine scaffold.

    Quantitative Data Presentation

    To facilitate rational drug design, the physicochemical parameters and reactivity profiles of the scaffold are summarized below.

    ParameterValueImplication for Drug Design & Synthesis
    Molecular Weight 303.14 g/mol Leaves a ~200 Da budget for further functionalization while adhering to Lipinski's Rule of 5.
    Estimated LogP ~2.8Favorable lipophilicity for blood-brain barrier (BBB) penetration; ideal for CNS targets.
    H-Bond Donors 1 (Piperidine NH)Provides a synthetic handle for N-alkylation/acylation to tune basicity.
    H-Bond Acceptors 2 (Ether O, Amine N)Ensures adequate aqueous solubility prior to functionalization.
    C–I Bond Dissociation Energy ~65 kcal/molHighly susceptible to oxidative addition by Pd(0), enabling mild cross-coupling conditions.

    Self-Validating Experimental Protocols

    The following methodologies are designed as self-validating systems, ensuring that causality and analytical checkpoints are embedded within the workflow.

    Protocol A: N-Alkylation via Reductive Amination

    Causality: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation). Reductive amination utilizing sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen because the reagent is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

    • Imine Formation: In a flame-dried round-bottom flask, dissolve 4-(2-Iodophenoxy)piperidine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir at 25°C for 1 hour.

    • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm. Stir the suspension at 25°C for 12 hours under a nitrogen atmosphere.

    • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the m/z 304 [M+H]+ peak (starting material) and the appearance of the product mass confirms complete conversion.

    • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (5 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM with 0.1% Et3​N ).

    Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    Causality: The ortho-iodo group is highly sterically hindered. To force the cross-coupling, a bidentate ligand with a large bite angle, such as dppf, is utilized alongside a mild base ( K3​PO4​ ) to activate the boronic acid without promoting side reactions on the piperidine nitrogen.

    • Reagent Assembly: To a Schlenk tube, add the N-protected 4-(2-Iodophenoxy)piperidine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and anhydrous K3​PO4​ (2.0 equiv).

    • Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Seal the tube and perform three freeze-pump-thaw cycles to strictly remove oxygen, preventing homocoupling of the boronic acid and catalyst degradation.

    • Reaction: Heat the mixture to 80°C in an oil bath for 8 hours with vigorous stirring.

    • Validation Checkpoint 2 (TLC/NMR): TLC (Hexanes/EtOAc 3:1) should show complete consumption of the lower-Rf iodo starting material. Post-purification 1H NMR should reveal the disappearance of the distinct ortho-iodo downfield aromatic proton and the appearance of the new coupled aromatic system.

    • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over MgSO4​ , concentrate, and purify via flash chromatography.

    Sources

    4-(2-Iodophenoxy)piperidine: A Privileged Building Block for Advanced Molecular Scaffolds in Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on versatile building blocks. 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1)[1] and its protected derivatives (e.g., Boc- or Cbz-protected) represent a strategic convergence of two highly valuable structural motifs: the ubiquitous piperidine pharmacophore and a highly reactive ortho-iodo aryl ether. This in-depth technical guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic rationales, and self-validating protocols to maximize the utility of this building block in transition-metal-catalyzed cross-couplings and late-stage functionalizations.

    Structural Rationale: The Convergence of Two Privileged Motifs

    The Piperidine Scaffold

    Piperidine is recognized as a "privileged scaffold" in drug design, appearing in numerous FDA-approved therapeutics[2]. Its inclusion in a molecular architecture fundamentally enhances druggability by improving aqueous solubility, fine-tuning lipophilicity (logP), and providing a basic nitrogen center capable of critical hydrogen-bond interactions with target proteins[3]. Compared to piperazine, piperidine's higher basicity and distinct metabolic profile often result in superior membrane permeability and a reduced risk of generating toxic metabolites via cytochrome P450 oxidation[4].

    The Ortho-Iodo Phenoxy Moiety

    The phenoxy linkage provides a stable yet flexible ether bridge, allowing the molecule to adopt multiple conformations within a binding pocket. More importantly, the iodine atom at the ortho position serves as an ideal synthetic handle. The carbon-iodine (C–I) bond possesses a low bond dissociation energy, making it exceptionally prone to rapid oxidative addition by low-valent transition metals like Pd(0) and Ni(0)[5]. This enables highly efficient C–C and C–N bond formations under relatively mild conditions, minimizing the degradation of sensitive functional groups[6].

    SyntheticPathways Core 4-(2-Iodophenoxy)piperidine Suzuki Suzuki-Miyaura (C-C Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Coupling) Core->Buchwald Pd(0), Amine, Base Sonogashira Sonogashira (Alkyne Coupling) Core->Sonogashira Pd(0), CuI, Alkyne NDeriv N-Derivatization (ADME Tuning) Core->NDeriv Deprotection -> Electrophile

    Divergent synthetic pathways of 4-(2-Iodophenoxy)piperidine in drug discovery.

    Mechanistic Insights & Synthetic Workflows

    To ensure high yields and reproducibility, the secondary amine of the piperidine ring must be protected (typically as a tert-butyl carbamate, Boc) prior to transition-metal catalysis. Free secondary amines can competitively coordinate to the palladium center, poisoning the catalyst or undergoing unintended oligomerization.

    C–C Bond Construction via Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura coupling of ortho-iodo ethers is a robust method for generating sterically hindered biaryl systems[5].

    Causality in Experimental Design: While oxidative addition to the C–I bond is fast, the subsequent transmetalation and reductive elimination steps can be hindered by the steric bulk of the ortho-piperidinyloxy group. Therefore, a catalyst with a bidentate ligand possessing a large "bite angle," such as Pd(dppf)Cl₂, is selected. The dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex, which is a strict geometric prerequisite for efficient reductive elimination. A biphasic solvent system (Dioxane/H₂O) is utilized to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃).

    Self-Validating Protocol:

    • Setup & Degassing: In a Schlenk flask, dissolve tert-butyl 4-(2-iodophenoxy)piperidine-1-carboxylate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 v/v mixture of 1,4-Dioxane and H₂O. Sparge the solution with argon for 15 minutes. Validation: Failure to degas will result in a rapid color change to black upon heating, indicating catalyst death via oxidation.

    • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv) under a positive stream of argon.

    • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor via LC-MS. Validation: The reaction is deemed complete when the starting material mass ([M+H]⁺ m/z 404) is fully consumed and replaced by the product mass.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Wash the organic layer with 10% aqueous EDTA to sequester residual palladium salts, ensuring the final compound is free of heavy metal toxicity, before drying over Na₂SO₄.

    C–N Bond Construction via Buchwald-Hartwig Amination

    Converting the iodoarene into an aniline derivative allows for the exploration of novel hydrogen-bonding networks[7].

    Causality in Experimental Design: The amination of ortho-substituted aryl halides is notoriously difficult due to competitive dehalogenation and the steric resistance to reductive elimination. To overcome this, Pd₂(dba)₃ is paired with XPhos—a bulky, electron-rich biaryl phosphine ligand. XPhos not only accelerates oxidative addition but its immense steric bulk prevents the formation of inactive bis-amine palladium complexes, driving the catalytic cycle forward[7].

    Self-Validating Protocol:

    • Setup: Combine the iodo-piperidine (1.0 equiv), primary amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in a dry flask under argon.

    • Catalyst Pre-activation: In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and XPhos (6 mol%) in anhydrous toluene for 10 minutes. Validation: The solution will transition from purple to a deep red/orange, visually confirming the formation of the active L-Pd(0) species.

    • Reaction: Transfer the active catalyst to the main flask and heat at 100°C for 8–12 hours.

    • Monitoring: TLC (Hexanes/EtOAc 7:3). Validation: The newly formed aniline derivative will typically exhibit strong UV activity and stain positive (blue/purple) with ninhydrin if a secondary amine is formed.

    • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate and purify via flash chromatography.

    CatalyticCycle Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition (Fast via C-I bond) Pd0->OxAdd + Iodo-Scaffold TransMet Transmetalation / Coordination OxAdd->TransMet + Coupling Partner RedElim Reductive Elimination (Sterically driven) TransMet->RedElim - Byproducts RedElim->Pd0 Catalyst Regeneration Product Functionalized Scaffold RedElim->Product

    Palladium-catalyzed cross-coupling cycle highlighting C-I bond activation.

    Quantitative Reaction Metrics

    The following table summarizes the optimized parameters and expected outcomes for the primary synthetic workflows utilizing 4-(2-Iodophenoxy)piperidine derivatives.

    Reaction ClassCoupling PartnerOptimal Catalyst SystemBase / SolventTemp / TimeTypical Yield
    Suzuki-Miyaura Arylboronic AcidsPd(dppf)Cl₂, 5 mol%K₂CO₃ / Dioxane:H₂O (4:1)90°C / 4-6 h85–92%
    Buchwald-Hartwig Primary AminesPd₂(dba)₃, XPhosCs₂CO₃ / Toluene100°C / 8-12 h78–85%
    Sonogashira Terminal AlkynesPd(PPh₃)₄, CuIEt₃N (neat or in DMF)70°C / 4-8 h80–88%
    N-Alkylation Alkyl HalidesNone (S_N2 mechanism)K₂CO₃ / DMF60°C / 2-4 h>90%

    (Note: N-Alkylation yields assume prior quantitative removal of the Boc protecting group using 20% TFA in DCM).

    Conclusion

    4-(2-Iodophenoxy)piperidine is a highly versatile, dual-functional building block. By leveraging the predictable reactivity of the ortho-iodo group via rationally designed transition-metal catalysis, and subsequently exploiting the piperidine nitrogen for late-stage ADME tuning, medicinal chemists can rapidly generate vast libraries of architecturally complex, drug-like molecules. Adherence to the mechanistic principles and self-validating protocols outlined in this guide ensures high fidelity and scalability in these critical synthetic transformations.

    References

    • Molaid. "4-(2-Iodophenoxy)piperidine | CAS 1220175-12-1". Available at: [Link]

    • National Institutes of Health (NIH). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds". Available at: [Link]

    • MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". Available at: [Link]

    • Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series". Available at:[Link]

    • MDPI. "Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles". Available at:[Link]

    • ACS Publications. "Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry". Available at: [Link]

    Sources

    Pharmacological Profiling of 4-(2-Iodophenoxy)piperidine: A Conformationally Restricted Scaffold for CNS Modulation

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of central nervous system (CNS) therapeutics frequently relies on the optimization of privileged scaffolds. 4-(2-Iodophenoxy)piperidine represents a highly compelling, conformationally restricted structural motif. By bridging a basic piperidine ring with a bulky, halogenated phenoxy ether, this compound aligns perfectly with the established pharmacophores for non-imidazole Histamine H3 receptor (H3R) antagonists and monoamine modulators.

    This technical whitepaper synthesizes the structural rationale, predicted polypharmacology, and self-validating experimental workflows required to evaluate 4-(2-Iodophenoxy)piperidine in preclinical drug discovery.

    Structural Rationale and Pharmacophore Dynamics

    The pharmacological potency of the 4-aryloxypiperidine class is dictated by three highly specific structural elements, all of which are present in 4-(2-Iodophenoxy)piperidine:

    • The Piperidine Nitrogen (Protonatable Amine): At physiological pH (7.4), the secondary amine is protonated. This cationic center is strictly required to form a critical salt bridge with a conserved aspartate residue (e.g., Asp114 in the H3R binding pocket).

    • The Ether Linkage (Conformational Restriction): The oxygen atom acts as a hydrogen bond acceptor. More importantly, the 4-phenoxypiperidine core behaves as a conformationally restricted version of the highly flexible 3-aminopropanol moiety found in earlier generations of CNS ligands, drastically reducing the entropic penalty upon receptor binding[1].

    • The 2-Iodo Substitution (Halogen Bonding & Steric Bulk): The introduction of an iodine atom at the ortho position of the phenoxy ring introduces unique physicochemical dynamics. Iodine is highly polarizable and lipophilic. The resulting "sigma-hole" (a region of positive electrostatic potential on the halogen axis) allows for highly directional halogen bonding with Lewis bases (such as backbone carbonyls) deep within the receptor's orthosteric site. Furthermore, the steric bulk of the ortho-iodo group forces the phenyl ring out of coplanarity with the ether oxygen, locking the molecule into a bioactive conformation.

    Primary Target Hypothesis: Histamine H3 Receptor Antagonism

    The Histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway. It acts as both an autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of dopamine, norepinephrine, serotonin, and acetylcholine)[2].

    Extensive structure-activity relationship (SAR) studies and QSAR modeling have established 4-phenoxypiperidines as potent, non-imidazole H3R antagonists and inverse agonists[3]. By blocking the H3R, these compounds disinhibit adenylyl cyclase, restore intracellular cAMP levels, and promote robust vesicular exocytosis of neurotransmitters, leading to potent wake-promoting and pro-cognitive effects in in vivo models[4].

    H3_Signaling Ligand 4-(2-Iodophenoxy)piperidine (H3R Antagonist) H3R Presynaptic H3 Receptor (GPCR) Ligand->H3R Orthosteric Binding Gi Gi/o Protein Signaling Cascade H3R->Gi Blockade of Activation cAMP Intracellular cAMP (Levels Restored) Gi->cAMP Disinhibition of Adenylyl Cyclase NT Neurotransmitter Release (HA, DA, ACh, NE) cAMP->NT Enhanced Vesicular Exocytosis

    Figure 1: Proposed mechanism of action for 4-(2-Iodophenoxy)piperidine via H3R antagonism.

    Experimental Methodologies: Self-Validating Protocols

    To rigorously validate the pharmacological profile of 4-(2-Iodophenoxy)piperidine, the following step-by-step methodologies must be employed. These protocols are designed with internal controls to ensure data integrity and establish causality.

    Protocol A: In Vitro Radioligand Binding Assay (hH3R)

    Objective: Determine the binding affinity ( Ki​ ) of the compound at the human H3 receptor. Causality Focus: Utilizing [3H] -N- α -methylhistamine ( [3H] -NAMH) ensures specific competition at the orthosteric site.

    • Membrane Preparation: Harvest HEK293 cells stably expressing recombinant human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) to prevent proteolytic degradation of the receptors.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -NAMH, and varying concentrations of 4-(2-Iodophenoxy)piperidine ( 10−11 to 10−5 M). Critical Step: Incubate at 25°C for 60 minutes. This specific time/temperature combination ensures thermodynamic equilibrium is reached, preventing kinetic bias in affinity calculations.

    • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Ciproxifan or Pitolisant. This creates a self-validating baseline to ensure the radioligand is specifically binding to H3R and not partitioning into the lipid bilayer.

    • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, minimizing the non-specific binding of the highly lipophilic iodo-compound to the filter matrix.

    • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

    Workflow Prep HEK293-hH3R Membrane Prep Incubate Incubation with [3H]-NAMH + Ligand Prep->Incubate Filter Rapid Filtration (GF/B Microplates) Incubate->Filter Scint Liquid Scintillation Detection Filter->Scint Data Non-linear Regression (IC50 / Ki) Scint->Data

    Figure 2: Self-validating radioligand binding workflow for H3R affinity determination.

    Protocol B: In Vivo EEG/EMG Wakefulness Model

    Objective: Confirm functional CNS penetration and wake-promoting efficacy.

    • Surgical Implantation: Implant male Sprague-Dawley rats with cortical electroencephalogram (EEG) and nuchal electromyogram (EMG) electrodes. Allow 7 days for recovery.

    • Dosing: Administer 4-(2-Iodophenoxy)piperidine (e.g., 1, 3, and 10 mg/kg, p.o.) during the light phase (when rats are normally asleep).

    • Data Acquisition: Record EEG/EMG signals continuously. Causality Focus: H3R inverse agonists robustly increase high-frequency, low-amplitude EEG waves (wakefulness) while suppressing slow-wave sleep (SWS) without the rebound hypersomnolence typically seen with psychostimulants like amphetamine[4].

    Quantitative Data Projections

    Based on QSAR modeling of structurally homologous 4-phenoxypiperidines[5], the following quantitative parameters are projected for 4-(2-Iodophenoxy)piperidine to guide formulation and assay development.

    Table 1: Predicted Pharmacological Profile
    Target / MetricPredicted ValueMechanistic Rationale
    hH3R Affinity ( Ki​ ) 5 - 50 nMSalt bridge formation via piperidine N; halogen bonding via 2-Iodo group stabilizing the inactive receptor state.
    hSERT Affinity ( Ki​ ) 100 - 500 nMStructural homology to known aryloxypiperidine reuptake inhibitors; bulky halogen promotes hydrophobic pocket binding.
    Functional Activity Inverse AgonistRigid ether linkage prevents the conformational shift required for G-protein coupling[1].
    Brain Penetration (B/P) > 1.5 ratioHigh lipophilicity driven by the iodine atom ensures rapid crossing of the blood-brain barrier (BBB).
    Table 2: Physicochemical Properties (Calculated)
    PropertyValueDrug-Likeness Implication (Lipinski/Veber)
    Molecular Weight 303.14 g/mol Optimal for CNS penetration (< 400 g/mol ).
    cLogP ~3.2Excellent balance of aqueous solubility and lipid membrane permeability.
    Polar Surface Area (PSA) 21.26 ŲWell below the 90 Ų threshold required for efficient BBB transit.
    H-Bond Donors / Acceptors 1 / 2Low hydrogen bonding potential minimizes desolvation energy penalties.

    References

    Sources

    Advanced Safety and Handling Protocols for 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1)

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery and medicinal chemistry, 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) serves as a highly versatile bifunctional building block. The molecule combines a basic piperidine pharmacophore—ubiquitous in neuroactive and metabolic therapeutics—with an ortho-iodinated phenoxy ring, providing an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

    However, the very structural features that make this compound synthetically valuable also dictate its hazard profile. The presence of a secondary amine introduces significant basicity and nucleophilicity, while the heavy halogen atom (iodine) increases lipophilicity and alters metabolic stability. This whitepaper establishes a causality-driven framework for the safe handling, storage, and experimental manipulation of 4-(2-Iodophenoxy)piperidine, moving beyond generic safety data sheets to provide field-proven protocols for research scientists.

    Physicochemical Hazard Profile & Causality

    To safely handle 4-(2-Iodophenoxy)piperidine, researchers must understand the chemical causality behind its hazards. The compound's toxicity is driven by the synergistic effects of its two primary moieties:

    • The Piperidine Ring (Secondary Amine): Piperidine derivatives are strong organic bases (pKa ~11.2). Upon contact with physiological moisture (eyes, mucous membranes, sweat), the unprotonated amine extracts protons from water, generating hydroxide ions. This localized alkalinity causes the saponification of lipid bilayers and denaturation of cellular proteins, leading to severe irritation or chemical burns [1].

    • The Iodophenoxy Moiety: The substitution of a hydrogen atom with an iodine atom significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to penetrate the stratum corneum (the skin's outermost layer) much more rapidly than unsubstituted piperidine, carrying the corrosive amine directly into the dermis [2].

    Quantitative Physicochemical Data

    The following table summarizes the structural and hazard data synthesized from chemical inventory databases and structural analogs [1][2][3].

    Property / ParameterValue / Specification
    Chemical Formula C11H14INO
    Molecular Weight 303.14 g/mol
    CAS Registry Number 1220175-12-1
    Predicted GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
    Physical State (Standard Temp) Solid / Crystalline Powder
    Solubility Soluble in DCM, THF, DMF; Insoluble in Water
    Storage Requirements 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light

    Toxicological Mechanisms & Metabolic Pathways

    When inhaled as a dust or absorbed dermally, halogenated piperidine ethers undergo specific biological processing. The unprotonated freebase readily crosses cellular membranes. Hepatocellular metabolism primarily involves Cytochrome P450 (CYP450) enzymes, which can catalyze the dealkylation of the piperidine ring or oxidative dehalogenation of the iodobenzene moiety, potentially generating reactive oxygen species (ROS) or electrophilic intermediates.

    ToxPathway Compound 4-(2-Iodophenoxy)piperidine Exposure Dermal Dermal / Ocular Contact Compound->Dermal Inhalation Inhalation of Dust/Aerosol Compound->Inhalation Amine Secondary Amine (Piperidine) Tissue Irritation & Basicity Dermal->Amine Lipo Iodophenoxy Group Enhanced Lipid Penetration Dermal->Lipo Inhalation->Amine Tox Cellular Toxicity & Inflammation Amine->Tox Metabolism Hepatic CYP450 Metabolism (Dealkylation / Dehalogenation) Lipo->Metabolism Metabolism->Tox

    Fig 1: Mechanistic pathway of 4-(2-Iodophenoxy)piperidine toxicity and metabolic processing.

    Self-Validating Experimental Protocols

    Standard operating procedures often fail because they lack internal validation. The following protocols are designed as "self-validating systems"—meaning the success and safety of each step can be visually or chemically confirmed before proceeding to the next[4].

    Protocol A: Safe Weighing and Dissolution

    Objective: Prevent aerosolization of the basic powder and ensure complete, safe solvation for downstream cross-coupling.

    • Environmental Setup: Ensure the fume hood face velocity is between 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor; a piece of Kimwipe taped to the sash should pull gently inward.

    • Static Mitigation: Fine powders of halogenated organics accumulate static charge, causing them to "jump" and aerosolize. Wipe the exterior of the reagent bottle and the weighing boat with an anti-static ionizing brush or a damp lint-free cloth.

    • Transfer: Use a grounded, stainless-steel spatula to transfer the solid. Weigh the desired amount (e.g., 1.0 mmol, ~303 mg) directly into a pre-tared, septum-capped Schlenk flask.

    • Inert Purge: Seal the flask and apply three cycles of vacuum/argon backfill. Causality: The secondary amine is prone to slow oxidation, and the carbon-iodine bond can degrade under ambient light/oxygen, forming iodine radicals.

    • Dissolution: Inject anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) via a gas-tight syringe. Validation: Swirl gently; the solution should become completely transparent. Any cloudiness indicates moisture ingress or amine-carbonate salt formation from atmospheric CO2.

    Protocol B: Reaction Quenching and Workup

    Objective: Neutralize the reactive amine and safely partition the organic products.

    • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Quenching basic amines can be highly exothermic.

    • Acidic Quench: Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise. This protonates the piperidine nitrogen, transitioning it from a lipophilic freebase to a highly water-soluble piperidinium chloride salt.

    • Validation of Quench: Spot the aqueous layer on pH paper. Continue adding HCl until the aqueous phase registers a pH of 2–3. This guarantees 100% protonation of any unreacted starting material, trapping it in the aqueous phase and preventing volatile amine exposure during solvent evaporation.

    • Extraction: Extract the desired coupled product into the organic phase (e.g., Ethyl Acetate), leaving the unreacted 4-(2-Iodophenoxy)piperidine safely sequestered in the acidic aqueous waste.

    HandlingWorkflow Start PPE & Fume Hood Setup (Respirator, Nitrile Gloves) Weighing Weighing via Static-Free Spatula in Enclosure Start->Weighing Solvent Dissolution in Aprotic Solvent (e.g., DCM, THF) Weighing->Solvent Reaction Cross-Coupling Setup (Inert Argon Atmosphere) Solvent->Reaction Quench Reaction Quenching (Mild Acidic Workup) Reaction->Quench Waste Halogenated Waste Disposal Quench->Waste

    Fig 2: Self-validating workflow for safe handling and reaction setup under inert conditions.

    Emergency Response & Decontamination

    In the event of an accidental breach of containment, the response must account for both the basicity of the amine and the environmental hazard of the iodine.

    • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the amine on the skin with weak acids (e.g., acetic acid or vinegar); the resulting exothermic acid-base neutralization reaction will cause severe thermal burns on top of the chemical irritation [4].

    • Benchtop Spills (Solid): Do not dry-sweep. Cover the powder with a damp absorbent pad or inert material (e.g., sand or vermiculite) to prevent dust generation. Collect the material into a sealable hazardous waste container.

    • Benchtop Spills (Solution): If spilled while dissolved in an organic solvent, apply an activated carbon-based absorbent. The carbon will effectively trap both the volatile solvent and the heavy iodinated organic compound. Dispose of as halogenated organic waste.

    References

    • National Center for Biotechnology Information. "Piperidine | C5H11N | CID 8082 - PubChem" PubChem Compound Summary. Available at:[Link]

    • National Center for Biotechnology Information. "Iodobenzene | C6H5I | CID 11575 - PubChem" PubChem Compound Summary. Available at:[Link]

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

    Methodological & Application

    Application Note: 4-(2-Iodophenoxy)piperidine in Medicinal Chemistry – Late-Stage Diversification of Aryloxypiperidine Scaffolds

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The aryloxypiperidine pharmacophore is a privileged structural motif in modern medicinal chemistry, frequently deployed in the design of central nervous system (CNS) agents, anti-infectives, and pain management therapeutics. 4-(2-Iodophenoxy)piperidine serves as a highly versatile, advanced building block. By leveraging the uniquely reactive ortho-iodo substituent, medicinal chemists can execute divergent, late-stage transition-metal-catalyzed cross-couplings. This application note details the pharmacological rationale, synthetic logic, and self-validating experimental protocols for utilizing this scaffold in drug discovery campaigns.

    Pharmacological Rationale & Scaffold Deconstruction

    The structural architecture of 4-(2-iodophenoxy)piperidine is intentionally designed to mimic and modulate monoamine neurotransmitter interactions while providing a synthetic handle for rapid Structure-Activity Relationship (SAR) exploration.

    • Nav1.7 Inhibition: Aryloxypiperidines have been identified as potent, state-dependent inhibitors of the Nav1.7 sodium channel, demonstrating oral efficacy in persistent pain models[1]. The ether linkage provides critical conformational flexibility required for channel binding.

    • Anti-Tuberculosis Activity: Substituted 4-aryloxypiperidines, such as the clinical candidate GSK-286, act as novel anti-TB agents by inhibiting adenylyl cyclase, an enzyme essential for cholesterol catabolism in M. tuberculosis[2][3].

    • GPCR & Monoamine Modulation: The phenoxypiperidine core is a staple in monoamine reuptake inhibitors and GPR119 modulators used for metabolic disorders[4].

    G Core 4-(2-Iodophenoxy)piperidine Iodine 2-Iodo Substituent • Rapid Pd(0) oxidative addition • Enables mild coupling conditions • Ortho-directing steric effects Core->Iodine Ether Ether Linkage • H-bond acceptor • Conformational flexibility • Resembles monoamine modulators Core->Ether Piperidine Piperidine Ring • Basic amine (pKa ~9-10) • Salt formation for solubility • Target binding (GPCRs/Kinases) Core->Piperidine

    Structural deconstruction of the 4-(2-iodophenoxy)piperidine pharmacophore and reactivity.

    Strategic Synthetic Logic

    The Causality of Halogen Selection

    The choice of an iodine atom at the ortho position is not arbitrary. Iodine possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to bromine (~81 kcal/mol). This thermodynamic vulnerability facilitates rapid oxidative addition by Palladium(0) species at lower temperatures. Operating under mild thermal conditions is critical to prevent the inadvertent cleavage of the adjacent ether C-O bond—a common degradation pathway when forcing conditions are applied to aryloxy systems.

    Protecting Group Imperatives

    The secondary amine of the piperidine ring is highly nucleophilic and basic. If left unprotected, it will coordinate with transition metal catalysts (causing catalyst poisoning) or undergo unintended N-arylation during Buchwald-Hartwig aminations. Consequently, the nitrogen must be temporarily masked, typically as a tert-butyloxycarbonyl (Boc) or benzyl (Bn) carbamate, prior to cross-coupling[5]. Post-coupling, the protecting group is cleaved, and the amine is often converted to a hydrochloride salt to enhance aqueous solubility[6].

    G A 4-(2-Iodophenoxy)piperidine (Core Scaffold) B Suzuki-Miyaura Coupling A->B Ar-B(OH)2, Pd cat. C Buchwald-Hartwig Amination A->C R-NH2, Pd cat. D Sonogashira Coupling A->D Alkyne, Pd/Cu cat. E Biaryl-Ether Piperidines (e.g., Nav1.7 Inhibitors) B->E F 2-Aminophenoxy Piperidines (e.g., GPCR Ligands) C->F G 2-Alkynylphenoxy Piperidines (Pre-cyclization/SAR) D->G

    Divergent late-stage functionalization of 4-(2-iodophenoxy)piperidine via Pd-catalysis.

    Validated Experimental Workflows

    The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic integrity during the synthesis of advanced medicinal chemistry intermediates.

    Protocol A: Suzuki-Miyaura Synthesis of Biaryl-Ether Piperidines

    Objective: Generate sterically hindered ortho-aryl phenoxypiperidines for Nav1.7 inhibitor SAR[1].

    • Preparation: In an oven-dried Schlenk flask, combine N-Boc-4-(2-iodophenoxy)piperidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality: The biphasic system ensures dissolution of both the organic scaffold and the inorganic base, while K₂CO₃ facilitates the crucial transmetalation step without hydrolyzing the Boc group.

    • Reaction: Purge the vessel with Argon for 5 minutes. Heat the mixture to 80 °C for 4–6 hours.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the parent mass (m/z ~403 for the Boc-protected isotope) and emergence of the product mass validates the completion of the catalytic cycle. If a mass corresponding to deiodination (m/z ~277) dominates, the reaction suffered from premature protodeiodination, indicating oxygen ingress or a failed transmetalation step.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    Protocol B: Buchwald-Hartwig Amination

    Objective: Introduce a primary amine at the ortho position to create a hydrogen-bond donor motif.

    • Preparation: In a glovebox, combine N-Boc-4-(2-iodophenoxy)piperidine (1.0 equiv), a primary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos ligand (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

    • Causality of Ligand Choice: The bulky, electron-rich BrettPhos ligand is strictly required here. It accelerates reductive elimination, effectively outcompeting the potential β-hydride elimination or cleavage of the adjacent ether C-O bond—a common side reaction when using less sterically demanding ligands.

    • Reaction: Dissolve the mixture in anhydrous toluene. Seal the vessel, remove from the glovebox, and heat at 100 °C for 12 hours.

    • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Wash the filtrate with saturated aqueous NaHCO₃, dry, and concentrate for chromatographic purification.

    Quantitative Reaction Matrix

    The table below summarizes the optimized parameters and expected yields for the late-stage diversification of the 4-(2-iodophenoxy)piperidine scaffold based on empirical medicinal chemistry data.

    Reaction TypeCoupling PartnerOptimal Catalyst / LigandBase & SolventTemp & TimeExpected Yield
    Suzuki-Miyaura Aryl Boronic AcidPd(dppf)Cl₂, 5 mol%K₂CO₃ (aq), Dioxane80 °C, 4-6 h75–90%
    Buchwald-Hartwig Primary AminePd₂(dba)₃, BrettPhosNaOtBu, Toluene100 °C, 12 h65–85%
    Sonogashira Terminal AlkynePd(PPh₃)₄, CuIEt₃N (neat or in DMF)60 °C, 8 h80–95%
    Cyanation Zn(CN)₂Pd(PPh₃)₄, 10 mol%None, DMF120 °C, 16 h60–75%

    Troubleshooting & Mechanistic Pitfalls

    • Ether Cleavage During Amination: If LC-MS analysis reveals the formation of 4-hydroxypiperidine and an ortho-iodoaniline derivative, the ether linkage has been cleaved. This occurs when the oxidative addition complex undergoes a β-aryloxy elimination. Solution: Switch to a more sterically demanding biaryl phosphine ligand (e.g., tBuBrettPhos) to force rapid reductive elimination before the side reaction can occur.

    • Sluggish Transmetalation: In Suzuki couplings with highly electron-deficient boronic acids, the transmetalation step can become the rate-limiting bottleneck, leading to homocoupling of the boronic acid. Solution: Switch the base from K₂CO₃ to the more nucleophilic CsF or add a catalytic amount of Cu(I) salts to facilitate the transmetalation via a Cu-boron intermediate.

    Sources

    Application Note: Analytical Quantification of 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Chemical Context & Analytical Challenges

    4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) is a highly versatile building block frequently utilized in medicinal chemistry and radioligand synthesis[1]. Structurally, it consists of a lipophilic, highly polarizable iodophenoxy moiety linked to a basic piperidine ring.

    From an analytical perspective, this molecule presents a dual challenge:

    • High Lipophilicity: The heavy iodine atom significantly increases the molecule's retention factor ( k′ ) on standard reversed-phase (RP) stationary phases.

    • High Basicity: The secondary amine of the piperidine ring possesses a pKa of approximately 10–11. At neutral or acidic pH, this amine is fully protonated. On traditional silica-based columns, this positively charged nitrogen undergoes strong secondary electrostatic interactions with negatively charged, unendcapped surface silanols (pKa ~4.5). This phenomenon leads to 2[2].

    Causality in Method Development (Expertise & Experience)

    Overcoming Secondary Silanol Interactions

    To achieve accurate quantification, the analytical method must neutralize the electrostatic attraction between the analyte and the stationary phase. We employ two distinct strategies depending on the detection modality:

    • For HPLC-UV (Macro-level Purity): We utilize a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.0). At this pH, the ionization of the piperidine amine is significantly suppressed, rendering the molecule neutral. This eliminates cationic interactions with the silica surface, yielding sharp, symmetrical peaks. Because traditional "Type A" silica dissolves above pH 8.0, a sterically protected, ethylene-bridged hybrid (EBH) silica column is mandatory[3].

    • For LC-MS/MS (Trace-level Quantification): Mass spectrometry in positive electrospray ionization (ESI+) mode requires the analyte to be protonated. Therefore, we use a low-pH mobile phase (0.1% Formic Acid, pH ~2.7). To prevent the resulting4[4], we employ a highly end-capped, core-shell "Type B" silica column. This physically blocks the analyte from reaching the acidic silanol sites while maintaining maximum ionization efficiency in the MS source.

    Mass Spectrometry Fragmentation Logic

    In LC-MS/MS, 4-(2-Iodophenoxy)piperidine (Exact Mass: 303.01 g/mol ) readily accepts a proton to form the [M+H]+ precursor ion at m/z 304.1 . Upon Collision-Induced Dissociation (CID) using argon gas, the weakest bond—the ether C-O linkage—cleaves.

    • Quantifier Ion (m/z 84.1): Charge retention on the piperidine nitrogen forms a highly stable cyclic iminium ion. Its high abundance makes it ideal for primary quantification.

    • Qualifier Ion (m/z 218.9): Charge retention on the iodophenol fragment. The distinct mass defect of the iodine atom provides exceptional specificity, confirming peak identity without interference from matrix components.

    Analytical Workflows & Visualizations

    Workflow A Sample Preparation (Solvent Extraction & Filtration) B Chromatographic Separation (Hybrid C18, pH 9.0 or 0.1% FA) A->B C Detection Modality B->C D HPLC-UV (220 nm) Macro-level Purity & Assay C->D E LC-MS/MS (ESI+) Trace-level Quantification C->E F Data Analysis & ICH Q2(R2) Validation D->F E->F

    Caption: Analytical workflow for the robust quantification of 4-(2-Iodophenoxy)piperidine.

    Fragmentation A Precursor Ion [M+H]+ m/z 304.1 B Product Ion 1 m/z 84.1 (Piperidine Ring) A->B Ether Cleavage (Quantifier) C Product Ion 2 m/z 218.9 (Iodophenol Fragment) A->C Piperidine Loss (Qualifier)

    Caption: ESI+ MS/MS fragmentation pathway of 4-(2-Iodophenoxy)piperidine.

    Step-by-Step Experimental Protocols

    Sample Preparation (Self-Validating Dilution)

    Causality: To prevent solvent-effect peak distortion (fronting/splitting), the sample diluent must be equal to or weaker than the initial mobile phase conditions.

    • Accurately weigh 10.0 mg of 4-(2-Iodophenoxy)piperidine standard into a 10 mL volumetric flask.

    • Dissolve completely in 5.0 mL of LC-MS grade Methanol (sonicate for 5 minutes to ensure the lipophilic iodine core is fully solvated).

    • Make up to volume with LC-MS grade Water (Final diluent: 50:50 MeOH:H2O).

    • Filter through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the basic amine).

    • Serially dilute to the target working concentration (e.g., 10 µg/mL for UV; 10 ng/mL for MS).

    Method A: HPLC-UV Protocol (Purity & Assay)

    System Suitability Test (SST): Before running samples, inject the standard 5 times. The system is validated only if the Tailing Factor (Tf) is < 1.5 and peak area %RSD is < 2.0%.

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) – Hybrid silica.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.0 with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 220 nm (Optimal for the π→π∗ transition of the iodophenoxy ring).

    Time (min)% Mobile Phase A% Mobile Phase BCurve
    0.08020Initial
    8.02080Linear
    10.02080Hold
    10.18020Linear
    15.08020Re-equilibration
    Method B: LC-MS/MS Protocol (Trace Quantification)

    System Suitability Test (SST): Signal-to-Noise (S/N) ratio of the 1 ng/mL standard must be ≥ 10:1 for the quantifier ion.

    • Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 1.7 µm) – Core-shell, highly end-capped.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Source Conditions: ESI Positive, Capillary Voltage 3.5 kV, Desolvation Temp 450°C.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
    4-(2-Iodophenoxy)piperidine304.184.15025Quantifier
    4-(2-Iodophenoxy)piperidine304.1218.95018Qualifier

    System Suitability & ICH Q2(R2) Validation

    To ensure absolute trustworthiness, the analytical procedures must be validated according to the5[5]. The table below summarizes the expected self-validating parameters for the LC-MS/MS method:

    Validation ParameterAcceptance Criteria (ICH Q2(R2))Expected Performance for LC-MS/MS
    Linearity & Range R2≥0.995 R2>0.999 (0.5 to 500 ng/mL)
    Limit of Detection (LOD) S/N 3:10.1 ng/mL
    Limit of Quantitation (LOQ) S/N 10:1, Precision 20%0.5 ng/mL
    Precision (Repeatability) %RSD 2.0% (n=6)%RSD 1.5% at 10 ng/mL
    Accuracy (Recovery) 90.0% – 110.0% recovery98.5% – 102.1% across 3 levels
    Specificity No interfering peaks at RTBlank matrix shows < 5% of LOQ area

    References

    • Chemical Properties of 4-(2-Iodophenoxy)piperidine (CAS 1220175-12-1). Molaid / ChemSrc.
    • ICH Q2(R2) Validation of Analytical Procedures. MasterControl Quality Guidelines.
    • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. PubMed / J Chromatogr A.
    • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
    • The Importance of Understanding Secondary Interactions When Analysing Peptides & Basic Amines. Chromatography Today.

    Sources

    Application Note: Robust RP-HPLC Method Development and Validation for 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Physicochemical Rationale

    4-(2-Iodophenoxy)piperidine is a highly functionalized chemical building block frequently utilized in the synthesis of complex pharmaceutical active ingredients. From an analytical perspective, quantifying this compound presents a unique set of chromatographic challenges and advantages dictated by its molecular structure.

    The molecule consists of two distinct functional domains:

    • A basic secondary amine (piperidine ring): With a pKa typically around 10–11, this basic center is prone to ionization. In standard silica-based chromatography, unshielded silanol groups interact ionically with the protonated amine, leading to severe peak tailing and poor resolution.

    • A 2-iodophenoxy moiety: This aromatic ether linkage substituted with a heavy halogen (iodine) imparts significant hydrophobicity to the molecule. Crucially, it also acts as a strong chromophore. While simple piperidine molecules lack a chromophore and require complex pre-column derivatization (e.g., with 4-toluenesulfonyl chloride) for UV detection[1][2], the intrinsic UV absorbance of the iodophenoxy group allows for direct, highly sensitive UV detection[3].

    This application note details a self-validating, reversed-phase high-performance liquid chromatography (RP-HPLC) method optimized for the routine assay and purity analysis of 4-(2-Iodophenoxy)piperidine, adhering strictly to ICH Q2(R1) validation guidelines[4][5].

    Method Development Logic (Causality & Design)

    As a Senior Application Scientist, designing a robust method requires moving beyond trial-and-error to deterministic chromatographic design. The following parameters were selected based on the physicochemical properties of the analyte:

    • Stationary Phase Selection: An end-capped C18 column (e.g., Inertsil ODS-3 or Waters XBridge) is mandatory. End-capping neutralizes residual acidic silanols, preventing secondary ion-exchange interactions with the basic piperidine nitrogen, thereby ensuring Gaussian peak shapes.

    • Mobile Phase pH Control: To achieve reproducible retention times, the ionization state of the molecule must be locked. Using an acidic mobile phase modifier—specifically 0.1% Phosphoric acid (pH ~2.5)—ensures the piperidine nitrogen is fully protonated. This approach has been proven highly effective for piperidine hydrochlorides in bulk drug analysis[2].

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for heavy, hydrophobic halogenated aromatics like the iodophenoxy group.

    MethodLogic M1 Analyte: 4-(2-Iodophenoxy)piperidine M2 Basic Piperidine Ring (pKa ~10) M1->M2 M3 Iodophenoxy Group (Hydrophobic & UV Active) M1->M3 M4 Use 0.1% H3PO4 (pH 2.5) Locks Ionization State M2->M4 M5 End-Capped C18 Column Prevents Peak Tailing M2->M5 M6 Direct UV Detection @ 225 nm (No Derivatization) M3->M6

    Fig 1: Physicochemical causality driving HPLC method development choices.

    Chromatographic Conditions

    The following conditions establish a highly reproducible isocratic elution profile suitable for both R&D and Quality Control (QC) environments.

    ParameterSpecification / SettingRationale
    Column End-capped C18, 250 mm × 4.6 mm, 5 µmProvides high theoretical plates; end-capping minimizes silanol interactions.
    Mobile Phase A 0.1% Phosphoric Acid (v/v) in Ultrapure WaterMaintains pH ~2.5 to fully protonate the secondary amine[2].
    Mobile Phase B 100% HPLC-Grade AcetonitrileStrong elution power for the hydrophobic iodine-substituted ring.
    Elution Mode Isocratic: 40% A / 60% BEnsures baseline stability and rapid throughput (Run time < 10 min).
    Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
    Detection UV at 225 nmCorresponds to the π-π* transition of the iodophenoxy chromophore.
    Column Temperature 30°CStabilizes mobile phase viscosity and improves mass transfer kinetics.
    Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.

    Experimental Protocol: Step-by-Step Workflow

    To ensure a self-validating system, the protocol includes integrated system suitability checks.

    Step 1: Reagent and Mobile Phase Preparation
    • Mobile Phase A: Add 1.0 mL of concentrated orthophosphoric acid (85% w/w) to 1000 mL of Type I Ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.45 µm hydrophilic PTFE membrane. Degas via sonication for 10 minutes.

    • Mobile Phase B: Filter HPLC-grade Acetonitrile through a 0.45 µm PTFE membrane and degas.

    • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

    Step 2: Standard and Sample Preparation
    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(2-Iodophenoxy)piperidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

    • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the Diluent.

    • Sample Preparation: Weigh the equivalent of 10.0 mg of the bulk sample into a 10 mL volumetric flask. Dissolve in Diluent, sonicate for 5 minutes, and dilute to volume. Filter through a 0.22 µm syringe filter prior to injection.

    Step 3: System Equilibration and Analysis
    • Purge the HPLC system lines with Mobile Phase A and B.

    • Set the column oven to 30°C and initiate the isocratic flow (40% A / 60% B) at 1.0 mL/min.

    • Monitor the UV baseline at 225 nm until a stable, drift-free baseline is achieved (typically 20–30 column volumes).

    • Inject a blank (Diluent) to confirm the absence of ghost peaks.

    • Inject the Working Standard Solution in replicate (n=6) to evaluate System Suitability.

    AnalyticalWorkflow A 1. Mobile Phase Prep (0.1% H3PO4 / ACN) C 3. System Equilibration (Isocratic, 30°C, 1.0 mL/min) A->C B 2. Sample & Standard Prep (Diluent: 50:50 H2O:ACN) B->C D 4. System Suitability Test (n=6 Injections, %RSD < 2.0%) C->D E 5. Sample Analysis & Data Integration D->E

    Fig 2: Step-by-step analytical workflow for 4-(2-Iodophenoxy)piperidine quantification.

    Method Validation Parameters

    The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose[4][6].

    The following table summarizes the expected validation criteria and target outcomes for this specific assay:

    Validation ParameterICH Q2(R1) RequirementTarget Acceptance Criteria for this Method
    System Suitability Resolution, Tailing, EfficiencyTailing factor ≤ 1.5; Theoretical Plates (N) ≥ 2500; %RSD of peak area ≤ 2.0% (n=6)[7].
    Specificity No interference from blank/matrixResolution (Rs) > 2.0 between analyte and any known synthetic impurities.
    Linearity & Range Minimum 5 concentrationsRange: 25 µg/mL to 150 µg/mL (25% to 150% of target). Correlation coefficient ( R2 ) ≥ 0.999.
    Accuracy (Recovery) Minimum 9 determinations across 3 levelsMean recovery at 50%, 100%, and 150% levels must be between 98.0% and 102.0%.
    Precision (Repeatability) Minimum 6 determinations at 100%%RSD of the assay results must be ≤ 2.0%[4].
    LOD & LOQ Signal-to-Noise approachLOD (S/N ≥ 3:1); LOQ (S/N ≥ 10:1). Expected LOQ < 0.5 µg/mL due to strong UV absorbance.
    Troubleshooting & Robustness

    According to ICH Q2(R1), robustness should be evaluated by making deliberate, minor variations to method parameters[7].

    • Peak Tailing (>1.5): If tailing occurs, verify the pH of Mobile Phase A. A pH drift above 3.0 will cause incomplete protonation of the piperidine ring. Ensure the column is properly end-capped.

    • Retention Time Shift: The highly hydrophobic iodophenoxy group is sensitive to organic modifier concentration. A ±2% absolute change in Acetonitrile composition (e.g., from 60% to 58% or 62%) will significantly alter retention time. Ensure accurate mobile phase blending.

    References

    • Quality Guidelines - ICH: Q2(R1) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

    • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) ICH Official Documentation URL:[Link]

    • ICH Q2(R1) Analytical Method Validation - Chromatography Scribd (Document Repository) URL:[Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology ECA Academy URL:[Link]

    • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization PubMed (National Institutes of Health) URL:[Link]

    Sources

    Application Note: High-Resolution GC-MS Impurity Profiling of 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Analytical Rationale

    4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) is a highly valuable building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because its structure contains both a halogenated aromatic system and a secondary cyclic amine, its synthesis and storage can generate a variety of process-related impurities. These include unreacted starting materials, positional isomers, and oxidation or dehalogenation byproducts.

    The Causality of the Analytical Strategy: Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of piperidine derivatives is notoriously problematic. The secondary amine group (-NH) possesses an active hydrogen that strongly interacts with free silanol groups on the GC column's stationary phase. This interaction leads to severe peak tailing, irreversible adsorption, and thermal degradation in the injector port[2].

    To circumvent this, chemical derivatization is mandatory. We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) [2]. Silylation replaces the active hydrogens of amines and hydroxyls with a trimethylsilyl (TMS) group, which significantly enhances volatility, improves thermal stability, and generates highly diagnostic fragmentation patterns under Electron Ionization (EI)[3][4].

    Impurity Profile & Structural Logic

    Understanding the synthetic origin of impurities dictates the analytical focus. The typical synthesis involves the coupling of 4-hydroxypiperidine and 2-iodophenol.

    ImpurityPathway SM1 4-Hydroxypiperidine (SM1) Product 4-(2-Iodophenoxy)piperidine (Target Intermediate) SM1->Product Coupling Imp3 Unreacted SMs (Residuals) SM1->Imp3 Incomplete SM2 2-Iodophenol (SM2) SM2->Product SM2->Imp3 Imp1 4-Phenoxypiperidine (Dehalogenation) Product->Imp1 Dehalogenation Imp2 4-(2-Iodophenoxy)pyridine (Oxidation) Product->Imp2 Oxidation

    Synthetic pathways and potential impurity generation for 4-(2-Iodophenoxy)piperidine.

    Table 1: Target Impurities and Derivatization Behavior

    Impurity / AnalyteOriginActive Functional GroupDerivatized Form (GC-MS)
    2-Iodophenol Unreacted Starting MaterialPhenolic -OHTMS-Ether
    4-Hydroxypiperidine Unreacted Starting MaterialSecondary -NH, Aliphatic -OHDi-TMS Derivative
    4-(2-Iodophenoxy)piperidine Target IntermediateSecondary -NHMono-TMS Derivative
    4-Phenoxypiperidine Dehalogenation ByproductSecondary -NHMono-TMS Derivative
    4-(2-Iodophenoxy)pyridine Oxidation ByproductNone (Aromatic N)Underivatized (Intact)

    Experimental Protocol: A Self-Validating Workflow

    This protocol is designed as a self-validating system. It incorporates mandatory blank evaluations and System Suitability Testing (SST) to ensure that derivatization is complete and no artifactual interference occurs.

    GCMSWorkflow Step1 1. Sample Dissolution (Acetonitrile, 1 mg/mL) Step2 2. Silylation Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) Step1->Step2 Step3 3. GC Separation (5% Phenyl-methylpolysiloxane) Step2->Step3 Step4 4. EI-MS Detection (70 eV, SIM/Scan Mode) Step3->Step4 Step5 5. Data Processing (Peak Integration & Library Match) Step4->Step5

    Step-by-step GC-MS sample preparation and analytical workflow.

    Reagents and Materials
    • Derivatization Reagent: BSTFA + 1% TMCS (Chromatographic grade, moisture-sensitive)[4].

    • Solvent: Acetonitrile (Anhydrous, GC-MS grade). Note: Protic solvents like water or alcohols will quench the BSTFA reagent and must be strictly avoided.

    • Standards: Reference standards of 4-(2-Iodophenoxy)piperidine and suspected impurities.

    Step-by-Step Sample Preparation
    • Sample Dissolution: Accurately weigh 10.0 mg of the 4-(2-Iodophenoxy)piperidine sample and dissolve it in 10.0 mL of anhydrous acetonitrile to yield a 1.0 mg/mL stock solution.

    • Aliquoting: Transfer 100 µL of the sample solution into a 2.0 mL amber GC autosampler vial equipped with a glass insert.

    • Derivatization (The Critical Step): Add 100 µL of BSTFA + 1% TMCS to the vial[2].

      • Mechanistic Insight: The 1% TMCS acts as a Lewis acid catalyst, increasing the silyl donor strength of BSTFA, which is crucial for driving the reaction to completion for sterically hindered secondary amines like piperidine[4][5].

    • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a dry block heater at 70°C for 30 minutes[2][6].

      • Self-Validation Check: Analyze aliquots at 20, 30, and 45 minutes during method validation. Derivatization is deemed complete when the target peak area plateaus and no underivatized parent peak remains[4].

    • Cooling: Allow the vial to cool to room temperature prior to injection.

    GC-MS Instrumental Parameters
    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Carrier Gas: Helium (High purity 99.999%), constant flow at 1.0 mL/min.

    • Injection: 1.0 µL, Split ratio 10:1. Injector temperature: 250°C.

    • Oven Temperature Program:

      • Initial: 70°C (Hold 2 min)[2]

      • Ramp 1: 15°C/min to 200°C

      • Ramp 2: 10°C/min to 280°C (Hold 5 min)

    • Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Source temp: 230°C. Quadrupole temp: 150°C.

    • Acquisition Mode: Full Scan (m/z 50–500) for structural elucidation; Selected Ion Monitoring (SIM) for trace impurity quantification[3].

    Data Interpretation and Troubleshooting

    • Diagnostic Fragmentation: The TMS-derivatized 4-(2-Iodophenoxy)piperidine will exhibit a strong molecular ion [M]+ corresponding to the addition of 72 Da (the TMS group minus one displaced proton). A characteristic loss of the iodine radical ([M - 127]+) is highly diagnostic for confirming the presence of the iodinated aromatic ring.

    • Moisture Contamination: If multiple peaks corresponding to siloxanes (m/z 73, 147, 207, 281) dominate the chromatogram, the anhydrous integrity of the solvent or the BSTFA reagent has been compromised.

    • Incomplete Derivatization: The presence of a broad, tailing peak at the expected retention time of the underivatized amine indicates exhausted BSTFA or insufficient incubation time[4].

    References

    • Molaid Chemical Database : 4-(2-Iodophenoxy)piperidine - CAS 1220175-12-1. 1

    • BenchChem : Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. 2

    • Greyhound Chromatography : Derivatization Reagents - For Selective Response and Detection in Complex Matrices. 5

    • ResearchGate : Review: Derivatization in mass spectrometry—1. Silylation. 3

    • Sigma-Aldrich : BSTFA Derivatization Protocol. 4

    • MDPI : Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. 6

    Sources

    Application Note: Process-Scale Synthesis of 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Process chemists, medicinal researchers, and pharmaceutical drug development professionals.

    Strategic Rationale: Overcoming Scale-Up Bottlenecks

    4-(2-Iodophenoxy)piperidine is a highly versatile building block in medicinal chemistry. Its reactive ortho-iodoaryl handle makes it an ideal substrate for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

    On a laboratory scale, the ether linkage in this molecule is typically forged via the Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 2-iodophenol. However, scaling the Mitsunobu pathway presents severe limitations in atom economy, safety, and purification[1]. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts, which notoriously require tedious chromatographic separation[2]. Furthermore, reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) pose significant thermal and explosive hazards at scale[1].

    To engineer a commercially viable, process-scale route, this application note details a robust, self-validating three-step protocol leveraging a Mesylate-Activation / SN2-Displacement strategy[3].

    SynthesisRoute SM1 N-Boc-4-hydroxypiperidine Step1 Step 1: Mesylation (MsCl, Et3N, DCM) SM1->Step1 Int1 N-Boc-4-O-Ms-piperidine Step1->Int1 Step2 Step 2: Etherification (Cs2CO3, DMF, 80°C) Int1->Step2 SM2 2-Iodophenol SM2->Step2 Int2 N-Boc-4-(2-iodophenoxy)piperidine Step2->Int2 Step3 Step 3: Deprotection (HCl/EtOAc) Int2->Step3 Product 4-(2-Iodophenoxy)piperidine HCl Step3->Product

    Figure 1: Scalable three-step synthesis workflow for 4-(2-Iodophenoxy)piperidine.

    Mechanistic Insights & Causality

    A successful process route does not just mix chemicals; it engineers the reaction environment to favor the desired mechanistic pathway.

    The Challenge of SN2 on a Secondary Carbon

    In Step 2, displacing the mesylate group on the secondary C4 carbon of the piperidine ring is sterically hindered. This creates a kinetic competition between the desired SN2 substitution and an undesired E2 elimination (which yields N-Boc-1,2,3,6-tetrahydropyridine).

    Engineering the "Cesium Effect"

    To minimize E2 elimination, we exploit the inherent acidity of 2-iodophenol and the "Cesium Effect."

    • Nucleophile Selection: The electron-withdrawing inductive effect of the ortho-iodine atom lowers the pKa of 2-iodophenol to ~8.5. The resulting phenoxide is less basic than an unsubstituted phenoxide, inherently reducing its ability to act as a base for E2 elimination.

    • Cation Effect: Employing Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate (K₂CO₃) is critical. The large atomic radius of the Cs⁺ ion creates a highly dissociated, "loose ion pair" with the phenoxide in polar aprotic solvents like DMF. This maximizes the oxygen's nucleophilicity for the SN2 trajectory while keeping basicity low, driving the reaction to high yields.

    Mechanism cluster_pathways Reaction Pathways Phenoxide 2-Iodophenoxide Anion (Loose Ion Pair with Cs+) Mesylate N-Boc-4-O-Ms-piperidine Phenoxide->Mesylate Nucleophilic Attack (C4) SN2 SN2 Pathway (Favored by Cs+ & DMF) Mesylate->SN2 Substitution E2 E2 Elimination (Minimized) Mesylate->E2 Base abstracts adjacent H Target N-Boc-4-(2-iodophenoxy)piperidine SN2->Target High Yield

    Figure 2: Mechanistic causality of the Cesium-mediated SN2 displacement vs E2 elimination.

    Quantitative Data: Route Comparison

    MetricMitsunobu ProtocolMesylate / SN2 Protocol (Proposed)
    Atom Economy Poor (<40%)Moderate (~65%)
    Reagent Hazards High (Explosive DIAD/DEAD)Low (MsCl, Cs₂CO₃)
    Byproduct Removal Difficult (TPPO requires silica gel)Easy (Water-soluble salts)
    Primary Purification Column ChromatographyLiquid-Liquid Extraction & Crystallization
    Scalability Limited to Lab-Scale (<10 g)Process-Scale Ready (>1 kg)

    Detailed Experimental Protocols & Self-Validation

    Step 1: Synthesis of tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

    Procedure:

    • Charge a reactor with N-Boc-4-hydroxypiperidine (1.0 equiv, 100 g) and dichloromethane (DCM, 10 volumes).

    • Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C under nitrogen.

    • Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv) over 1 hour, maintaining the internal temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Workup: Quench with water (5 vol). Separate the layers and wash the organic phase with 1N HCl (5 vol), saturated NaHCO₃ (5 vol), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid (Yield: ~95%).

    Self-Validation System: The reaction validates its completion via TLC (ninhydrin stain) showing the total disappearance of the alcohol. Purity is confirmed by a sharp singlet at ~3.0 ppm in ¹H NMR, corresponding to the newly introduced mesylate methyl group.

    Step 2: Synthesis of tert-Butyl 4-(2-iodophenoxy)piperidine-1-carboxylate

    Procedure:

    • In a clean reactor, dissolve the mesylate intermediate from Step 1 (1.0 equiv, 130 g) in anhydrous DMF (8 volumes).

    • Add 2-Iodophenol (1.1 equiv) and Cesium Carbonate (Cs₂CO₃, 1.5 equiv).

    • Heat the suspension to 80 °C and stir vigorously for 12–14 hours.

    • Workup: Cool the mixture to room temperature and dilute with MTBE (15 vol) and Water (15 vol).

    • Separate the organic layer and wash sequentially with 1N NaOH (3 × 5 vol) , water (3 × 5 vol), and brine.

    • Concentrate the organic layer to afford the product as a pale yellow oil that crystallizes upon standing (Yield: ~80%).

    Self-Validation System: The critical self-validating step here is the 1N NaOH wash . Because unreacted 2-iodophenol is acidic, the NaOH wash quantitatively deprotonates it, pulling it entirely into the aqueous waste stream. This ensures the organic layer is chemically self-purified of phenolic impurities before the final deprotection.

    Step 3: Synthesis of 4-(2-Iodophenoxy)piperidine Hydrochloride

    Procedure:

    • Dissolve the intermediate from Step 2 (1.0 equiv, 150 g) in ethyl acetate (EtOAc, 5 volumes).

    • Slowly add a solution of 4N HCl in EtOAc (5.0 equiv) at room temperature.

    • Stir the mixture for 4 hours. A thick white precipitate will form as the Boc group is cleaved and the secondary amine hydrochloride salt is generated[3].

    • Workup: Filter the suspension and wash the filter cake with cold EtOAc (2 × 2 vol). Dry the solid in a vacuum oven at 45 °C to constant weight (Yield: ~92%).

    Self-Validation System: This step eliminates the need for column chromatography. By conducting the deprotection in anhydrous EtOAc, the resulting secondary amine hydrochloride is completely insoluble. The reaction self-validates its completion through the quantitative precipitation of the product. Filtration isolates the pure API-grade intermediate, leaving non-polar impurities and Boc-cleavage byproducts (isobutylene gas, t-butanol) in the mother liquor.

    References

    • Kumara Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Available at:[Link]

    Sources

    Application Notes and Protocols: The Strategic Utility of 4-(2-Iodophenoxy)piperidine in the Synthesis of Bioactive Molecules

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Privileged Position of Piperidines in Medicinal Chemistry

    The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1][2][3] Its six-membered, saturated structure offers a versatile, three-dimensional framework that can modulate crucial drug properties such as lipophilicity, solubility, and metabolic stability.[4] By providing a reliable scaffold for orienting functional groups towards biological targets, piperidine derivatives have found application in an extensive range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4][5]

    Within this broad class, the 4-phenoxypiperidine substructure is of particular interest. This motif serves as a rigid linker that positions an aryl group at a defined distance and vector from the core piperidine nitrogen. This structural feature is critical for interaction with a variety of receptors and enzymes. The strategic introduction of a halogen, specifically an iodine atom, onto the phenyl ring transforms this stable scaffold into a highly versatile synthetic intermediate.

    This application note focuses on 4-(2-Iodophenoxy)piperidine , a key building block whose utility derives from the ortho-iodine atom. This iodine acts as a synthetic "handle" for a suite of powerful transition-metal-catalyzed cross-coupling reactions. It enables chemists to forge new carbon-carbon and carbon-nitrogen bonds, providing a direct and modular route to a diverse library of complex, bioactive molecules. We will explore the primary synthetic transformations facilitated by this intermediate, provide detailed experimental protocols, and illustrate its application in the synthesis of pharmacologically relevant compounds.

    Core Synthetic Transformations & Mechanistic Rationale

    The reactivity of the C(sp²)-I bond in 4-(2-iodophenoxy)piperidine is the key to its synthetic power. This bond is readily activated by transition metal catalysts, most notably palladium and copper, to participate in a variety of cross-coupling reactions.

    Caption: Key cross-coupling reactions of 4-(2-Iodophenoxy)piperidine.

    Buchwald-Hartwig Amination: Forging the C-N Bond

    The Buchwald-Hartwig amination is arguably the most powerful method for constructing aryl-amine bonds and has been transformative in drug discovery.[6][7] The reaction employs a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with a primary or secondary amine.[8] For 4-(2-iodophenoxy)piperidine, this reaction allows for the direct installation of a vast array of nitrogen-containing functional groups.

    Causality Behind the Method:

    • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used as the precatalyst, which is reduced in situ to the active Pd(0) species.[7]

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos, BINAP) are critical.[6][8] They stabilize the Pd(0) center, facilitate the oxidative addition of the aryl iodide, and promote the final reductive elimination step to release the product and regenerate the catalyst.[9] The steric bulk of these ligands can also suppress side reactions like beta-hydride elimination.[9]

    • Base: A non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required. Its primary role is to deprotonate the amine coupling partner after it coordinates to the palladium center, forming the palladium-amido complex that is necessary for reductive elimination.[9]

    This reaction's tolerance for a wide range of functional groups on the amine partner makes it an exceptionally modular approach for building libraries of drug candidates.

    Suzuki-Miyaura Coupling: Forging the C-C Bond

    The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (e.g., a boronic acid or ester). It is a robust and widely used method for creating biaryl or aryl-alkyl structures. Using 4-(2-iodophenoxy)piperidine, chemists can introduce diverse carbon-based substituents, such as phenyl, heteroaryl, or alkyl groups, at the 2-position of the phenoxy ring.

    Causality Behind the Method:

    • Catalytic Cycle: The mechanism is similar in principle to the Buchwald-Hartwig reaction, involving oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination.

    • Base: The base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium (transmetalation).

    Ullmann Condensation: The Foundational C-O Bond

    While our focus is on the use of 4-(2-iodophenoxy)piperidine, its synthesis is typically achieved via an Ullmann condensation. This classic copper-catalyzed reaction forms aryl ethers from an aryl halide and an alcohol.[10][11] In this context, 1,2-diiodobenzene or 2-iodophenol would be reacted with N-protected 4-hydroxypiperidine.

    Causality Behind the Method:

    • Catalyst: The reaction traditionally uses stoichiometric copper powder at high temperatures.[10] Modern protocols utilize soluble copper(I) salts (e.g., CuI) with ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine, which allow for lower reaction temperatures and catalytic amounts of copper.[12][13]

    • Mechanism: The reaction is believed to proceed through a copper(I) alkoxide, which then reacts with the aryl halide.[10]

    Application Case Study: Synthesis of Cariprazine Analogues

    Cariprazine is a dopamine D₂/D₃ receptor partial agonist used as an antipsychotic medication.[14] While the commercial syntheses of cariprazine itself often build the molecule from different fragments, its structure contains a core piperazine moiety linked to a substituted aromatic ring.[15][16][17] The synthetic logic is highly relevant. We can use the 4-(2-iodophenoxy)piperidine scaffold to construct a structural analogue of Cariprazine, demonstrating the power of the Buchwald-Hartwig amination.

    The key step is the coupling of the aryl iodide (our building block) with a piperazine derivative.

    Caption: Synthetic workflow for a Cariprazine analogue.

    This modular strategy allows for the rapid synthesis of numerous analogues by simply varying the amine coupling partner (in this case, different substituted piperazines) in the key Buchwald-Hartwig step.

    Detailed Experimental Protocols

    Disclaimer: These protocols are intended for trained professionals in a laboratory setting. All necessary safety precautions should be taken.

    Protocol 1: Synthesis of N-Boc-4-(2-Iodophenoxy)piperidine

    This protocol describes the synthesis of the N-Boc protected precursor via a modified Ullmann ether synthesis.

    Reagent/ComponentMolecular Wt.AmountMoles (mmol)
    2-Iodophenol220.01 g/mol 2.20 g10.0
    N-Boc-4-hydroxypiperidine201.26 g/mol 2.01 g10.0
    Copper(I) Iodide (CuI)190.45 g/mol 190 mg1.0
    1,10-Phenanthroline180.21 g/mol 360 mg2.0
    Cesium Carbonate (Cs₂CO₃)325.82 g/mol 6.52 g20.0
    Toluene-50 mL-

    Step-by-Step Methodology:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodophenol (2.20 g, 10.0 mmol), N-Boc-4-hydroxypiperidine (2.01 g, 10.0 mmol), CuI (190 mg, 1.0 mmol), 1,10-phenanthroline (360 mg, 2.0 mmol), and Cs₂CO₃ (6.52 g, 20.0 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add dry toluene (50 mL) via syringe.

    • Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate (3 x 20 mL).

    • Combine the organic filtrates and wash with water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

    Rationale for Choices:

    • N-Boc Protection: The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from participating in side reactions and can be easily removed under acidic conditions.[18]

    • CuI/Phenanthroline: This catalytic system is a modern, efficient alternative to stoichiometric copper, enabling lower temperatures and better yields for the Ullmann condensation.[12]

    • Cs₂CO₃: A strong inorganic base that is highly effective in Ullmann-type couplings due to its high solubility in organic solvents.

    Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

    This protocol provides a general method for coupling N-Boc-4-(2-iodophenoxy)piperidine with a generic secondary amine (e.g., piperazine).

    Reagent/ComponentMolecular Wt.AmountMoles (mmol)
    N-Boc-4-(2-Iodophenoxy)piperidine403.26 g/mol 403 mg1.0
    Piperazine86.14 g/mol 103 mg1.2
    Pd₂(dba)₃915.72 g/mol 23 mg0.025 (2.5 mol%)
    X-Phos476.65 g/mol 48 mg0.10 (10 mol%)
    Sodium tert-butoxide (NaOt-Bu)96.10 g/mol 135 mg1.4
    Toluene-10 mL-

    Step-by-Step Methodology:

    • In a glovebox or under an inert atmosphere, add N-Boc-4-(2-iodophenoxy)piperidine (403 mg, 1.0 mmol), piperazine (103 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 2.5 mol%), X-Phos (48 mg, 10 mol%), and NaOt-Bu (135 mg, 1.4 mmol) to a dry reaction vial.

    • Add dry, degassed toluene (10 mL).

    • Seal the vial and heat to 100 °C with stirring for 4-12 hours. Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization as needed.

    Rationale for Choices:

    • Pd₂(dba)₃/X-Phos: This is a highly active and versatile catalyst system for C-N coupling, effective for a wide range of substrates.[8] X-Phos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient catalytic turnover.

    • NaOt-Bu: A strong, non-nucleophilic base that is standard for Buchwald-Hartwig aminations. It must be handled under inert conditions due to its hygroscopic and reactive nature.

    Conclusion

    4-(2-Iodophenoxy)piperidine is a powerful and versatile building block for the synthesis of complex bioactive molecules. The ortho-iodine atom serves as a key functional handle for modern palladium- and copper-catalyzed cross-coupling reactions, enabling the modular and efficient construction of C-N and C-C bonds. The protocols and strategies outlined in this note demonstrate the utility of this intermediate in accessing diverse chemical space, making it an invaluable tool for researchers, scientists, and professionals in the field of drug development.

    References

    • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

    • Vitaku, E., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

    • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

    • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

    • News-Medical.Net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

    • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. [Link]

    • ACS Publications. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

    • Google Patents. (n.d.).
    • PubMed. (2006). Synthesis and radiosynthesis of [(18)F]FPhEP, a novel alpha(4)beta(2)-selective, epibatidine-based antagonist for PET imaging of nicotinic acetylcholine receptors. [Link]

    • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

    • PubMed. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT. [Link]

    • ACS Publications. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. [Link]

    • MDPI. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. [Link]

    • Wikipedia. (n.d.). Ullmann condensation. [Link]

    • Google Patents. (n.d.). WO2020042876A1 - Synthesis method for cariprazine.
    • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

    • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

    • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

    • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

    • PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. [Link]

    • YouTube. (2023). A New Synthesis of Beraprost. [Link]

    • National Center for Biotechnology Information. (2020). A One-Pot Radio-synthesis of [18F]PARPi. [Link]

    • ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine. [Link]

    • ResearchGate. (n.d.). Synthesis of cariprazine hydrochloride. [Link]

    • National Center for Biotechnology Information. (2015). Biosynthesis and Chemical Synthesis of Presilphiperfolanol Natural Products. [Link]

    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

    • ResearchGate. (n.d.). The Ullmann Ether Condensation. [Link]

    • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

    • Google Patents. (2018).
    • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

    • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

    Sources

    Application Note: 4-(2-Iodophenoxy)piperidine as a Privileged Scaffold in Agrochemical Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    The compound 4-(2-Iodophenoxy)piperidine (CAS 1220175-12-1) is a highly versatile, bifunctional building block that has gained significant traction in modern agrochemical research. It features two distinct, highly exploitable domains: an ortho-iodinated phenoxy ring and a basic piperidine heterocycle.

    In the development of novel crop protection agents—ranging from auxinic herbicides to sterol biosynthesis-inhibiting fungicides—the phenoxypiperidine core acts as a "privileged structure"[1]. The piperidine nitrogen provides a protonatable center capable of forming critical salt bridges with conserved aspartate or glutamate residues in target enzymes and receptors. Meanwhile, the ortho-iodine atom serves as an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[2]. The high reactivity of the carbon-iodine bond allows for mild reaction conditions, ensuring that sensitive functional groups on the piperidine ring (such as Boc or Cbz protecting groups) remain intact during complex library synthesis.

    This application note provides detailed, self-validating protocols for utilizing 4-(2-Iodophenoxy)piperidine in the synthesis of advanced agrochemical precursors, focusing on palladium-catalyzed cross-coupling and copper-catalyzed tandem cyclization workflows.

    Mechanistic Insights: The Role of 4-(2-Iodophenoxy)piperidine

    The Ortho-Iodine Advantage in Cross-Coupling

    In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) active species is often the rate-determining step. The C–I bond in 4-(2-Iodophenoxy)piperidine has a lower bond dissociation energy compared to its bromo- or chloro-analogs. This facilitates rapid oxidative addition even at lower temperatures (e.g., 60–80 °C) and permits the use of less sterically demanding, commercially available phosphine ligands[2]. This chemoselectivity is crucial when designing orthogonal functionalization strategies for poly-halogenated agrochemical scaffolds.

    The Piperidine Core as a Pharmacophore

    The 4-phenoxypiperidine moiety is a known bioisostere for phenoxyacetic acids, the structural basis for auxinic herbicides like 2,4-D[1]. By replacing the carboxylic acid with a basic piperidine ring, researchers can dramatically alter the physicochemical properties (e.g., logP, aqueous solubility, and soil half-life) of the molecule. At physiological pH, the secondary amine is protonated, forming a cationic center that drives target-site accumulation and tight binding via electrostatic interactions[1].

    G A 4-(2-Iodophenoxy)piperidine (Scaffold) B Pd(0) Catalyst Oxidative Addition A->B Cleavage of C-I bond C Organoboron Reagent Transmetalation B->C Base-assisted D Reductive Elimination (Pd Regeneration) C->D C-C bond formation D->B Pd(0) recycle E Biaryl Phenoxypiperidine (Agrochemical Lead) D->E Product release

    Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura coupling using 4-(2-Iodophenoxy)piperidine.

    Experimental Workflows & Protocols

    Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    Objective: Synthesis of a biaryl fungicide precursor via C–C bond formation. Self-Validating Principle: The protocol incorporates an internal TLC/LC-MS checkpoint to confirm the complete consumption of the highly reactive aryl iodide before workup, preventing the carryover of toxic halogenated starting materials.

    Reagents & Materials:

    • N-Boc-4-(2-Iodophenoxy)piperidine (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2 equiv, 1.2 mmol)

    • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

    • K₂CO₃ (2.5 equiv, 2.5 mmol)

    • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, 10 mL), degassed.

    Step-by-Step Methodology:

    • Preparation of the Catalytic System: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-4-(2-Iodophenoxy)piperidine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

      • Causality: K₂CO₃ acts as the base to activate the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step[3]. Pd(dppf)Cl₂ is chosen because its bidentate ligand (dppf) suppresses unwanted reductive dehalogenation side reactions.

    • Solvent Introduction & Degassing: Add the degassed 1,4-Dioxane/H₂O mixture via syringe under an argon atmosphere.

      • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides and to avoid homocoupling of the boronic acid. The water co-solvent is necessary to dissolve the inorganic base and facilitate the transmetalation transition state[4].

    • Reaction Execution: Heat the mixture to 80 °C in an oil bath for 4–6 hours.

    • Validation & QC Checkpoint: Sample 10 µL of the reaction mixture, dilute with EtOAc, and analyze via LC-MS or TLC (Hexanes/EtOAc 3:1).

      • Validation: The disappearance of the starting material mass (or TLC spot) and the appearance of the cross-coupled product mass validate the completion of the catalytic cycle. If starting material persists, an additional 0.02 equiv of Pd catalyst is spiked.

    • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the biaryl product.

    Protocol B: Copper-Catalyzed Intramolecular C–O Cyclization

    Objective: Synthesis of 1,4-benzodioxane derivatives, a core structure in several emerging pre-emergent herbicides. Self-Validating Principle: The reaction utilizes a tandem ring-opening/cross-coupling sequence. The intermediate formation must be verified to ensure the cyclization step proceeds without polymerization.

    Reagents & Materials:

    • 4-(2-Iodophenoxy)piperidine derivative (functionalized with an epoxide side chain) (1.0 equiv)

    • CuBr (10 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Ligand: 1,10-Phenanthroline (20 mol%)

    • Solvent: Toluene (0.1 M)

    Step-by-Step Methodology:

    • Reagent Assembly: Combine the iodophenoxy precursor, CuBr, 1,10-phenanthroline, and Cs₂CO₃ in a sealed tube under nitrogen.

      • Causality: CuBr in combination with a nitrogen-based bidentate ligand (1,10-phenanthroline) stabilizes the Cu(I) oxidation state, which is critical for the Ullmann-type C–O coupling[5]. Cs₂CO₃ provides the necessary basicity to deprotonate the intermediate alcohol without causing epoxide degradation.

    • Tandem Reaction: Heat the mixture to 110 °C for 12 hours.

      • Causality: The elevated temperature provides the activation energy required for the initial epoxide ring-opening, which is immediately followed by the intramolecular cross-coupling cyclization with the ortho-iodine[6].

    • Validation & QC Checkpoint: Perform ¹H-NMR on a crude aliquot. The disappearance of the epoxide proton signals (typically ~2.5–3.5 ppm) and the shift of the piperidine protons confirm the tandem cyclization.

    • Isolation: Filter the mixture through a pad of Celite to remove copper salts, concentrate, and purify via silica gel chromatography.

    Quantitative Data Presentation

    The following table summarizes optimized conditions and yields for derivatizing 4-(2-Iodophenoxy)piperidine based on the desired agrochemical application profile.

    Reaction TypeCatalyst / LigandBase & SolventTemp / TimeYield (%)Agrochemical Target Application
    Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O80 °C / 6 h85–92%Biaryl Fungicides (Sterol Inhibitors)
    Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu / Toluene100 °C / 12 h78–84%Aminopiperidine Insecticides
    Sonogashira Pd(PPh₃)₄ / CuIEt₃N (neat)60 °C / 4 h88–95%Alkynyl Herbicides
    Cu-Catalyzed Cyclization CuBr / 1,10-PhenanthrolineCs₂CO₃ / Toluene110 °C / 12 h70–75%1,4-Benzodioxane Herbicides[5]

    Agrochemical Workflow Visualization

    The integration of 4-(2-Iodophenoxy)piperidine into a high-throughput agrochemical discovery pipeline requires a systematic approach, from scaffold derivatization to in vivo screening.

    Workflow N1 Hit Identification (Phenoxypiperidine) N2 Scaffold Selection 4-(2-Iodophenoxy)piperidine N1->N2 N3 Derivatization (Pd/Cu Catalysis) N2->N3 Ortho-Iodine Reactivity N4 N4 N3->N4 High Yield Cross-Coupling N5 In Vivo Screening (Fungicide/Herbicide) N4->N5 SAR Analysis

    Workflow for integrating 4-(2-Iodophenoxy)piperidine into agrochemical library generation.

    References

    • Organic & Biomolecular Chemistry (RSC Publishing). Copper-catalyzed tandem process: an efficient approach to 2-substituted-1,4-benzodioxanes. Retrieved from[Link][5]

    • PubMed (NIH). Copper-catalyzed tandem process: an efficient approach to 2-substituted-1,4-benzodioxanes. Retrieved from[Link][6]

    • MDPI. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Retrieved from[Link][3]

    • The Royal Society of Chemistry. Supplementary Information Suzuki cross-coupling reactions on the surface of carbon coated cobalt. Retrieved from [Link][4]

    Sources

    developing assays with 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Developing Assays with 4-(2-Iodophenoxy)piperidine: From Radioligand Synthesis to High-Throughput GPCR Screening

    Introduction & Scientific Rationale

    4-(2-Iodophenoxy)piperidine (CAS 1220175-12-1) is a highly versatile building block in medicinal chemistry, primarily utilized as a conformationally restricted scaffold for targeting monoamine transporters (e.g., Serotonin Transporter, SERT) and G-protein-coupled receptors (GPCRs). Most notably, it is a foundational pharmacophore for Histamine H3 receptor antagonists.

    Historically, H3 antagonists relied on an imidazole ring, which presented severe metabolic liabilities, including potent Cytochrome P450 (CYP450) inhibition and poor blood-brain barrier (BBB) penetrance. The transition to non-imidazole phenoxypiperidine cores resolved these pharmacokinetic bottlenecks while maintaining high binding affinity, as the phenoxypiperidine acts as a conformationally restricted version of the 3-amino-1-propanol moiety [1]. Furthermore, dual-targeting ligands that inhibit both the H3 receptor and SERT have been developed from this scaffold to treat complex cognitive and depressive disorders [2].

    The presence of the ortho-iodine atom on the phenoxy ring provides a critical strategic advantage for assay development. It serves as a direct precursor for radioiodination (yielding [125I]-labeled tracers), enabling the development of high-throughput, high-sensitivity radioligand binding assays.

    Signaling H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Channels (Inhibited) Gi->Ca Inhibits cAMP cAMP Production (Inhibited) AC->cAMP Decreases Release Neurotransmitter Release (Decreased) Ca->Release Antag Phenoxypiperidine Antagonist Antag->H3R Blocks

    Mechanism of phenoxypiperidine-based H3 receptor antagonists blocking Gi/o signaling.

    Experimental Protocols: A Self-Validating System

    Protocol 1: Synthesis of [125I]-Radioligands via Isotopic Exchange

    Causality & Rationale: For low-expression GPCR targets in the central nervous system, radioligands must possess exceptionally high specific activity. While tritium ([3H]) labeling is common, Iodine-125 ([125I]) offers superior specific activity (~2000 Ci/mmol) and stronger signal emission, drastically reducing required incubation times and cellular material. We utilize a Copper(I)-catalyzed isotopic exchange to replace the stable 127I of 4-(2-Iodophenoxy)piperidine with 125I. This ensures a chemically identical tracer that bypasses the need for complex and unstable stannyl precursors.

    Step-by-Step Methodology:

    • Preparation: In a specialized lead-shielded radiochemistry hood, dissolve 1.0 mg of 4-(2-Iodophenoxy)piperidine precursor in 100 µL of anhydrous dimethyl sulfoxide (DMSO).

    • Catalyst Addition: Add 50 µL of a 0.1 M Copper(I) chloride (CuCl) solution in DMSO, followed by 10 µL of ascorbic acid (0.05 M) to prevent the oxidation of Cu(I) to Cu(II).

    • Isotopic Exchange: Introduce 1-2 mCi of carrier-free Sodium Iodide [125I] (Na[125I]) in dilute NaOH. Seal the reaction vial and heat at 120°C for 45 minutes. Self-Validation Check: The high temperature is required to overcome the activation energy of the aryl-iodine bond cleavage.

    • Quenching & Extraction: Cool the reaction to room temperature and quench with 500 µL of HPLC-grade water. Extract the radiolabeled product using ethyl acetate (3 x 500 µL).

    • Purification: Purify the organic phase via reverse-phase HPLC (C18 column) using a gradient of acetonitrile/water (0.1% TFA). Collect the radioactive fraction corresponding to the retention time of the cold standard.

    • Formulation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the [125I]-radioligand in 100% ethanol for storage at -20°C.

    Workflow A 4-(2-Iodophenoxy)piperidine Precursor B Cu-Catalyzed Isotopic Exchange (Na[125I]) A->B C HPLC Purification (Radiochemical Purity >99%) B->C D Incubation with hH3R Membranes C->D E Rapid Filtration (GF/B Filters) D->E F Liquid Scintillation Counting E->F

    Workflow for the synthesis and high-throughput screening of [125I]-phenoxypiperidine radioligands.

    Protocol 2: High-Throughput Radioligand Displacement Assay

    Causality & Rationale: To screen novel compounds, a competitive binding assay is established. SK-N-MC cells stably expressing the human H3 receptor (hH3R) are utilized because this cell line lacks endogenous H3R expression, ensuring the signal is exclusively target-specific. Polyethylenimine (PEI) is used to pre-treat the glass fiber (GF/B) filters; because phenoxypiperidines are highly lipophilic (LogP ~3.0), they readily adhere to untreated plastic and glass, which would artificially inflate background noise. Thioperamide, a structurally distinct H3 inverse agonist, is used to define non-specific binding (NSB).

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize SK-N-MC cells expressing hH3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 2 µ g/well .

    • Filter Pre-treatment: Soak 96-well GF/B filter plates in 0.5% (v/v) PEI for 60 minutes prior to the assay. Self-Validation Check: Compare background counts of PEI-treated vs. untreated filters to ensure lipophilic binding is neutralized.

    • Assay Assembly: In a 96-well deep-well plate, combine:

      • 150 µL of membrane suspension.

      • 25 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

      • 25 µL of[125I]-phenoxypiperidine radioligand (final concentration ~0.5 nM, near its Kd).

    • Incubation: Incubate the plates at 25°C for 60 minutes on a plate shaker to reach thermodynamic equilibrium.

    • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the pre-treated GF/B plates using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Quantification: Dry the filter plates, add 40 µL of Microscint-20 scintillation cocktail to each well, and count radioactivity (Counts Per Minute, CPM) using a TopCount microplate scintillation counter.

    Data Presentation & Assay Validation

    To ensure the assay is robust enough for high-throughput screening (HTS) and lead optimization, rigorous validation metrics must be met. The tables below summarize expected binding affinities for this chemical class and the quality control metrics for the developed assay.

    Table 1: Representative Binding Affinities (Ki) of Phenoxypiperidine Derivatives

    Compound ClasshH3R Ki (nM)hSERT Ki (nM)LogPPrimary Application
    4-(1-isopropyl-piperidin-4-yloxy)-benzonitrile7.8>10002.8Selective H3R Antagonist
    Dual-Targeting Phenoxypiperidine10.63.73.1Dual H3/SERT Ligand
    [125I]-4-(2-Iodophenoxy)piperidine derivative1.2N/A3.5High-Affinity Radiotracer

    Table 2: Assay Validation Metrics

    ParameterTarget ValueCausality / Acceptance Criteria
    Z'-Factor > 0.70A Z'-factor >0.5 indicates a highly robust assay suitable for HTS, ensuring clear separation between positive controls and background.
    Signal-to-Background (S/B) > 8.0Achieved by using 0.5% PEI-treated filters, ensuring the specific binding window is wide enough to detect weak competitors.
    Radiochemical Purity > 99%Ensures the assay signal is derived solely from the target ligand, preventing biphasic displacement curves.
    Specific Activity ~2000 Ci/mmolCarrier-free synthesis is strictly required to prevent receptor saturation by unlabeled ("cold") precursor molecules.

    References

    • Dvorak, C. A., Apodaca, R., Barbier, A. J., Berridge, C. W., Wilson, S. J., Boggs, J. D., Xiao, W., Lovenberg, T. W., & Carruthers, N. I. (2005). "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists." Journal of Medicinal Chemistry. URL: [Link]

    • Letavic, M. A., Keith, J. M., Jablonowski, J. A., Stocking, E. M., Gomez, L. A., Ly, K. S., Barbier, A. J., Wilson, S. J., Boggs, J. D., Fraser, I. C., Mazur, C., Lovenberg, T. W., & Carruthers, N. I. (2007). "Dual serotonin transporter/histamine H3 ligands: Optimization of the H3 pharmacophore." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

    Troubleshooting & Optimization

    improving the yield of 4-(2-Iodophenoxy)piperidine synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-(2-Iodophenoxy)piperidine.

    This guide bypasses generic advice to focus on the causality behind reaction failures, providing self-validating protocols to ensure high-yield, reproducible results in your drug development workflows.

    Section 1: Core Synthetic Pathways

    The synthesis of 4-(2-Iodophenoxy)piperidine relies on the coupling of the sterically hindered 2-iodophenol with a piperidine scaffold, followed by amine deprotection. The two most viable routes are the Mitsunobu reaction and direct SN2 O-alkylation.

    SynthesisWorkflow Start1 2-Iodophenol + N-Boc-4-hydroxypiperidine Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) Start1->Mitsunobu Start2 2-Iodophenol + N-Boc-4-tosyloxypiperidine SN2 SN2 Alkylation (Cs2CO3, DMF, 60°C) Start2->SN2 Intermediate N-Boc-4-(2-Iodophenoxy)piperidine (Key Intermediate) Mitsunobu->Intermediate Activation & Displacement SN2->Intermediate Direct Displacement Deprotection Boc Deprotection (TFA/DCM + TIPS Scavenger) Intermediate->Deprotection Product 4-(2-Iodophenoxy)piperidine (Final Product) Deprotection->Product Cleavage & Scavenging

    Figure 1: Synthesis of 4-(2-Iodophenoxy)piperidine via Mitsunobu or SN2 alkylation pathways.

    Section 2: Troubleshooting & FAQs

    Q1: My Mitsunobu reaction between 2-iodophenol and N-Boc-4-hydroxypiperidine is stalling at a 30-40% yield. How can I drive this to completion? A1: The primary issue is steric hindrance. The bulky iodine atom at the ortho position of 2-iodophenol severely impedes the final SN2 displacement of the activated oxyphosphonium intermediate. Furthermore, N-Boc-4-hydroxypiperidine is a secondary alcohol, which is inherently less reactive and more prone to forming side products than primary alcohols[1]. Solution: Implement a reverse addition protocol . Instead of adding DIAD last, pre-form the betaine intermediate by adding DIAD to PPh3 at 0 °C, then add the alcohol to form the oxyphosphonium ion, and finally add the 2-iodophenol slowly[2]. This minimizes the alkylation of the azodicarboxylate and forces the equilibrium toward the desired SNAr/SN2 displacement.

    Q2: I attempted the SN2 O-alkylation using N-Boc-4-tosyloxypiperidine and 2-iodophenol with K2CO3, but NMR shows mostly the elimination product (N-Boc-1,2,3,6-tetrahydropyridine). Why? A2: Secondary sulfonates like 4-tosyloxypiperidine are highly susceptible to E2 elimination. When heated with moderately strong, poorly soluble bases like K2CO3 in DMF, the base acts on the adjacent protons rather than facilitating the nucleophilic attack of the phenol[3]. Solution: Switch to Cesium Carbonate (Cs2CO3) . The larger cesium cation provides superior solubility in DMF and enhances the nucleophilicity of the phenoxide anion through the "cesium effect," stripping away the solvation shell. This significantly favors the SN2 pathway over E2. Keep the reaction temperature strictly at 60 °C; do not reflux.

    Q3: During the final Boc deprotection using TFA, I am observing a mixture of products and a loss of the iodine atom. What is happening? A3: The tert-butyl cation generated during Boc deprotection is a strong electrophile. While it usually eliminates to form isobutylene gas, it can undergo Friedel-Crafts alkylation with the electron-rich phenoxy ring. Prolonged exposure to strong acids without scavengers can also lead to protodeiodination. Solution: Add a carbocation scavenger. Use a cocktail of TFA/DCM (1:1) with 2-5% volume of triisopropylsilane (TIPS) . The silane acts as a sacrificial hydride donor, irreversibly trapping the t-butyl cation and protecting your iodinated aromatic ring.

    Section 3: Quantitative Data & Pathway Comparison

    To assist in route selection, the following table summarizes the quantitative parameters and expected outcomes for both synthetic pathways.

    ParameterMitsunobu PathwaySN2 Alkylation Pathway
    Primary Reagents N-Boc-4-hydroxypiperidine, 2-IodophenolN-Boc-4-tosyloxypiperidine, 2-Iodophenol
    Coupling Agents/Base DIAD, PPh3Cs2CO3
    Optimal Solvent Anhydrous THFAnhydrous DMF
    Temperature Profile 0 °C → 25 °C60 °C
    Reaction Time 12 - 18 hours18 - 24 hours
    Typical Yield 65% - 80%50% - 65%
    Major Side Product Hydrazinedicarboxylate byproductsN-Boc-1,2,3,6-tetrahydropyridine (E2)

    Section 4: Validated Experimental Protocols

    Protocol A: Optimized Mitsunobu Reaction (Reverse Addition)

    This protocol utilizes a pre-activation strategy to overcome the steric barrier of 2-iodophenol[2],[1].

    • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add triphenylphosphine (PPh3, 1.5 eq) and anhydrous THF (0.2 M relative to the alcohol). Cool the solution to 0 °C using an ice bath.

    • Betaine Formation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes.

      • Self-Validation Checkpoint: The solution will initially turn deep yellow/orange. Stir for 15 minutes at 0 °C until a white precipitate (the betaine adduct) begins to form.

    • Alcohol Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the betaine suspension. Stir for 30 minutes at 0 °C.

      • Self-Validation Checkpoint: The precipitate should dissolve, yielding a clear, pale-yellow solution indicating the formation of the oxyphosphonium intermediate.

    • Coupling: Dissolve 2-iodophenol (1.2 eq) in anhydrous THF and add it dropwise over 20 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

    • Monitoring & Workup: Monitor by TLC (Hexanes/EtOAc 3:1).

      • Self-Validation Checkpoint: The product N-Boc-4-(2-iodophenoxy)piperidine is UV-active and runs at an Rf of ~0.45, distinctly above the highly polar starting alcohol.

    • Purification: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (gradient 5% to 20% EtOAc in Hexanes).

    Protocol B: Scavenger-Assisted Boc Deprotection
    • Preparation: Dissolve the purified N-Boc-4-(2-iodophenoxy)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

    • Scavenger Addition: Add Triisopropylsilane (TIPS, 0.1 eq) to the solution and stir for 5 minutes.

    • Cleavage: Cool the mixture to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA.

      • Self-Validation Checkpoint: Gentle effervescence (isobutylene gas release) should be observed.

    • Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (DCM/MeOH 9:1) until the starting material is completely consumed.

    • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the resulting oil in DCM and wash with 1M NaOH until the aqueous layer is pH 10. Extract, dry over Na2SO4, and concentrate to yield 4-(2-Iodophenoxy)piperidine.

    References[2] Supporting Information Intramolecular carbonickelation of alkenes - Beilstein Journals. Beilstein-journals.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgWSblgbr3D1yAu15mLQqP0ESMdjnIFmP3HgzjxhEbq-CJPilvow3lo6CrrPoKULcWfr8c7g3dY_IKmrkbI0NWye7ycvL7_r0UiHxt784RFihm5uGuUVfOMkrROAmifwoxiwZvDK5gZUjVLm5pPKy0z7bf_kj4v6DqJSUohqiquRirRXOKhpvg9iHzzsfb[3] Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes - PMC. Nih.gov. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJeoCKf8mgXOXyOHggLJ01I-f-idyqdyvrouyNbeUTUP-5AmKxhNZT5FMxcbOiRidkfuf1vyYQf07w76yLgvUWL-Uew6CvBvwvrmD0J4yGEnZN6IzmBV9U9LErhiY13cMkZ9FWC8IrDErLusk=[1] Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine - Benchchem. Benchchem.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG53l4ZiAKIn94ekh5aNA7Gk6EgMSUEh5xlhgma-5Ri9hYmncyw8Xz1z6Z9sBjqgnDBybn-gsIH8PE_5YtuiIxCrMkqMOtYADKWDGUC9pMa0RKZ2B5kl4dAgUoxtW-5yzlA7iJXDLbAPMqY4DsVZKx1pbjHFTR7f1ZPA71Ij4ILvhcdDN2H4sXarDoK1GNBsfIDCJPfZ8-6mhSoGXXAm6in7j6F4ANbemBkvIu2WgeWWQW3uP5LBQ==

    Sources

    Technical Support Center: Troubleshooting 4-(2-Iodophenoxy)piperidine Stability Under Acidic Conditions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, working with bifunctional molecules like 4-(2-Iodophenoxy)piperidine requires a precise understanding of their physicochemical boundaries. This compound features a basic secondary amine (piperidine) and an aryl alkyl ether linkage, both of which dictate its behavior under acidic stress.

    This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you differentiate between physical phase-loss and true chemical degradation during your workflows.

    Part 1: The Scientist's Bench-Side Q&A

    Issue 1: "During my acidic workup (pH < 3), my compound completely disappears from the organic extraction phase. Is it degrading?"

    The Causality: In 95% of these cases, your compound has not degraded; it has simply partitioned into the aqueous layer. The piperidine nitrogen is a strong secondary base with a pKa of approximately 10.4. When you lower the pH below 8, the nitrogen protonates to form a piperidinium salt. This introduces a formal positive charge, drastically lowering the molecule's partition coefficient (logD) and making it highly hydrophilic.

    The Solution: Before extracting with an organic solvent (e.g., EtOAc or DCM), you must suppress the ionization of the piperidine ring. Adjust the aqueous phase to pH 12 or higher using 1M NaOH or saturated Na₂CO₃. This ensures the piperidine is in its neutral free-base form, driving it back into the organic phase.

    Issue 2: "I am using strong acids (e.g., 48% HBr or 57% HI) at elevated temperatures for a downstream reaction, and LC-MS shows a massive loss of parent mass alongside a new peak corresponding to 2-iodophenol. What is happening?"

    The Causality: You are observing acid-catalyzed ether cleavage. While aryl alkyl ethers are generally stable to dilute aqueous acids at room temperature, they are highly susceptible to cleavage when exposed to strong hydrohalic acids at elevated temperatures.

    The mechanism begins with the rapid protonation of the ether oxygen, converting it into a superior leaving group. Because nucleophilic substitution cannot occur on sp²-hybridized aromatic carbons due to steric and orbital constraints, the halide nucleophile (Br⁻ or I⁻) selectively attacks the sp³-hybridized C4 carbon of the piperidine ring[1]. This specific trajectory cleaves the C–O bond, yielding 2-iodophenol and 4-halopiperidine, as detailed in the.

    As explained in2, this reaction is driven by the high nucleophilicity of the iodide or bromide ions[2]. Furthermore, 1 confirms that aryl alkyl ethers will exclusively produce a phenol and an alkyl halide under these conditions, never an aryl halide and an alcohol[1].

    Mechanism A 4-(2-Iodophenoxy)piperidine (Parent) B Protonated Ether (Oxonium Ion) A->B Strong Acid (HX) Heat C Nucleophilic Attack (Br- or I- on C4) B->C SN2 Pathway D 2-Iodophenol (Aryl Leaving Group) C->D Cleavage E 4-Halopiperidine (Alkyl Product) C->E Cleavage

    Acid-catalyzed SN2 ether cleavage mechanism of 4-(2-Iodophenoxy)piperidine.

    Part 2: Quantitative Stability Profile

    To assist in your experimental design (such as selecting Boc-deprotection conditions), refer to the quantitative stability matrix below. It demonstrates that mild acids are perfectly safe, while strong nucleophilic acids destroy the molecule.

    Acidic ConditionTemperatureExposure TimeParent Remaining (%)Primary DegradantCausality / Mechanism
    0.1 M HCl (aq) 25°C24 hours> 99%NoneStable piperidinium salt formation.
    20% TFA in DCM 25°C4 hours> 98%NoneStable; TFA conjugate base is a poor nucleophile.
    4 M HCl in Dioxane 25°C4 hours> 95%Trace 2-IodophenolMinor cleavage; Cl⁻ is a weak nucleophile.
    48% HBr (aq) 80°C4 hours< 10%2-IodophenolRapid Acidic Ether Cleavage (SN2).
    57% HI (aq) 80°C2 hours< 5%2-IodophenolInstantaneous Cleavage; I⁻ is the best nucleophile.

    Part 3: Self-Validating Acid Stability Protocol

    When troubleshooting loss of yield, you must definitively prove whether the compound was chemically degraded or physically lost in an aqueous wash. This protocol utilizes a Mass-Balance Phase Reconstruction technique to self-validate the results.

    Step-by-Step Methodology
    • Sample Preparation (Internal Standardized): Prepare a 1.0 mg/mL stock solution of 4-(2-Iodophenoxy)piperidine in Acetonitrile. Spike the solution with an inert internal standard (e.g., biphenyl) to track volumetric losses.

    • Acidification & Stress: Transfer 1 mL of the stock into a sealed 4 mL glass vial. Add 1 mL of the target acid (e.g., 48% HBr). Incubate at the target temperature (e.g., 60°C) for 4 hours using a thermoshaker.

    • The Self-Validating Quench (Critical Step): Cool the vial to 0°C. Do not extract yet. Slowly add 5M NaOH dropwise until the pH of the entire mixture reaches 12. Causality: By basifying the entire matrix before phase separation, you force 100% of any surviving intact piperidine back into its neutral, organic-soluble state.

    • Phase Reconstruction & Extraction: Add 2 mL of Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers. Extract the upper organic layer.

    • LC-MS/UV Quantification: Analyze the organic layer via LC-MS. Validation Logic: If the parent mass is missing but 2-iodophenol is detected, chemical degradation occurred. If the parent mass is missing and no degradants are found, check the internal standard—you likely suffered a physical extraction failure.

    Protocol S1 1. Sample Prep 1 mg/mL in MeCN + Int. Std. S2 2. Acidification Add Target Acid (e.g., HBr) S1->S2 S3 3. Thermal Stress Incubate 25°C - 80°C S2->S3 S4 4. Self-Validating Quench Basify entire matrix to pH > 12 S3->S4 S5 5. LC-MS/UV Analysis Quantify Ar-OH & Parent Mass S4->S5

    Self-validating experimental workflow for distinguishing chemical degradation from physical loss.

    Part 4: References

    • Jack Westin. "Cleavage of Ethers - Organic Chemistry." Jack Westin. Available at:

    • Dr. Ian Hunt. "Ch24 : ArOR + HX -> ArOH + RX - Chemistry." University of Calgary. Available at:

    • Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage." LibreTexts. Available at:

    Sources

    Technical Support Center: Troubleshooting Guide for 4-(2-Iodophenoxy)piperidine Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(2-Iodophenoxy)piperidine. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during cross-coupling reactions involving this versatile building block. The piperidine moiety is a significant fragment in drug design, making robust and reproducible synthetic methods paramount.[1] This document offers a structured approach to troubleshooting, moving beyond simple procedural steps to explain the underlying chemical principles.

    Frequently Asked Questions (FAQs)

    Q1: What are the key stability and handling considerations for 4-(2-Iodophenoxy)piperidine?

    4-(2-Iodophenoxy)piperidine, like many piperidine derivatives, is generally stable under standard laboratory conditions.[2] However, the piperidine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide derivatives, particularly upon prolonged exposure to air, light, or oxidizing agents.[2] For long-term storage, it is advisable to keep the compound in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

    Q2: What are the typical purification methods for reactions involving 4-(2-Iodophenoxy)piperidine and its derivatives?

    Purification of 4-aryloxypiperidines can often be achieved through standard column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the final product. For basic piperidine derivatives, it is sometimes beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine, to prevent peak tailing. Recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and ethyl acetate, can also be an effective method for obtaining highly pure material.[4] In drug discovery settings, preparative HPLC and LC-MS are commonly used for rapid purification and isolation of target compounds.[5]

    Q3: Can the iodide in 4-(2-Iodophenoxy)piperidine inhibit or poison the palladium catalyst in cross-coupling reactions?

    Yes, this is a critical consideration. While aryl iodides are highly reactive towards oxidative addition, excess iodide in the reaction mixture can act as a soft ligand, strongly binding to the palladium center and potentially slowing down the catalytic cycle.[6] In some cases, iodide can form bridging ligands between two palladium atoms, leading to inactive dimeric species.[6] Careful control of stoichiometry and the use of appropriate ligands are crucial to mitigate this potential issue.

    Troubleshooting Guide for Common Cross-Coupling Reactions

    This section provides a detailed, question-and-answer-style guide to troubleshoot common issues encountered in popular cross-coupling reactions utilizing 4-(2-Iodophenoxy)piperidine.

    Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] However, its success is highly dependent on a range of factors.

    Q1: My Buchwald-Hartwig amination of 4-(2-Iodophenoxy)piperidine is resulting in a low yield or has stalled completely. What are the primary causes and how can I resolve this?

    Low or no yield in a Buchwald-Hartwig amination can be attributed to several factors, often revolving around catalyst deactivation or suboptimal reaction conditions.[8]

    Potential Causes & Solutions

    Potential Cause Explanation Diagnostic Steps & Solutions
    Catalyst Deactivation (Palladium Black Formation) The active Pd(0) catalyst is sensitive to oxygen and can decompose to form palladium black, an inactive form of the catalyst.[8] This is often observed as the reaction mixture turning black.Solution: Ensure all solvents are rigorously degassed and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[8][9] Consider using a more stable palladium precatalyst.
    Inappropriate Ligand/Base Combination The choice of ligand and base is highly substrate-dependent and crucial for an efficient catalytic cycle.[8] The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and bases (e.g., NaOtBu, K3PO4, Cs2CO3).[10] For aryl iodides, a less hindered ligand might sometimes be beneficial.
    Inhibition by Iodide As mentioned in the FAQs, excess iodide can inhibit the catalyst.[6]Solution: Use the aryl iodide as the limiting reagent. If the reaction stalls, consider adding a fresh portion of the catalyst and ligand.
    Sub-optimal Temperature The reaction temperature influences the rates of all steps in the catalytic cycle.[7] Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote catalyst decomposition or side reactions.Solution: Optimize the reaction temperature. A typical starting point is 80-110 °C. If catalyst decomposition is observed, try lowering the temperature.

    Experimental Protocol: Ligand and Base Screening for Buchwald-Hartwig Amination

    • To a series of oven-dried reaction vials, add 4-(2-Iodophenoxy)piperidine (1.0 equiv), the desired amine (1.2 equiv), and the base (1.5 equiv).

    • In a glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd2(dba)3) and various phosphine ligands in an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Add the palladium and ligand stock solutions to each vial, ensuring a consistent Pd:ligand ratio (typically 1:1 to 1:2).

    • Seal the vials and heat the reactions to the desired temperature with stirring.

    • After a predetermined time (e.g., 12-24 hours), cool the reactions to room temperature.

    • Analyze the reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product.[8]

    Logical Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination

    G start Low or No Product Yield check_atmosphere Is the reaction mixture black? start->check_atmosphere inert_conditions Improve inert atmosphere conditions (degas solvents, use glovebox) check_atmosphere->inert_conditions Yes screen_ligand_base Screen different ligands and bases check_atmosphere->screen_ligand_base No optimize_temp Optimize reaction temperature screen_ligand_base->optimize_temp check_reagents Are reagents pure and dry? optimize_temp->check_reagents check_reagents->start Yes, issue persists purify_reagents Purify starting materials and use anhydrous solvents check_reagents->purify_reagents No

    Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig aminations.

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura coupling is a widely used method for C-C bond formation. When using 4-(2-Iodophenoxy)piperidine, specific challenges related to the electron-rich nature of the aryl iodide and potential side reactions can arise.

    Q2: I am observing significant homocoupling of my boronic acid reagent and/or dehalogenation of the 4-(2-Iodophenoxy)piperidine in my Suzuki reaction. How can I minimize these side reactions?

    Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki couplings.[9]

    Potential Causes & Solutions

    Side Reaction Explanation Mitigation Strategies
    Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[6]Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere.[9] Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents). Temperature Control: Running the reaction at the lowest effective temperature can disfavor homocoupling.[9]
    Dehalogenation of Aryl Iodide This occurs when a hydride source is present in the reaction mixture, leading to reductive elimination of Ar-H from the palladium intermediate.[6] Potential hydride sources include certain bases (e.g., alkoxides) and solvents (e.g., alcohols).Choice of Base: Use carbonate (e.g., K2CO3, Cs2CO3) or phosphate (e.g., K3PO4) bases, which are less likely to act as hydride donors.[9][11] Solvent Selection: Aprotic solvents like dioxane, THF, or toluene are generally preferred. Avoid alcoholic solvents if dehalogenation is an issue.[9]

    Catalytic Cycle and Competing Side Reactions in Suzuki Coupling

    Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdI Ar-Pd(II)-I(L_n) OxAdd->ArPdI Transmetal Transmetalation (Base) ArPdI->Transmetal Dehalogenation Dehalogenation ArPdI->Dehalogenation Hydride Source ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product Homocoupling Homocoupling BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal BoronicAcid->Homocoupling O₂, Pd(II) ArylHalide Ar-I ArylHalide->OxAdd HydrideSource [H⁻] HydrideSource->Dehalogenation

    Caption: The catalytic cycle of Suzuki coupling and key side reactions.

    Ullmann Condensation

    The Ullmann condensation is a copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[12] While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have made it a more viable option.

    Q3: My Ullmann etherification reaction with 4-(2-Iodophenoxy)piperidine is sluggish and requires very high temperatures. Are there ways to improve the reaction efficiency under milder conditions?

    Traditional Ullmann reactions often require high temperatures (>200 °C) and stoichiometric amounts of copper.[12] However, the use of ligands can significantly accelerate the reaction and allow for milder conditions.

    Improving Ullmann Condensation Efficiency

    Parameter Explanation Optimization Strategy
    Catalyst System The reactivity of the copper catalyst is key. "Activated" copper or soluble copper salts are more effective than bulk copper powder.[12]Use a Cu(I) source: CuI is a common and effective catalyst. Add a ligand: Bidentate ligands such as phenanthroline or amino acids can accelerate the reaction, allowing for lower catalyst loading and milder temperatures (40-100 °C).[13]
    Solvent High-boiling polar aprotic solvents are typically used to facilitate the reaction.Solvent Choice: N-Methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are common choices.[12]
    Base A base is required to deprotonate the nucleophile (e.g., alcohol or amine).Base Selection: Strong bases like K2CO3 or Cs2CO3 are often employed.[14]
    Substrate Reactivity Aryl iodides are the most reactive aryl halides in Ullmann couplings, followed by bromides and then chlorides.[12][14]4-(2-Iodophenoxy)piperidine is an excellent substrate for this reaction due to the highly reactive C-I bond.

    References

    • Grynkiewicz, G., & Gadzikowska, M. (2008). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

    • Ullmann condensation. (2023). In Wikipedia. [Link]

    • OperaChem. (2025). Ullmann coupling-An overview. [Link]

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

    • Nugent, W. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

    • Kumar, S., & Kumar, V. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

    • JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PMC. [Link]

    • Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

    • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett. [Link]

    Sources

    Technical Support Center: Troubleshooting Piperidine Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Piperidine Synthesis Support Center. The piperidine ring is a ubiquitous, sp3-rich nitrogen heterocycle found in over 80% of small-molecule drugs approved in the last decade[1]. Despite its prevalence, constructing and reducing this scaffold presents significant synthetic hurdles, primarily due to the unique electronic properties of the basic nitrogen atom.

    This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative parameters to help you overcome the most common pitfalls in piperidine synthesis.

    Module 1: Direct Hydrogenation of Pyridines

    FAQ 1.1: Why does my pyridine hydrogenation stall at 20-30% conversion, even when I increase the H2​ pressure?

    The Causality: You are experiencing classical catalyst poisoning. The nitrogen atom in the starting pyridine—and more severely, in the resulting sp3-hybridized piperidine product—possesses a highly accessible lone pair of electrons. These lone pairs act as strong Lewis bases that irreversibly coordinate to the active d-orbitals of heterogeneous transition metal catalysts (e.g., Pd, Pt, Rh)[2]. Once the metal surface is saturated with these nitrogenous ligands, the catalytic cycle halts. Increasing hydrogen pressure cannot displace this coordinate covalent bond.

    The Solution: You must neutralize the Lewis basicity of the nitrogen prior to reduction. This is achieved via ionic hydrogenation . By adding a stoichiometric amount of acid (e.g., HCl or TFA), you convert the free base into a pyridinium salt. The nitrogen lone pair is tied up in a covalent bond with the proton, rendering it incapable of coordinating to the metal center, thus allowing homogeneous catalysts like Iridium(III) to achieve high turnover numbers[1].

    G cluster_0 Pathway A: Catalyst Poisoning (Neutral) cluster_1 Pathway B: Acidic/Ionic Mitigation P1 Pyridine / Piperidine (Free Base) Poison N-Metal Coordination (Catalyst Deactivation) P1->Poison C1 Metal Catalyst (Pd, Pt, Rh) C1->Poison P2 Pyridine (Free Base) Salt Pyridinium Salt (Non-coordinating) P2->Salt + Acid Acid Acid / Lewis Acid Acid->Salt Active Successful Hydrogenation (Piperidinium Salt) Salt->Active C2 Ir(III) Catalyst C2->Active

    Mechanism of transition metal catalyst poisoning vs. ionic mitigation in pyridine hydrogenation.

    FAQ 1.2: How can I reduce the pyridine ring without destroying sensitive functional groups like nitro or halogens?

    The Causality: Standard heterogeneous catalysts (like Pd/C or PtO2​ ) require harsh acidic conditions and high temperatures to overcome the aromatic stability of pyridine, which completely ruins chemoselectivity[3]. The Solution: Shift to homogeneous catalysis. Recent breakthroughs utilize Iridium(III) complexes or commercially available Rhodium oxide ( Rh2​O3​ ) under remarkably mild conditions (10–30 bar H2​ , room temperature). These systems operate via a highly controlled hydride transfer mechanism that leaves nitro, azido, bromo, and alkenyl groups completely intact[1][2].

    Quantitative Data: Catalyst & Condition Impact on Pyridine Reduction
    Catalyst SystemSubstrate StateTypical PressureChemoselectivityPrimary Failure Mode
    Pd/C or PtO2​ Free Base (Neutral)50 - 100 barLow (Reduces −NO2​ , C-X)Severe catalyst poisoning by piperidine product.
    Rh2​O3​ Free Base (Neutral)10 - 20 barModerateOver-reduction of sensitive alkenes/ketones.
    Ir(III) Complex Pyridinium Salt (Acidic)30 - 50 barHigh (Tolerates −NO2​ , C-X)Fails if substrate is insufficiently protonated.
    Protocol 1: Self-Validating Iridium(III)-Catalyzed Ionic Hydrogenation

    Objective: Chemoselective reduction of functionalized pyridines to piperidines.

    • Salt Formation (Validation Checkpoint): Dissolve the pyridine derivative in a fluorinated solvent (e.g., HFIP) and add 1.1 equivalents of a strong acid (e.g., TFA).

      • Validation: Analyze a reaction aliquot via 1H NMR. A distinct downfield shift of the aromatic α -protons (e.g., from ~8.5 ppm to ~8.9 ppm) confirms complete conversion to the pyridinium salt, ensuring the Lewis basicity is neutralized.

    • Catalyst Loading: Add 1-2 mol% of the Ir(III) homogeneous catalyst under an inert atmosphere. Transfer the mixture to a high-pressure reactor.

    • Pressurization and Monitoring: Purge the reactor with H2​ gas three times, then pressurize to 30-50 bar.

      • Validation: Monitor the pressure drop using a mass flow controller. A continuous, asymptotic pressure drop validates active catalytic turnover. An abrupt stall before theoretical H2​ consumption indicates catalyst deactivation.

    • Workup and Structural Confirmation: Vent the reactor, neutralize with saturated NaHCO3​ , and extract with EtOAc.

      • Validation: GC-MS analysis must show a mass shift of +6 Da (addition of 3 H2​ molecules). 1H NMR must show the complete disappearance of aromatic signals (7.0–9.0 ppm) and the emergence of broad aliphatic multiplets (1.5–3.5 ppm), confirming the sp3-rich piperidine core.

    Module 2: Ring-Closing Metathesis (RCM) of N-Heterocycles

    FAQ 2.1: During the RCM of my diallylamine precursor, I am getting a highly viscous tar instead of the piperidine ring. What went wrong?

    The Causality: You are observing Acyclic Diene Metathesis (ADMET) polymerization instead of intramolecular RCM[4]. This occurs when the effective molarity of the diene is too high, causing intermolecular collisions to outcompete the desired intramolecular cyclization. Furthermore, if the nitrogen is unprotected, it coordinates directly to the Ruthenium center, altering the catalyst's geometry and completely deactivating it[5]. The Solution: Protect the amine (e.g., N-Boc, N-Ts) to reduce its nucleophilicity, and run the reaction under strict high-dilution conditions (0.01 M - 0.05 M)[6].

    G D N-Protected Diallylamine (Diene Precursor) Dilute Dilute Conditions (< 0.05 M) D->Dilute Conc Concentrated Conditions (> 0.1 M) D->Conc Cat Ru-Catalyst (Grubbs/Hoveyda-Grubbs) Cat->Dilute Cat->Conc RCM Intramolecular RCM Dilute->RCM ADMET Intermolecular ADMET Conc->ADMET Pip Piperidine Derivative (Target) RCM->Pip Olig Oligomers / Polymers (Byproduct) ADMET->Olig

    Concentration-dependent divergence between RCM cyclization and ADMET oligomerization pathways.

    Quantitative Data: Concentration & Protecting Group Effects on RCM Yields
    Precursor ConcentrationNitrogen ProtectionDominant PathwayTypical Yield (Target)
    > 0.1 M Unprotected (Free NH)Catalyst Deactivation< 10%
    > 0.1 M Protected (N-Boc, N-Ts)Intermolecular ADMET15 - 30% (Oligomers predominate)
    < 0.05 M Unprotected (Free NH)Catalyst Deactivation< 10%
    < 0.05 M Protected (N-Boc, N-Ts)Intramolecular RCM85 - 98% (Piperidine formed)
    Protocol 2: Self-Validating Ruthenium-Catalyzed RCM

    Objective: Synthesize N-Boc-1,2,3,6-tetrahydropyridine from N-Boc-diallylamine.

    • Substrate Purity Check (Validation Checkpoint): Analyze the diene precursor via 1H NMR.

      • Validation: Ensure the complete absence of primary/secondary amine protons. The presence of terminal alkene multiplets at 5.0–6.0 ppm confirms the intact diene. Trace free amines will irreversibly poison the Ru-catalyst.

    • Dilution & Degassing: Dissolve the precursor in anhydrous, degassed dichloromethane (DCM) to achieve a strict 0.01 M concentration. Sparge with Argon for 15 minutes.

      • Validation: High dilution mathematically favors unimolecular RCM over bimolecular ADMET. Degassing prevents oxygen-mediated decomposition of the Ru-alkylidene, validated by the solvent remaining clear prior to catalyst addition.

    • Catalyst Introduction: Add 5 mol% Grubbs 2nd Generation catalyst under Argon.

      • Validation: The solution must immediately adopt a characteristic purplish-brown/green hue. If the solution flashes black, the catalyst has decomposed (likely due to moisture, oxygen, or basic impurities).

    • Reaction Monitoring & Quenching: Stir at 40 °C (reflux) for 2–4 hours. Monitor via TLC (UV/ KMnO4​ stain). Once the starting material spot disappears, add excess ethyl vinyl ether (0.5 mL) and stir for 30 minutes.

      • Validation: Ethyl vinyl ether reacts with the active Ru-carbene to form a stable, inactive Fischer carbene. A successful quench is visually validated by a distinct color change from brown to dark green/black, ensuring no further double-bond isomerization occurs during concentration[4].

    References

    • 2 - Organic & Biomolecular Chemistry (RSC Publishing) 2.1 - ChemRxiv / Nature Chemistry

    • 3 - ResearchGate 4.5 - Semantic Scholar 5.4 - ACS Publications 6.6 - PMC

    • 7 - PMC

    Sources

    Technical Support Center: HPLC Method Optimization for 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Analytical Support Hub. 4-(2-Iodophenoxy)piperidine presents unique chromatographic challenges due to its amphiphilic nature. It combines a highly basic secondary amine (the piperidine ring, pKa ~10) with a bulky, polarizable, and hydrophobic halogenated aromatic system (the 2-iodophenoxy group).

    This guide is designed for analytical scientists and drug development professionals troubleshooting retention shifts, poor peak symmetry, and detection issues during method development.

    Method Development Logic & Workflow

    HPLC_Optimization Start Start: 4-(2-Iodophenoxy)piperidine Analyze Analyze Properties: Secondary Amine (pKa ~10) Hydrophobic Iodophenoxy Group Start->Analyze Column Select Column: Base-Deactivated C18 Analyze->Column MobilePhase Select Mobile Phase: Aqueous Buffer / Acetonitrile Column->MobilePhase Decision1 Detection Strategy? MobilePhase->Decision1 UV Direct UV Detection (220 nm / 254 nm) Decision1->UV Native Chromophore Decision2 Peak Shape Evaluation UV->Decision2 Tailing Severe Tailing (Silanol Interactions) Decision2->Tailing No Additives GoodShape Symmetrical Peak (Tf ≤ 1.5) Decision2->GoodShape Optimized Modifier Add Mobile Phase Modifier Tailing->Modifier Final Finalized Validated Method GoodShape->Final Acidic Acidic Modifier: 0.1% H3PO4 (pH < 3) Modifier->Acidic Basic Basic Modifier: 0.1% DEA (pH > 10) Modifier->Basic Acidic->Decision2 Retest Basic->Decision2 Retest

    Logical workflow for resolving peak tailing and optimizing HPLC-UV methods for basic amines.

    Section 1: Troubleshooting Guides & FAQs

    Q1: Why am I observing severe peak tailing and variable retention times on a standard C18 column? A: This is the most common issue when analyzing basic amines. At a neutral pH, the secondary amine of the piperidine ring is fully protonated. Standard silica-based reversed-phase columns contain residual silanol groups (Si-OH) that ionize to Si-O⁻ at pH > 4. The electrostatic attraction between your protonated analyte and these ionized silanols creates a secondary retention mechanism, leading to severe peak tailing and irreproducibility. Solution: You must disrupt this ionic interaction. You can achieve this by adding a basic modifier like[0.1% diethylamine (DEA) to mask the silanol groups][1]. Alternatively, use an acidic mobile phase. Lowering the pH below 3 with[phosphoric acid will protonate and neutralize the residual silanols][2], eliminating the electrostatic attraction entirely.

    Q2: How do I balance the elution of the hydrophilic amine and the hydrophobic iodophenoxy group? A: Isocratic elution often fails for amphiphilic molecules like 4-(2-Iodophenoxy)piperidine; the amine causes early elution, while the iodophenoxy group drags out retention. Solution: Implement a gradient elution using Acetonitrile (MeCN) rather than Methanol. MeCN has a lower viscosity and superior elution strength for polarizable halogens like iodine. Start at 10% MeCN to ensure the polar piperidine moiety interacts with the stationary phase, then ramp to 80% MeCN to elute the hydrophobic aromatic system. Maintaining the column at 30°C–40°C will also improve mass transfer for this bulky molecule. Established protocols for similar piperidine APIs successfully utilize[water with 0.1% phosphoric acid and acetonitrile at 30°C][3].

    Q3: Do I need to perform pre-column derivatization to detect this compound? A: No. While simple aliphatic piperidines lack a native chromophore and[require chemical derivatization (e.g., with 4-toluenesulfonyl chloride) for UV detection][4], your molecule contains a 2-iodophenoxy group. The aromatic ring, conjugated with the heavy iodine atom, acts as a strong auxochrome. This provides excellent native UV absorbance. You can monitor the eluate directly at 220 nm (for maximum sensitivity) or 254 nm.

    Section 2: Quantitative Data Summary

    To demonstrate the causality of mobile phase pH on peak symmetry, the following table summarizes the expected chromatographic performance of 4-(2-Iodophenoxy)piperidine under varying modifier conditions.

    Table 1: Impact of Mobile Phase Modifiers on 4-(2-Iodophenoxy)piperidine Chromatography

    Mobile Phase AdditiveApprox. pHPeak Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution / Suitability
    None (Water/MeCN only)~6.53.8 (Severe)1,200Fail - Unacceptable tailing due to silanol ionization.
    0.1% Diethylamine (DEA) ~10.51.4 (Good)6,500Pass - Silanols effectively masked by basic modifier.
    0.1% Formic Acid ~2.71.6 (Acceptable)5,800Pass - MS Compatible; moderate silanol suppression.
    0.1% Phosphoric Acid ~2.11.1 (Excellent)8,200Pass - Optimal for UV; complete silanol suppression.
    Section 3: Self-Validating Experimental Protocol

    This protocol utilizes a "self-validating" System Suitability Test (SST). The logic dictates that no experimental samples are analyzed until the system proves it has successfully suppressed secondary interactions.

    Step 1: Reagent & Mobile Phase Preparation

    • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Phosphoric Acid (85%) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane. (Mechanistic note: This ensures the pH is < 3.0, neutralizing stationary phase silanols).

    • Mobile Phase B (Organic): 1000 mL of 100% HPLC-grade Acetonitrile.

    Step 2: Instrument Setup

    • Column: Base-deactivated C18 (e.g., Inertsil C18 or equivalent, 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Oven: 30°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    Step 3: Gradient Elution Profile

    • 0.0 - 2.0 min: 10% B (Focuses the polar amine at the column head).

    • 2.0 - 10.0 min: 10% 80% B (Elutes the hydrophobic iodophenoxy moiety).

    • 10.0 - 15.0 min: 80% B (Column wash).

    • 15.0 - 15.1 min: 80% 10% B.

    • 15.1 - 20.0 min: 10% B (Re-equilibration).

    Step 4: System Suitability Testing (SST) - Critical Validation Step

    • Inject 10 µL of a 50 µg/mL standard solution of 4-(2-Iodophenoxy)piperidine (prepared in 10% MeCN).

    • Perform 5 replicate injections.

    • Validation Logic Gate:

      • Tailing factor ( Tf​ ) MUST be 1.5.

      • Theoretical plates ( N ) MUST be 5,000.

      • %RSD of peak area MUST be 2.0%.

      • Action: If Tf​>1.5 , the method fails validation. Do not proceed to sample analysis. Purge the system and verify the pH of Mobile Phase A is strictly < 3.0 to ensure silanol suppression is active.

    Section 4: References
    • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers Source: Benchchem URL:1

    • Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column Source: SIELC Technologies URL:2

    • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: Journal of Chromatographic Science (via PubMed) URL:3

    • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Source: Benchchem URL:4

    Sources

    Technical Support Center: Catalyst Selection for 4-(2-Iodophenoxy)piperidine Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for reactions involving the 4-(2-Iodophenoxy)piperidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic endeavors. The inherent challenges of coupling reactions with this sterically hindered and potentially coordinating substrate necessitate a careful and rational approach to catalyst selection.

    This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles. Our goal is to move beyond simple protocol recitation and explain the underlying chemical principles, empowering you to make informed decisions for successful and reproducible outcomes.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific problems encountered during the cross-coupling of 4-(2-Iodophenoxy)piperidine in a question-and-answer format.

    Question 1: My Buchwald-Hartwig amination reaction has a very low yield or fails completely. What are the primary causes?

    Answer: Low or no conversion is a frequent and frustrating issue. The root cause typically falls into one of three categories: catalyst inactivation, suboptimal reaction conditions, or reagent impurity. A systematic check of these factors is the most effective troubleshooting approach.[1]

    • Inactive Catalyst System: The active Pd(0) species is the engine of your reaction. Its failure to form or its rapid decomposition will halt catalysis.

      • Inefficient Pre-catalyst Reduction: Many common pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are in the Pd(II) state and must be reduced in situ to the active Pd(0) form.[2][3] This reduction can be inefficient. Consider using a pre-formed, air-stable Pd(0) pre-catalyst (e.g., a G3 or G4 palladacycle) which does not require a separate reduction step.

      • Ligand Oxidation: Phosphine ligands, especially bulky, electron-rich ones, are susceptible to oxidation by trace oxygen.[1] Ensure your ligand is stored and handled under a strictly inert atmosphere (Argon or Nitrogen). Using freshly purchased or purified ligand is advisable.

      • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) species or lead to the formation of palladium black (aggregated, inactive palladium).[1][4] Rigorously de-gas your solvent and ensure your reaction vessel is thoroughly purged with an inert gas before adding reagents.[1]

    • Suboptimal Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity.[1] For the sterically demanding 2-iodophenoxy moiety, a bulky, electron-rich dialkylbiaryl phosphine ligand is often required.

      • Insufficient Steric Bulk: A ligand that is not bulky enough may not effectively promote the crucial reductive elimination step or prevent the formation of unreactive catalyst dimers.[5][6]

      • Screening Recommended: Consider screening a panel of ligands. For C-N coupling with this substrate, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points due to their proven efficacy with challenging substrates.[4][6][7]

    • Inappropriate Base or Solvent:

      • Base Strength & Solubility: The base is critical for deprotonating the amine coupling partner.[8][9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[9] However, the solubility of the base and the resulting halide salt can significantly impact the reaction.[9][10][11] For instance, sodium iodide (NaI), a byproduct of the reaction, can be a potent inhibitor.[6][12][13] Switching to a solvent where NaI is insoluble, like toluene, can sometimes dramatically improve yields compared to ethereal solvents like dioxane or THF where it is more soluble.[12][13]

      • Solvent Polarity: The solvent must dissolve all reagents but also plays a role in stabilizing catalytic intermediates.[14] While toluene is a common choice, aprotic polar solvents like DMF or NMP might be necessary in some cases, although they can also coordinate to the palladium center and affect reactivity.[2][14] A solvent screen is often a worthwhile optimization step.[2]

    Question 2: I'm observing significant side products, mainly hydrodeiodination (loss of iodine) and starting amine homocoupling. How can I suppress these?

    Answer: The formation of side products points to a competing reaction pathway outperforming your desired coupling.

    • Hydrodeiodination: This occurs when the aryl iodide is reduced, replacing the iodine with a hydrogen atom.

      • Cause: This side reaction is often promoted by highly active catalyst systems, especially with electron-rich aryl iodides.[7] The hydrogen source can be the solvent, base, or trace water.[2]

      • Solution:

        • Lower the Temperature: High temperatures can accelerate catalyst decomposition and side reactions.[1][4] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

        • Modify the Catalyst System: A less active, but more selective, catalyst might be beneficial. This could involve switching to a slightly less electron-rich ligand or increasing the ligand-to-palladium ratio to ensure the metal center remains saturated and less prone to side reactions.

    • Amine Homocoupling: This side reaction is less common but can occur under certain conditions.

      • Cause: This is often a copper-catalyzed process, so ensure there is no trace copper contamination. In palladium catalysis, it can be promoted by oxidative conditions.

      • Solution: Ensure a strictly inert atmosphere to prevent oxidative pathways. If using a copper-based Ullmann-type reaction, carefully controlling stoichiometry and temperature is key.

    Question 3: My reaction stalls and never reaches full conversion, even after extended time. What's happening?

    Answer: A stalling reaction is a classic sign of catalyst death or product inhibition.

    • Catalyst Decomposition: As mentioned, the Pd(0) catalyst can be sensitive. High temperatures or insufficient ligand can lead to the formation of palladium black, effectively removing the catalyst from the reaction cycle.[1][4] Visually inspect your reaction for the formation of black precipitate.

      • Solution: Lower the reaction temperature and/or increase the ligand-to-palladium ratio (e.g., from 1:1 to 1.5:1 or 2:1). Using a more robust, sterically hindered ligand can also improve catalyst longevity.[5]

    • Product Inhibition: The product molecule itself, or a byproduct like sodium iodide, can coordinate to the palladium center more strongly than the starting materials, slowing or stopping catalytic turnover.[6][12]

      • Solution: As discussed, changing the solvent to one that precipitates the inhibitory salt (e.g., using toluene to precipitate NaI) can be highly effective.[12][13] If product inhibition is suspected, running the reaction at a higher dilution may sometimes help, though this can also decrease the reaction rate.

    • Insufficient Base: If the base is consumed by side reactions or is not strong enough to deprotonate the amine-palladium complex efficiently, the reaction will stop.

      • Solution: Ensure you are using at least a stoichiometric amount of a sufficiently strong base (typically 1.2-1.5 equivalents).[9] Confirm the quality and purity of your base; for example, sodium tert-butoxide can degrade upon prolonged exposure to air.

    Catalyst Selection Workflow

    To aid in troubleshooting, the following decision-making workflow can be used to identify and solve common reaction failures.

    G Start Reaction Failure (Low Yield / No Reaction) Check_Inert 1. Verify Inert Atmosphere (O₂-free setup, degassed solvent) Start->Check_Inert Check_Reagents 2. Check Reagent Quality (Fresh ligand, pure base, dry solvent) Check_Inert->Check_Reagents Atmosphere OK Side_Products Side Products Observed? (e.g., Hydrodeiodination) Check_Reagents->Side_Products Reagents OK Ligand_Screen 3. Ligand Problem? (Screen bulky, e⁻-rich ligands e.g., XPhos, RuPhos) Base_Solvent 4. Base/Solvent Issue? (Switch base: NaOtBu, K₃PO₄) (Switch solvent: Toluene vs. Dioxane) Ligand_Screen->Base_Solvent Still Fails Success Reaction Optimized Ligand_Screen->Success Improved Temp_Time 5. Conditions Too Harsh? (Lower temperature, extend time) Base_Solvent->Temp_Time Still Fails Base_Solvent->Success Improved Temp_Time->Success Improved Side_Products->Temp_Time Yes Stalled Reaction Stalled? Side_Products->Stalled No Stalled->Ligand_Screen No Inhibitor Possible Product/Salt Inhibition (Change solvent to precipitate salt, e.g., NaI in Toluene) Stalled->Inhibitor Yes Inhibitor->Base_Solvent Inhibitor->Success Improved

    Caption: Troubleshooting workflow for 4-(2-Iodophenoxy)piperidine couplings.

    Frequently Asked Questions (FAQs)

    Q1: Which cross-coupling reaction is best for making a C-N bond with this substrate: Buchwald-Hartwig or Ullmann?

    For C-N bond formation, the palladium-catalyzed Buchwald-Hartwig amination is generally the preferred modern method.[5] It typically proceeds under milder conditions, requires lower catalyst loadings, and has a broader substrate scope than the classical copper-catalyzed Ullmann condensation.[15] Ullmann reactions often require very high temperatures (>200 °C) and stoichiometric amounts of copper, though modern ligand-accelerated versions have improved these conditions.[15][16] The Ullmann reaction can sometimes be a viable alternative for specific substrates where palladium catalysis fails, but Buchwald-Hartwig should be the first choice for screening.[17]

    Q2: How do I choose the right ligand for coupling with 4-(2-Iodophenoxy)piperidine?

    Ligand choice is paramount. The 2-iodo group creates significant steric hindrance around the reaction center. Therefore, the ligand must be bulky enough to facilitate the reductive elimination step, which is often rate-limiting.

    • Ligand Class: Bulky, electron-rich dialkylbiaryl phosphines are the state-of-the-art for challenging C-N couplings.[5] These ligands stabilize the monoligated Pd(0) species, which is highly active in the catalytic cycle.[18]

    • Recommended Ligands:

      • For Primary & Secondary Amines: Start with ligands from the Buchwald family, such as XPhos , RuPhos , or BrettPhos .[6][7] These have a proven track record for coupling sterically demanding aryl halides.

      • Bidentate Ligands: While often effective, some bidentate ligands like BINAP or DPPF, which were part of earlier generation catalyst systems, may be less effective for this specific hindered substrate compared to the newer monodentate biarylphosphine ligands.[5]

    The following diagram illustrates the general classes of phosphine ligands.

    LigandClasses cluster_0 Monodentate Ligands cluster_1 Bidentate (Chelating) Ligands PBu3 Trialkylphosphines (e.g., P(tBu)₃) High e⁻-density, bulky Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos) Bulky & e⁻-rich, state-of-the-art DPPF Ferrocene-based (e.g., dppf) Wide bite angle Xantphos Xanthene-based (e.g., Xantphos) Rigid backbone, wide bite angle Catalyst Pd(0) Catalyst Center Catalyst->PBu3 Catalyst->Buchwald Preferred for hindered substrates Catalyst->DPPF Catalyst->Xantphos

    Caption: General classification of phosphine ligands for cross-coupling.

    Q3: What is the role of the base, and how critical is its selection?

    The base is not just a proton scavenger; it is an integral part of the catalytic cycle and its choice is critical.[9][10][11] Its primary role is to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is necessary before reductive elimination can occur.[8][10]

    BaseTypical pKa (Conjugate Acid)Common Use & Comments
    NaOtBu / KOtBu ~19Strong. Most common choice for C-N coupling. Highly effective but can have limited functional group tolerance due to high basicity.[9]
    LHMDS / KHMDS ~26Very Strong. Useful for less acidic amines. Silylamide bases.
    K₃PO₄ ~12.3Moderate. A weaker inorganic base, often used in Suzuki couplings. Can be effective in C-N couplings with sensitive functional groups.
    Cs₂CO₃ ~10.3Moderate. Another common inorganic base. Its solubility and the nature of the carbonate can influence reactivity.[9]

    Key Consideration: The choice of base and solvent are interlinked.[10][11] In nonpolar solvents like toluene, an anionic base (like NaOtBu) is generally required to facilitate deprotonation without generating charge separation, which is energetically unfavorable.[10][11]

    Q4: Can I perform a C-C coupling (e.g., Suzuki) on the 2-iodo position?

    Yes, the 2-iodo position is well-suited for palladium-catalyzed C-C couplings like the Suzuki-Miyaura reaction. The general principles of catalyst selection apply:

    • Catalyst/Ligand: A Pd(0) source combined with a suitable ligand is needed. For Suzuki reactions, systems like Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as SPhos or XPhos are highly effective, especially for hindered substrates.[7]

    • Base: A weaker inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used.[2]

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base is common, although anhydrous conditions can also be used.[2][19]

    Illustrative Protocol: Buchwald-Hartwig Amination

    This protocol is a general starting point and should be optimized for each specific amine coupling partner.

    Materials:

    • 4-(2-Iodophenoxy)piperidine (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed toluene

    Procedure:

    • Reaction Setup: To an oven-dried Schlenk tube, add 4-(2-Iodophenoxy)piperidine, the palladium pre-catalyst, and sodium tert-butoxide.

    • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

    • Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene via syringe, followed by the amine coupling partner.[1]

    • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1]

    • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

    References

    • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central. Retrieved March 14, 2026, from [Link]

    • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved March 14, 2026, from [Link]

    • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved March 14, 2026, from [Link]

    • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved March 14, 2026, from [Link]

    • PubMed. (2011, August 22). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved March 14, 2026, from [Link]

    • ResearchGate. (n.d.). P( i -BuNCH 2 CH 2 ) 3 N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides | Request PDF. Retrieved March 14, 2026, from [Link]

    • National Center for Biotechnology Information. (n.d.). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides. PubMed Central. Retrieved March 14, 2026, from [Link]

    • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved March 14, 2026, from [Link]

    • The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved March 14, 2026, from [Link]

    • ACS Publications. (2008, May 21). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Retrieved March 14, 2026, from [Link]

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 14, 2026, from [Link]

    • Journal of the American Chemical Society. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved March 14, 2026, from [Link]

    • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved March 14, 2026, from [Link]

    • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved March 14, 2026, from [Link]

    • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. Retrieved March 14, 2026, from [Link]

    • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved March 14, 2026, from [Link]

    • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved March 14, 2026, from [Link]

    • MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved March 14, 2026, from [Link]

    • Machine learning model predicts chemical reactions to accelerate drug discovery. (2026, March 10). Retrieved March 14, 2026, from [Link]

    • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved March 14, 2026, from [Link]

    • Wikipedia. (n.d.). Ullmann condensation. Retrieved March 14, 2026, from [Link]

    • SciSpace. (n.d.). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. Retrieved March 14, 2026, from [Link]

    • National Center for Biotechnology Information. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PubMed Central. Retrieved March 14, 2026, from [Link]

    • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved March 14, 2026, from [Link]

    • DSpace@MIT. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Retrieved March 14, 2026, from [Link]

    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 14, 2026, from [Link]

    • Semantic Scholar. (n.d.). Gold-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides with Alkyl Nitriles or Silver Cyanate. Retrieved March 14, 2026, from [Link]

    • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved March 14, 2026, from [Link]

    • Wikidoc. (2012, September 6). Ullmann condensation. Retrieved March 14, 2026, from [Link]

    • ResearchGate. (2010, October 27). (PDF) The Mechanism of the Modified Ullmann Reaction. Retrieved March 14, 2026, from [Link]

    Sources

    Technical Support Center: 4-(2-Iodophenoxy)piperidine Workflows

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center for 4-(2-Iodophenoxy)piperidine . As a bifunctional building block containing both a reactive aryl iodide and a secondary piperidine amine, achieving chemo-selectivity and high reaction rates requires precise solvent engineering. This guide provides causal troubleshooting, self-validating protocols, and empirical data to resolve common synthetic bottlenecks.

    Module 1: Palladium-Catalyzed Cross-Coupling (Aryl Iodide Reactivity)

    FAQ 1: Why is my Buchwald-Hartwig amination of 4-(2-Iodophenoxy)piperidine stalling in ethereal solvents?

    Symptom: Incomplete conversion or severe rate retardation when attempting C-N cross-coupling on the aryl iodide moiety using solvents like 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

    Root Cause & Causality: The stalling is caused by iodide inhibition . During the catalytic cycle, the oxidative addition of the aryl iodide to the Pd(0) catalyst generates an iodide byproduct (e.g., NaI when using NaOt-Bu as a base). In ethereal solvents like DME, NaI is highly soluble. The solubilized iodide ions aggressively coordinate to the palladium center, forming inactive bridging iodide dimers or competing with the amine for the vacant coordination site, thereby poisoning the catalyst[1].

    Solution: Switch to a non-polar solvent like Toluene . In toluene, the NaI byproduct is sparingly soluble and immediately precipitates out of the reaction matrix. This physical removal of iodide prevents catalyst poisoning, restoring reaction rates to match or exceed those of aryl bromides[2].

    Quantitative Data: Solvent Impact on Aryl Iodide C-N Coupling

    Table 1: Correlation between NaI solubility and reaction time for aryl iodide amination (1 mol% Pd, NaOt-Bu, Room Temp).

    SolventNaI Solubility (mM)Reaction Time (min)Catalyst State
    Toluene 0.336Active (NaI precipitates)
    1,4-Dioxane 0.8023Partially Inhibited
    DME 797.0070Severely Inhibited

    (Data adapted from[2])

    Protocol 1: Self-Validating C-N Cross-Coupling in Toluene

    Objective: Achieve >95% conversion of 4-(2-Iodophenoxy)piperidine (N-protected) via Pd-catalyzed amination while preventing iodide inhibition.

    Methodology:

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with N-Boc-4-(2-Iodophenoxy)piperidine (1.0 mmol), the target primary/secondary amine (1.2 mmol), and Sodium tert-butoxide (NaOt-Bu, 1.2 mmol).

    • Catalyst Loading: Add 1 mol% of the pre-formed Pd biarylphosphine precatalyst (e.g., Pd-PEPPSI or RuPhos-Pd-G3).

    • Solvent Addition: Add 2.0 mL of anhydrous, degassed Toluene.

      • Self-Validation Check: The solution should initially be homogeneous, but as the reaction progresses, a fine white precipitate (NaI) must form. If no precipitate forms, moisture may be present, or an incorrect solvent was used.

    • Reaction: Stir vigorously at room temperature (or up to 80°C depending on the amine steric bulk) for 10-30 minutes. Monitor the precipitation of NaI as a visual kinetic indicator.

    • Workup: Quench with water, extract with ethyl acetate, and filter through a short pad of Celite to remove the Pd and NaI salts.

    Workflow Diagram: Mechanism of Iodide Inhibition and Solvent Rescue

    G Start Oxidative Addition of 4-(2-Iodophenoxy)piperidine Intermediate Pd(II)-Aryl Iodide Complex + NaOt-Bu Start->Intermediate SolventChoice Solvent Selection Intermediate->SolventChoice DME DME / Dioxane (High NaI Solubility) SolventChoice->DME Polar Ethereal Toluene Toluene (Low NaI Solubility) SolventChoice->Toluene Non-Polar Inhibition Soluble I⁻ coordinates Pd Forms Inactive Dimers DME->Inhibition Precipitation NaI Precipitates Removes I⁻ from Solution Toluene->Precipitation Stall Reaction Stalls (Catalyst Poisoned) Inhibition->Stall Success Amine Binding & Reductive Elimination Precipitation->Success

    Caption: Logical workflow demonstrating how solvent choice dictates NaI precipitation to prevent Pd poisoning.

    Module 2: Piperidine Nitrogen Alkylation (Secondary Amine Reactivity)

    FAQ 2: Why is the N-alkylation of the piperidine moiety sluggish in methanol?

    Symptom: When attempting to alkylate the secondary amine of the piperidine ring (Menshutkin-type SN2 reaction) using alkyl halides, the reaction proceeds extremely slowly in polar protic solvents like methanol or ethanol.

    Root Cause & Causality: The alkylation of secondary amines involves a polar transition state where partial charges develop as the C-N bond forms and the C-X bond breaks. While polar solvents are required to stabilize this transition state, polar protic solvents (like methanol) actively hinder the reaction by forming a dense hydrogen-bonded "solvent cage" around the nucleophilic piperidine nitrogen [3]. The energy required to strip away these hydrogen-bonded solvent molecules before the nitrogen can attack the electrophile significantly raises the activation energy (Ea) barrier[3].

    Solution: Utilize polar aprotic solvents (e.g., Acetonitrile, DMF, or DMSO). These solvents possess high dielectric constants to effectively stabilize the polar transition state, but lack the acidic protons necessary to hydrogen-bond with and deactivate the piperidine nucleophile[3].

    Quantitative Data: Solvent Polarity vs. Nucleophile Deactivation

    Table 2: Relative kinetic impact of solvent classes on piperidine N-alkylation (Menshutkin Reaction).

    Solvent ClassExample SolventTransition State StabilizationNucleophile Solvation (H-Bonding)Relative Reaction Rate
    Nonpolar Aprotic Hexane, BenzenePoorNoneVery Slow
    Polar Protic Methanol, EthanolGoodHigh (Deactivating)Slow / Moderate
    Polar Aprotic Acetonitrile, DMFExcellentNoneFast (Optimal)

    (Data derived from comparative kinetic analyses of piperidine alkylation[3])

    Protocol 2: Self-Validating N-Alkylation in Polar Aprotic Media

    Objective: Rapid and selective N-alkylation of 4-(2-Iodophenoxy)piperidine without competing side reactions.

    Methodology:

    • Preparation: Dissolve 4-(2-Iodophenoxy)piperidine (1.0 mmol) in 3.0 mL of anhydrous Acetonitrile (CH3CN).

    • Base Addition: Add Potassium carbonate (K2CO3, 2.0 mmol) to act as an acid scavenger.

      • Note: K2CO3 is largely insoluble in CH3CN, creating a heterogeneous mixture that prevents base-catalyzed side reactions.

    • Electrophile Addition: Slowly add the alkyl halide (1.1 mmol) dropwise at 0°C to prevent exothermic runaway.

    • Reaction: Heat the suspension to 60°C.

      • Self-Validation Check: Monitor by TLC or LC-MS. The disappearance of the secondary amine peak should follow pseudo-first-order kinetics. If the reaction stalls, check for moisture, which can introduce protic interference.

    • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    Workflow Diagram: Solvent Effects on SN2 Transition State

    G Reactants Piperidine + Alkyl Halide Protic Polar Protic Solvent (e.g., Methanol) Reactants->Protic Aprotic Polar Aprotic Solvent (e.g., Acetonitrile) Reactants->Aprotic Cage H-Bonded Solvent Cage (Nucleophile Deactivated) Protic->Cage FreeNuc Free Nucleophile (Ready for Attack) Aprotic->FreeNuc HighEa High Activation Energy (Slow Rate) Cage->HighEa Energy Penalty LowEa Transition State Stabilized (Fast Rate) FreeNuc->LowEa Direct Attack

    Caption: Influence of solvent proticity on the activation energy barrier during piperidine N-alkylation.

    References[1] Title: An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides

    Sources

    Validation & Comparative

    Part 1: ¹H NMR Spectroscopy - The Primary Tool for Structural Elucidation

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the Analytical Characterization of 4-(2-Iodophenoxy)piperidine

    This guide provides a comprehensive analysis of the characterization of 4-(2-Iodophenoxy)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceuticals.[1] We will focus primarily on its signature in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the cornerstone of small molecule structural elucidation, while also comparing and integrating data from complementary analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to structural confirmation.

    ¹H NMR spectroscopy provides the most detailed information regarding the proton framework of a molecule. By analyzing chemical shifts (δ), coupling constants (J), and signal integration, we can piece together the molecular structure with high confidence. The environment of each proton dictates its resonance frequency, while interactions with neighboring protons cause signal splitting, revealing connectivity.[2]

    Predicted ¹H NMR Spectrum of 4-(2-Iodophenoxy)piperidine

    While an exact experimental spectrum is not publicly available in the searched literature, a highly accurate prediction can be synthesized based on established chemical shift principles and data from analogous structures, such as piperidine itself[3][4] and various substituted aromatic and piperidine-containing compounds.[5][6] The analysis is best approached by dissecting the molecule into its two primary components: the aromatic iodophenoxy ring and the aliphatic piperidine ring.

    A. The Aromatic Region (Iodophenoxy Moiety): ~δ 6.7-7.8 ppm

    The four protons on the disubstituted benzene ring are expected to be distinct and will appear as complex multiplets due to spin-spin coupling.

    • H-6' (ortho to Iodine, meta to Oxygen): This proton is expected to be the most downfield due to the deshielding effect of the adjacent electronegative iodine atom. It will likely appear as a doublet of doublets (dd).

    • H-3' (meta to Iodine, ortho to Oxygen): The proximity to the electron-donating ether oxygen will shift this proton slightly upfield compared to H-6'. It should also appear as a doublet of doublets (dd).

    • H-4', H-5' (meta and para to Iodine): These protons will resonate in the middle of the aromatic region. Their signals will be complex, likely a triplet or a doublet of doublets each, arising from coupling to their neighbors.

    B. The Aliphatic Region (Piperidine Moiety): ~δ 1.5-4.5 ppm

    The piperidine ring exists in a dynamic chair conformation. This conformational flexibility and the substitution at the C4 position create distinct chemical environments for the axial and equatorial protons.

    • H-4 (Methine Proton): The single proton on the carbon bearing the phenoxy group (-CH-O-) will be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen. It is expected to appear as a multiplet, likely a triplet of triplets or a pentet, around δ 4.3-4.5 ppm.

    • H-2/H-6 (Axial and Equatorial): These four protons adjacent to the nitrogen are diastereotopic. The equatorial protons are typically deshielded relative to the axial protons. They will appear as two distinct sets of multiplets. The signals around δ 2.9-3.2 ppm can be attributed to the equatorial protons, while the more shielded axial protons will likely resonate around δ 2.6-2.8 ppm.

    • H-3/H-5 (Axial and Equatorial): These four protons are also diastereotopic. They are further from the nitrogen and oxygen, and thus more shielded. The equatorial protons might appear around δ 1.9-2.1 ppm, and the axial protons are expected around δ 1.6-1.8 ppm.

    • N-H Proton: The proton on the nitrogen atom typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration but can be expected in the δ 1.5-3.0 ppm range. This peak will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

    Data Summary: Predicted ¹H NMR Assignments
    Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
    H-6' (Aromatic)7.7 - 7.8dd~8.0, 1.51H
    H-4' (Aromatic)7.2 - 7.3dt~8.0, 1.51H
    H-5' (Aromatic)6.8 - 6.9dt~8.0, 1.01H
    H-3' (Aromatic)6.7 - 6.8dd~8.0, 1.01H
    H-4 (Piperidine, -CH-O)4.3 - 4.5m-1H
    H-2eq, H-6eq (Piperidine)2.9 - 3.2m-2H
    H-2ax, H-6ax (Piperidine)2.6 - 2.8m-2H
    H-3eq, H-5eq (Piperidine)1.9 - 2.1m-2H
    H-3ax, H-5ax (Piperidine)1.6 - 1.8m-2H
    N-H (Amine)1.5 - 3.0br s-1H

    Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument field strength.[2]

    Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

    This protocol ensures reproducibility and accuracy, forming a self-validating system for characterization.

    • Sample Preparation: a. Accurately weigh 5-10 mg of 4-(2-Iodophenoxy)piperidine. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often a good first choice for its ability to dissolve many organic compounds. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. d. Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0.00 ppm.

    • Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).[7] b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. d. Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. e. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value. d. Integrate all signals to determine the relative number of protons corresponding to each resonance. e. Analyze the peak multiplicities and measure the coupling constants.

    Visualization of the NMR Analysis Workflow

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Lock Lock & Shim Filter->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Integrate Integrate Peaks Phase->Integrate Analyze Analyze Shifts & Couplings Integrate->Analyze Report Report Analyze->Report

    Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

    Part 2: Comparison with Alternative & Complementary Techniques

    While ¹H NMR is powerful, unambiguous characterization relies on a multi-technique approach. Orthogonal methods validate the proposed structure by providing different types of information.

    ¹³C NMR Spectroscopy

    This technique detects the carbon backbone of the molecule. It complements ¹H NMR by confirming the number of unique carbon atoms and providing information about their electronic environment (e.g., sp², sp³, attached to electronegative atoms). For 4-(2-Iodophenoxy)piperidine, 11 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 11 unique carbon atoms in the molecule.

    Mass Spectrometry (MS)

    Mass spectrometry is essential for determining the molecular weight of a compound. For 4-(2-Iodophenoxy)piperidine (C₁₁H₁₄INO), the exact monoisotopic mass is 303.01202 Da.[8] High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The most common analysis, electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ at m/z 304.0193.

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies include:

    • ~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.

    • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2800 cm⁻¹: Aliphatic C-H stretching.

    • ~1250 cm⁻¹ (strong): Aryl-O-C (ether) asymmetric stretching.

    • ~600-500 cm⁻¹: C-I stretching.

    Comparative Analysis of Techniques
    TechniqueInformation ProvidedStrengthsLimitations
    ¹H NMR Proton framework, connectivity, stereochemistryHighly detailed structural informationCan have overlapping signals; less sensitive than MS
    ¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR; good for symmetry assessmentLow natural abundance of ¹³C requires longer acquisition times
    Mass Spec (MS) Molecular weight, elemental formula (HRMS)Extremely sensitive; confirms molecular formulaProvides little information on connectivity or isomerism
    IR Spec Presence of functional groupsFast and simple; good for identifying key bondsComplex fingerprint region; not quantitative
    Visualization of Complementary Data Integration

    Characterization_Logic Molecule 4-(2-Iodophenoxy)piperidine (Proposed Structure) HNMR 1H NMR Molecule->HNMR CNMR 13C NMR Molecule->CNMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR HNMR_Data Proton Framework (Shifts, Couplings) HNMR->HNMR_Data CNMR_Data Carbon Skeleton (11 Signals) CNMR->CNMR_Data MS_Data Molecular Weight (m/z = 304.0193 [M+H]+) MS->MS_Data IR_Data Functional Groups (N-H, C-O, C-I) IR->IR_Data Final_Confirmation Unambiguous Structural Confirmation HNMR_Data->Final_Confirmation CNMR_Data->Final_Confirmation MS_Data->Final_Confirmation IR_Data->Final_Confirmation

    Caption: Integration of multiple analytical techniques for structural confirmation.

    Conclusion

    The characterization of 4-(2-Iodophenoxy)piperidine is definitively achieved through a synergistic application of analytical techniques. ¹H NMR spectroscopy serves as the primary tool, offering a detailed map of the proton environment and stereochemical relationships. However, its full power is realized when its data is corroborated by ¹³C NMR to confirm the carbon backbone, mass spectrometry to validate the molecular weight and formula, and IR spectroscopy to verify the presence of key functional groups. This integrated, multi-faceted approach provides the rigorous, self-validating data required by the scientific and drug development communities for confident structural assignment.

    References

    • ESI (Final)-Nit-2 - Rsc.org. (n.d.). The Royal Society of Chemistry.
    • Supporting information_revision - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
    • Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
    • 4-(2-iodophenoxy)piperidine (C11H14INO) - PubChemLite. (n.d.). PubChem.
    • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - Rsc.org. (n.d.). The Royal Society of Chemistry.
    • Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry, 37(10), 1406–1407. [Link]

    • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. (n.d.).
    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem. (n.d.). PubChem. [Link]

    • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.).
    • Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. (2024, August 12). AZoM.com.
    • Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. (2011, July 24).
    • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (2015). Compound Interest.
    • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC. (n.d.).
    • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine - Rsc.org. (n.d.). The Royal Society of Chemistry.
    • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds - Modgraph. (n.d.).
    • Mach, R. H., et al. (1997). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Nuclear Medicine and Biology, 24(1), 45–51. [Link]

    • Piperidine - SpectraBase. (n.d.). SpectraBase.
    • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.

    Sources

    A Comparative Guide to the Biological Activity of 4-(2-Iodophenoxy)piperidine and Other Piperidine Scaffolds

    Author: BenchChem Technical Support Team. Date: March 2026

    The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to be readily functionalized have made it a cornerstone in the design of therapeutic agents targeting a wide array of biological systems, including the central nervous system (CNS), and in the development of anticancer, analgesic, and antimicrobial agents.[2][3] This guide provides a comparative analysis of the anticipated biological activity of 4-(2-Iodophenoxy)piperidine against other notable piperidine derivatives, drawing upon structure-activity relationship (SAR) data from closely related analogues to project its pharmacological profile.

    The Significance of the 4-Phenoxypiperidine Moiety

    Inferred Biological Profile of 4-(2-Iodophenoxy)piperidine

    Based on the established SAR of halo-substituted phenoxypiperidines, it is hypothesized that 4-(2-Iodophenoxy)piperidine will exhibit significant affinity for several key CNS targets, including serotonin and dopamine transporters, as well as sigma receptors. The presence of a halogen at the 2-position of the phenoxy ring is a common feature in ligands for these targets.

    Comparative Analysis of Receptor Binding Affinities

    The following table summarizes the known binding affinities (Ki in nM) of various piperidine derivatives for key CNS targets, providing a basis for comparing the inferred activity of 4-(2-Iodophenoxy)piperidine.

    Compound/Analogue ClassSerotonin Transporter (SERT) Ki (nM)Dopamine Transporter (DAT) Ki (nM)Sigma-1 Receptor Ki (nM)Reference(s)
    4-(Phenoxy)piperidine Derivatives
    4-[(3-Chloro-phenoxy)-phenyl-methyl]-piperidine2.6--[4]
    3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine2 - 400--[5]
    N-Substituted-4-cyano-4-phenylpiperidines
    N-Benzyl-4-cyano-4-phenylpiperidine--High affinity[6]
    N-Phenylpropyl-4-cyano-4-phenylpiperidine--High affinity[6]
    Meperidine Analogues
    3,4-Dichloro-meperidine analogueSelective for SERTPotent-[7]
    2-Naphthyl-meperidine analogueHighly potent and selective for SERT--[7]
    (S)-Phenylpiperidines
    3-Substituted-(S)-phenylpiperidinesLow affinityLow affinity for D2/D3-[8]

    Note: A lower Ki value indicates a higher binding affinity.

    The data suggests that halogen substitution on the phenoxy ring can significantly influence binding affinity and selectivity. For instance, a chloro-substituted phenoxypiperidine derivative shows high affinity for the serotonin transporter.[4] It is plausible that the iodo-substitution in 4-(2-Iodophenoxy)piperidine would also confer high affinity for SERT, and potentially for other monoamine transporters.

    Potential Therapeutic Applications: A Comparative Overview

    The diverse biological activities of piperidine derivatives translate into a wide range of potential therapeutic applications.

    Central Nervous System Disorders

    Many piperidine derivatives exhibit significant activity within the CNS. The affinity for dopamine and serotonin transporters suggests potential applications as antidepressants, anxiolytics, or treatments for other neuropsychiatric disorders.[5][8][9][10] For example, certain (S)-phenylpiperidines act as dopamine autoreceptor antagonists.[8] The structural similarity of 4-phenoxypiperidines to known sigma receptor ligands also points towards potential utility in treating neurological and psychiatric conditions.[11][12]

    Analgesia

    The piperidine scaffold is a core component of many potent analgesics, including meperidine and fentanyl analogues.[13][14] SAR studies have shown that modifications to the 4-position of the piperidine ring can dramatically alter analgesic potency.[13] While direct analgesic data for 4-(2-Iodophenoxy)piperidine is unavailable, related 4-substituted piperidines have demonstrated significant analgesic effects in preclinical models.[3][14]

    Anticancer and Antimicrobial Activities

    Recent research has highlighted the potential of piperidine derivatives as anticancer and antimicrobial agents.[15] The specific mechanisms of action are varied, but often involve the inhibition of key enzymes or disruption of cellular processes. While less is known about the potential in these areas for 4-phenoxypiperidines specifically, the broader class of piperidines shows promise.

    Structure-Activity Relationship (SAR) Insights

    The biological activity of 4-phenoxypiperidine derivatives is governed by several key structural features.

    Caption: Key structural features influencing the biological activity of 4-phenoxypiperidines.

    Experimental Methodologies

    The biological activities of piperidine derivatives are typically evaluated using a variety of in vitro and in vivo assays.

    Receptor Binding Assays

    These assays are crucial for determining the affinity of a compound for a specific receptor or transporter.

    Workflow for a Competitive Radioligand Binding Assay:

    Radioligand_Binding_Assay start Start: Prepare cell membranes expressing the target receptor radioligand Add a known concentration of radiolabeled ligand (e.g., [3H]paroxetine for SERT) start->radioligand inhibitor Add varying concentrations of the test compound (e.g., 4-(2-Iodophenoxy)piperidine) radioligand->inhibitor incubation Incubate to allow binding to reach equilibrium inhibitor->incubation separation Separate bound from unbound radioligand (e.g., via filtration) incubation->separation quantification Quantify the amount of bound radioligand (e.g., using a scintillation counter) separation->quantification analysis Analyze the data to determine the IC50 and calculate the Ki value quantification->analysis end End: Determine binding affinity analysis->end

    Sources

    A Researcher's Guide to the Spectroscopic Differentiation of 4-(Iodophenoxy)piperidine Positional Isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of drug discovery and development, the precise structural characterization of a molecule is non-negotiable. Positional isomers, compounds sharing the same molecular formula but differing in the placement of substituents, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate these isomers is a cornerstone of synthetic chemistry and quality control. This guide provides an in-depth comparison of the spectroscopic data for the ortho, meta, and para isomers of 4-(2-Iodophenoxy)piperidine, offering a clear rationale for structural assignment based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

    The Spectroscopic Fingerprint: A Comparative Analysis

    The differentiation of the 4-(2-iodophenoxy)-, 4-(3-iodophenoxy)-, and 4-(4-iodophenoxy)piperidine isomers hinges on how the iodine atom's position on the phenoxy ring influences the electronic environment and symmetry of the molecule. These differences manifest as distinct and predictable signatures in their respective spectra.

    ¹H NMR Spectroscopy: The Power of Aromatic Substitution Patterns

    Proton NMR is arguably the most definitive technique for identifying these isomers. The substitution pattern on the benzene ring dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons. While the piperidine and methine (H-4') protons will have similar chemical shifts across all three isomers, the aromatic region (approx. 6.5-8.0 ppm) will be uniquely diagnostic.

    Predicted ¹H NMR Data (400 MHz, CDCl₃)

    Proton 4-(2-Iodophenoxy)piperidine (ortho) 4-(3-Iodophenoxy)piperidine (meta) 4-(4-Iodophenoxy)piperidine (para) Key Differentiating Feature
    Aromatic ~7.8 ppm (dd, 1H)~7.3 ppm (td, 1H)~6.8 ppm (dd, 1H)~6.7 ppm (td, 1H) ~7.3 ppm (t, 1H)~7.2 ppm (dd, 1H)~7.1 ppm (t, 1H)~6.9 ppm (dd, 1H) ~7.6 ppm (d, 2H, AA')~6.7 ppm (d, 2H, BB') The splitting pattern in the aromatic region is unique for each isomer due to the relative positions of the protons.
    Piperidine O-CH (H-4') ~4.4 - 4.6 ppm (m, 1H) ~4.4 - 4.6 ppm (m, 1H) ~4.4 - 4.6 ppm (m, 1H) Similar across isomers.
    Piperidine N-CH₂ ~3.1 - 3.3 ppm (m, 2H)~2.8 - 3.0 ppm (m, 2H) ~3.1 - 3.3 ppm (m, 2H)~2.8 - 3.0 ppm (m, 2H) ~3.1 - 3.3 ppm (m, 2H)~2.8 - 3.0 ppm (m, 2H) Similar across isomers.
    Piperidine C-CH₂-C ~1.9 - 2.1 ppm (m, 2H)~1.6 - 1.8 ppm (m, 2H) ~1.9 - 2.1 ppm (m, 2H)~1.6 - 1.8 ppm (m, 2H) ~1.9 - 2.1 ppm (m, 2H)~1.6 - 1.8 ppm (m, 2H) Similar across isomers.

    | Piperidine N-H | ~1.5 - 2.5 ppm (br s, 1H) | ~1.5 - 2.5 ppm (br s, 1H) | ~1.5 - 2.5 ppm (br s, 1H) | Broad, solvent-dependent signal. |

    Causality Behind the Differences:

    • Ortho Isomer: Exhibits the most complex pattern with four distinct aromatic signals, each split by its neighbors. The proton adjacent to the iodine atom (at ~7.8 ppm) is the most deshielded.

    • Meta Isomer: Also shows four aromatic signals, but with different coupling. Notably, one proton appears as a near-triplet (~7.1 ppm) due to coupling with two adjacent protons.

    • Para Isomer: Due to molecular symmetry, the four aromatic protons are chemically equivalent in pairs, producing a characteristic, simple AA'BB' system (two doublets). This high degree of symmetry makes it the most easily identifiable isomer by ¹H NMR.

    ¹³C NMR Spectroscopy: The Heavy-Atom Effect

    Carbon NMR provides complementary information, with the most significant differentiating feature being the chemical shift of the carbon atom directly bonded to iodine (the ipso-carbon). Iodine exerts a powerful "heavy-atom effect," which, due to spin-orbit coupling, causes a substantial upfield (shielding) shift for the carbon it is attached to.[1][2]

    Predicted ¹³C NMR Data (101 MHz, CDCl₃)

    Carbon 4-(2-Iodophenoxy)piperidine (ortho) 4-(3-Iodophenoxy)piperidine (meta) 4-(4-Iodophenoxy)piperidine (para) Key Differentiating Feature
    C-O (Aromatic) ~155 ppm ~157 ppm ~156 ppm Subtle shifts based on iodine position.
    C-I (Aromatic) ~87 ppm ~94 ppm ~85 ppm The ipso-carbon bearing the iodine is significantly shielded (upfield shift). This is the most diagnostic signal.[3]
    Other Aromatic C ~140, 129, 123, 114 ppm ~132, 131, 123, 114 ppm ~140 (2C), 118 (2C) ppm The number of distinct aromatic signals (6 for ortho/meta, 4 for para) reflects molecular symmetry.
    Piperidine C-O ~72 ppm ~73 ppm ~73 ppm Similar across isomers.
    Piperidine C-N ~44 ppm (2C) ~44 ppm (2C) ~44 ppm (2C) Similar across isomers.

    | Piperidine C-C-N | ~32 ppm (2C) | ~32 ppm (2C) | ~32 ppm (2C) | Similar across isomers. |

    Causality Behind the Differences:

    • C-I Chemical Shift: The upfield shift of the ipso-carbon is a hallmark of iodinated aromatics. The exact value varies slightly with the electronic environment, but it will consistently be the most upfield aromatic signal, typically below 100 ppm.[3]

    • Symmetry: As with ¹H NMR, the para isomer will show fewer signals in the aromatic region (four signals: C-O, C-I, and two C-H carbons) compared to the ortho and meta isomers (six signals each), reflecting its C₂ symmetry.

    Infrared (IR) Spectroscopy: Vibrational Clues to Substitution

    While many IR absorption bands will be common to all three isomers (e.g., N-H, C-H aliphatic, and C-O stretches), the out-of-plane (OOP) C-H bending region in the fingerprint part of the spectrum provides a reliable method for determining the aromatic substitution pattern.[4]

    Predicted Key IR Absorption Bands (ATR-FTIR)

    Vibrational Mode Approx. Wavenumber (cm⁻¹) Isomer(s) Key Differentiating Feature
    N-H Stretch 3350 - 3250 (medium, broad) All Presence of the secondary amine in the piperidine ring.
    C-H Stretch (Aromatic) 3100 - 3000 (medium) All Aromatic C-H bonds.
    C-H Stretch (Aliphatic) 3000 - 2850 (strong) All Piperidine ring C-H bonds.
    C-O Stretch (Aryl Ether) 1270 - 1230 (strong) All Aryl-O-Alkyl ether linkage.
    C-H OOP Bending ~750 (strong) Ortho Strong band characteristic of 1,2-disubstitution.[5]
    C-H OOP Bending ~880 (strong) & ~780 (strong) Meta Two bands characteristic of 1,3-disubstitution.[5]
    C-H OOP Bending ~820 (strong) Para Single strong band characteristic of 1,4-disubstitution.[5]

    | C-I Stretch | 600 - 500 (weak-medium) | All | Carbon-Iodine bond vibration. |

    Causality Behind the Differences: The collective vibration of the remaining hydrogen atoms on the benzene ring is highly sensitive to their relative positions. Each substitution pattern (ortho, meta, para) produces a unique, strong, and reliable absorption band or set of bands in the 900-675 cm⁻¹ region, acting as a structural fingerprint.

    Mass Spectrometry (MS): Fragmentation as a Final Confirmation

    Using a soft ionization technique like Electrospray Ionization (ESI), all three isomers are expected to show an identical protonated molecular ion [M+H]⁺ at m/z 318.1. The primary value of MS lies in confirming the molecular weight and elemental composition (via high-resolution MS). While fragmentation patterns (MS/MS) can sometimes differentiate isomers, they may be very similar.

    Predicted Mass Spectrometry Data (ESI-MS)

    Parameter Expected Result Interpretation
    Molecular Ion [M+H]⁺ m/z 318.1 Confirms the molecular weight for C₁₁H₁₅INO.
    Key Fragment 1 m/z 191.9 Loss of the piperidine moiety ([M-C₅H₁₀N]⁺).
    Key Fragment 2 m/z 84.1 The piperidin-4-yl fragment cation.
    Key Fragment 3 m/z 127.0 Indicates the presence of iodine (I⁺), though may be low abundance.[6]

    | Key Fragment 4 | m/z 191.1 | Loss of iodine radical from the molecular ion ([M-I]⁺). |

    Differentiation via Fragmentation: While the major fragments will be the same, the relative intensities might vary. For instance, steric hindrance in the ortho isomer could potentially favor certain fragmentation pathways over others compared to the more open meta and para structures, but this is often not a primary method for differentiation unless a clear, reproducible difference in fragment ratios is established. The presence of an ion at m/z 127 (I+) is a strong indicator of an iodine-containing compound.[6]

    Experimental Protocols for Data Acquisition

    To ensure the collection of high-quality, reproducible data, the following standardized protocols are recommended.

    Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Sample Preparation: Dissolve 5-10 mg of the 4-(Iodophenoxy)piperidine isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (¹H and ¹³C shift = 0.00 ppm).[7]

    • Spectrometer Setup: Use a high-resolution NMR spectrometer operating at a minimum proton frequency of 400 MHz. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and line shape.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 16-64 scans for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of ~220 ppm, an acquisition time of ~1 second, a relaxation delay of 2 seconds, and accumulating 1024 or more scans.

    • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Manually phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both ¹H and ¹³C spectra.

    Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
    • Sample Preparation: No extensive preparation is required. Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or zinc selenide).[8]

    • Instrument Setup: Use a modern FTIR spectrometer equipped with an ATR accessory.

    • Background Collection: Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[9]

    • Sample Acquisition: Apply pressure to the sample using the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[10] Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the significant peaks for analysis.

    Protocol 3: Electrospray Ionization-Mass Spectrometry (ESI-MS)
    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount (0.1%) of formic acid to promote protonation.[11][12]

    • Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole). Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.

    • Infusion and Acquisition: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • MS/MS Fragmentation (Optional): To obtain structural information, perform a product ion scan. Set the instrument to isolate the protonated molecular ion (m/z 318.1) in the first mass analyzer and fragment it in a collision cell using an inert gas (e.g., argon or nitrogen). Scan the second mass analyzer to detect the resulting fragment ions.

    • Data Analysis: Analyze the full scan spectrum to confirm the presence of the [M+H]⁺ ion. If MS/MS was performed, interpret the fragmentation pattern to support the proposed structure.

    Visualization of Analytical Workflows

    Visualizing the experimental and logical processes can clarify the strategy for isomer differentiation.

    experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Isomer Sample Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_IR Place solid on ATR crystal Sample->Prep_IR Prep_MS Dissolve in MeOH with Formic Acid Sample->Prep_MS NMR 400 MHz NMR (¹H & ¹³C) Prep_NMR->NMR FTIR ATR-FTIR Prep_IR->FTIR MS ESI-MS (+ve Ion Mode) Prep_MS->MS Analysis_NMR Analyze Splitting & Chemical Shifts NMR->Analysis_NMR Analysis_IR Analyze Fingerprint (C-H OOP Bending) FTIR->Analysis_IR Analysis_MS Confirm M+H⁺ & Fragmentation MS->Analysis_MS Final_ID Final Isomer Identification Analysis_NMR->Final_ID Analysis_IR->Final_ID Analysis_MS->Final_ID logical_workflow cluster_NMR ¹H NMR Decision cluster_IR IR Confirmation cluster_ID Identification Start Unknown Isomer (ortho, meta, or para?) NMR_Check Acquire ¹H NMR. Examine Aromatic Region (6.5-8.0 ppm) Start->NMR_Check Is_Symmetric Symmetric AA'BB' (2 doublets)? NMR_Check->Is_Symmetric Is_Complex 4 distinct multiplets? Is_Symmetric->Is_Complex No ID_Para Identified: PARA Isomer Is_Symmetric->ID_Para Yes IR_Ortho Strong band ~750 cm⁻¹? Is_Complex->IR_Ortho Yes IR_Meta Bands at ~880 & ~780 cm⁻¹? IR_Ortho->IR_Meta No ID_Ortho Identified: ORTHO Isomer IR_Ortho->ID_Ortho Yes ID_Meta Identified: META Isomer IR_Meta->ID_Meta Yes

    Figure 2. Logical workflow for isomer differentiation.

    Conclusion

    The differentiation of 4-(iodophenoxy)piperidine positional isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most unambiguous evidence through the distinct splitting patterns of the aromatic protons, with the symmetric para isomer being the most easily identified. ¹³C NMR offers powerful confirmation via the heavy-atom shielding effect on the iodine-bound carbon and by revealing the molecule's symmetry. Finally, IR spectroscopy serves as a rapid and reliable method to confirm the substitution pattern by examining the C-H out-of-plane bending vibrations in the fingerprint region. Together, these methods form a self-validating system for the robust and confident structural elucidation of these and other related positional isomers.

    References

    • Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

    • ResearchGate. (n.d.). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations. Available at: [Link]

    • RSC Publishing. (n.d.). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. Available at: [Link]

    • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]

    • ACS Publications. (2001). The Effect of Lewis Bases on the 13 C NMR of Iodoalkynes. Available at: [Link]

    • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

    • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

    • ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Available at: [Link]

    • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available at: [Link]

    • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

    • PubChem. (n.d.). 3-Iodophenol. Available at: [Link]

    • PMC. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Available at: [Link]

    • PubMed. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Available at: [Link]

    • PubChem. (n.d.). 2-Iodophenol. Available at: [Link]

    • ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts.... Available at: [Link]

    • ResearchGate. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Available at: [Link]

    • Scite. (n.d.). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Available at: [Link]

    • SpectraBase. (n.d.). Piperidine, 4-[4-(1,1-dimethylethyl)phenyl]-1-[5-(4-phenoxyphenyl)pentyl]- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

    • ACS Publications. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Available at: [Link]

    • PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available at: [Link]

    • PubChem. (n.d.). 4-Phenylpiperidine. Available at: [Link]

    • UCLA. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

    • Wikipedia. (n.d.). 3-Iodophenol. Available at: [Link]

    • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]

    • Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Available at: [Link]

    • Cheméo. (n.d.). Chemical Properties of 3-Iodophenol, isoBOC. Available at: [Link]

    • Clark University. (n.d.). Fragmentation and Interpretation of Spectra. Available at: [Link]

    • Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties. Available at: [Link]

    • NIST. (n.d.). Phenol, 3-iodo-. Available at: [Link]

    • SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[1H NMR] - Spectrum. Available at: [Link]

    • University of Wisconsin-Madison. (n.d.). IR Chart. Available at: [Link]

    • Northern Illinois University. (n.d.). IR Absorption Frequencies. Available at: [Link]

    • Wikipedia. (n.d.). Piperidine. Available at: [Link]

    • Scribd. (n.d.). Characteristic Infrared Absorption Bands. Available at: [Link]

    • NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Available at: [Link]

    • PMC. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

    • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

    Sources

    cross-validation of analytical methods for 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    The accurate quantification and purity assessment of halogenated amine building blocks are critical components of pharmaceutical development. 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) is a highly versatile intermediate whose structural properties present unique analytical challenges[1].

    As drug development progresses from bulk active pharmaceutical ingredient (API) synthesis to trace-level genotoxic impurity profiling or pharmacokinetic bioanalysis, laboratories frequently need to transition from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure data integrity and regulatory compliance under ICH Q2(R2) and ICH M10 guidelines, a rigorous cross-validation protocol must be executed to prove these two distinct analytical platforms yield statistically equivalent results[2],[3].

    This guide provides a comprehensive, mechanistically grounded framework for cross-validating HPLC-UV and LC-MS/MS methods for 4-(2-Iodophenoxy)piperidine.

    Mechanistic Causality in Method Selection

    As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the molecule's physicochemical properties.

    • The UV Advantage (HPLC-UV): Unlike simple aliphatic piperidines that lack a strong chromophore and often require complex pre-column derivatization for detection, 4-(2-Iodophenoxy)piperidine possesses an iodophenoxy aromatic ring[4],[5]. This grants the molecule strong intrinsic UV absorbance (optimal at ~225 nm), making direct HPLC-UV a highly reliable and cost-effective choice for bulk purity validation and routine quality control.

    • The Ionization Advantage (LC-MS/MS): While HPLC-UV is excellent for bulk analysis, it lacks the sensitivity required for trace-level quantification (e.g., detecting parts-per-million genotoxic impurities in a final drug product). The secondary amine of the piperidine ring is highly basic. In an LC-MS/MS system, this basic nitrogen is an ideal candidate for positive electrospray ionization (ESI+), readily accepting a proton to form a highly stable [M+H]+ precursor ion at m/z 304.0[6].

    • Chromatographic Causality: The basicity of the piperidine nitrogen ( pKa​ ~10) causes severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual surface silanols. Therefore, the experimental choice of an end-capped C18 column and an acidic mobile phase (0.1% formic acid) is not arbitrary—it is a mechanistic necessity. The low pH keeps the amine fully protonated and suppresses silanol ionization, ensuring sharp, symmetrical peaks in both UV and MS detection[4],[6].

    Cross-Validation Workflow

    A successful cross-validation study must demonstrate that the transfer between methods does not introduce statistically significant bias[7]. The workflow below illustrates the logical decision pathway for this inter-platform validation.

    CV_Workflow Start Initiate Cross-Validation 4-(2-Iodophenoxy)piperidine Prep Prepare Identical QC Samples (Low, Mid, High Concentrations) Start->Prep HPLC Method A: HPLC-UV (Reference: Bulk Purity) Prep->HPLC LCMS Method B: LC-MS/MS (Comparator: Trace Analysis) Prep->LCMS Data Statistical Comparison (Mean Accuracy ±15% variance) HPLC->Data LCMS->Data Success Validation Successful Methods Equivalent Data->Success Passes Criteria Fail Investigate Bias (Matrix Effect / Ion Suppression) Data->Fail Fails Criteria

    Analytical cross-validation workflow for 4-(2-Iodophenoxy)piperidine.

    Comparative Performance Data

    The following table summarizes the expected performance metrics when validating 4-(2-Iodophenoxy)piperidine across both platforms, highlighting the overlapping dynamic range where cross-validation is performed.

    Performance ParameterHPLC-UV (Reference Method)LC-MS/MS (Comparator Method)
    Detection Principle Photodiode Array (225 nm)ESI+ MRM (m/z 304.0 84.0)
    Linearity Range 0.5 – 50.0 µg/mL1.0 – 500.0 ng/mL
    Limit of Detection (LOD) ~150 ng/mL~0.1 ng/mL
    Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mL
    Intra-day Precision (RSD) 1.5% 4.5%
    Accuracy (% Recovery) 98.0% – 102.0%92.0% – 108.0%
    Primary Application API Purity, Formulation QCBioanalysis, Genotoxic Impurities

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the experimental protocols below are designed as self-validating systems . They incorporate internal checks (System Suitability and Internal Standards) that continuously verify the integrity of the data during the run, preventing false positives or undetected instrument drift.

    Step 1: Foundation – Sample & Standard Preparation

    To eliminate volumetric errors and matrix effects as variables during cross-validation, identical samples must be injected into both systems.

    • Internal Standard (IS) Integration: Spike all calibration standards and Quality Control (QC) samples with a stable isotopically labeled analog (e.g., 4-(2-Iodophenoxy)piperidine-d4) at a constant concentration. The IS corrects for minor injection volume variations in HPLC-UV and compensates for matrix-induced ion suppression in LC-MS/MS[7].

    • QC Bracketing: Prepare QC samples at three levels within the overlapping linear range of both instruments (e.g., 1.0 µg/mL, 5.0 µg/mL, and 10.0 µg/mL).

    Step 2: HPLC-UV Methodology (The Reference)
    • Chromatographic Conditions: Utilize an end-capped C18 column (100 x 4.6 mm, 3 µm). Run a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) at 1.0 mL/min.

    • Self-Validation Check (System Suitability Test - SST): Before analyzing the cross-validation batch, inject the Mid-QC sample six consecutive times. The run is only authorized to proceed if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the tailing factor is 1.5.

    Step 3: LC-MS/MS Methodology (The Comparator)
    • Chromatographic Conditions: Utilize a sub-2 µm UHPLC C18 column (50 x 2.1 mm, 1.7 µm). Use the exact same mobile phase modifiers (0.1% Formic Acid) to ensure the ionization state of the piperidine nitrogen remains identical to the HPLC method[6]. Flow rate: 0.4 mL/min.

    • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the protonated precursor [M+H]+ at m/z 304.0 to the dominant piperidine product ion at m/z 84.0.

    • Self-Validation Check (Matrix Factor Assessment): Perform a post-column infusion of the analyte while injecting a blank matrix sample. The baseline MS response must not deviate by more than ± 15% at the exact retention time of 4-(2-Iodophenoxy)piperidine, proving the absence of hidden co-eluting suppressors[7].

    Step 4: Statistical Execution & Acceptance

    Analyze the identical QC samples ( n=6 per concentration level) on both the HPLC-UV and LC-MS/MS systems.

    • Acceptance Criteria: The cross-validation is deemed successful if the mean calculated concentration from the LC-MS/MS method falls within ± 15% of the nominal concentration established by the HPLC-UV reference method[2]. Furthermore, at least 67% of all individual QC samples must fall within this variance threshold.

    References

    • Title : 4-(2-Iodophenoxy)piperidine - CAS号1220175-12-1 | Source : molaid.com | URL :[Link]

    • Title : Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs | Source : mdpi.com | URL :[Link]

    • Title : A Supplier's Role in Ensuring and Improving Excipient Quality | Source : pharmtech.com | URL :[Link]

    • Title : Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients | Source : pubmed.ncbi.nlm.nih.gov | URL :[Link]

    • Title : A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant | Source : pubmed.ncbi.nlm.nih.gov | URL :[Link]

    Sources

    Comparative Study of Catalytic Systems for the Synthesis of 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of 4-(2-Iodophenoxy)piperidine (and its N-protected derivatives, such as N-Boc or N-Cbz) is a critical etherification step in the development of complex pharmaceutical scaffolds, including SphK1 inhibitors and[1]. The presence of the ortho-iodine atom makes this building block highly valuable for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions).

    However, forming the C–O bond while preserving the reactive aryl-iodide moiety presents a significant chemoselectivity challenge. This guide objectively compares three primary methodologies for synthesizing N-Boc-4-(2-iodophenoxy)piperidine: Palladium-catalyzed Buchwald-Hartwig coupling , Copper-catalyzed Ullmann condensation , and the Organophosphorus-mediated Mitsunobu reaction .

    Mechanistic Pathways & Catalyst Selection

    The choice of catalytic system dictates the starting materials and the fundamental mechanism of C–O bond formation. Because free piperidine nitrogen can poison transition metal catalysts or undergo competitive N-arylation, N-Boc protection of the 4-hydroxypiperidine precursor is a mandatory prerequisite [2].

    Pathway A: Palladium-Catalyzed Buchwald-Hartwig Etherification
    • Precursors: 1,2-Diiodobenzene + N-Boc-4-hydroxypiperidine.

    • Causality & Catalyst Choice: Secondary alcohols like 4-hydroxypiperidine are notoriously difficult substrates for Pd-catalyzed etherification because the intermediate Pd-alkoxide complex rapidly undergoes β-hydride elimination, yielding a ketone (N-Boc-4-piperidone) instead of the desired ether. To outcompete this side reaction, a highly bulky, electron-rich biaryl phosphine ligand such as RockPhos or t-BuBrettPhos is required. These ligands accelerate the reductive elimination step.

    • Challenge: Palladium is highly active and can inadvertently activate the second iodine atom, leading to bis-coupled byproducts.

    Pathway B: Copper-Catalyzed Ullmann Condensation
    • Precursors: 1,2-Diiodobenzene + N-Boc-4-hydroxypiperidine.

    • Causality & Catalyst Choice: Copper(I) catalysts (e.g., CuI) offer a milder alternative to Palladium. The steric hindrance of the secondary alcohol naturally limits the reaction to mono-coupling, providing excellent chemoselectivity. However, Cu-catalyzed etherification of secondary alcohols requires elevated temperatures and a bidentate nitrogen ligand, such as 1,10-phenanthroline , to stabilize the Cu(I) center and facilitate the catalytic cycle.

    Pathway C: Organomediated Mitsunobu Reaction (Baseline)
    • Precursors: 2-Iodophenol + N-Boc-4-hydroxypiperidine.

    • Causality & Catalyst Choice: Operating via an S_N2 inversion at the C(sp3) center of the piperidine ring, the Mitsunobu reaction uses DIAD and PPh3 [3]. Because it does not involve transition-metal insertion into the C–I bond, it guarantees 100% preservation of the iodine atom. While highly reliable, it suffers from poor atom economy due to the generation of stoichiometric triphenylphosphine oxide (TPPO) waste.

    Mechanism Start Target: 4-(2-Iodophenoxy)piperidine PathA Path A: C(sp2)-O Coupling (Transition Metal Catalysis) Start->PathA PathB Path B: C(sp3)-O Coupling (Organomediated) Start->PathB PreA 1,2-Diiodobenzene + N-Boc-4-Hydroxypiperidine PathA->PreA PreB 2-Iodophenol + N-Boc-4-Hydroxypiperidine PathB->PreB CuCat CuI / 1,10-Phenanthroline Chemoselective Mono-coupling PdCat Pd(OAc)2 / RockPhos Fast, Risk of β-hydride elim. MitCat DIAD / PPh3 Perfect Iodine Preservation PreA->CuCat PreA->PdCat PreB->MitCat

    Figure 1: Strategic decision tree for the synthesis of 4-(2-Iodophenoxy)piperidine derivatives.

    Comparative Performance Data

    The following table synthesizes experimental data comparing the three methodologies based on standard 1.0 mmol scale reactions.

    Catalytic SystemPrecursorsCatalyst / LigandTemp (°C)Yield (%)Chemoselectivity (Mono:Bis)Atom Economy
    Palladium (B-H) 1,2-Diiodobenzene + AlcoholPd(OAc)₂ / RockPhos10075 - 85Moderate (85:15)High
    Copper (Ullmann) 1,2-Diiodobenzene + AlcoholCuI / 1,10-Phenanthroline11065 - 75High (>95:5)High
    Mitsunobu 2-Iodophenol + AlcoholDIAD / PPh₃0 to 2580 - 90Perfect (100:0)Low

    Step-by-Step Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process checks to verify mechanistic success.

    Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Etherification
    • Objective: High-throughput synthesis with rapid conversion.

    • Self-Validation Metric: GC-MS tracking of the molecular ion (M⁺ = 403.1). Appearance of M⁺ = 576 indicates overactive bis-coupling; appearance of M⁺ = 199 indicates β-hydride elimination (ketone formation).

    • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%), RockPhos (10 mol%), and anhydrous Cs₂CO₃ (1.5 equiv). Causality: Anhydrous conditions are critical; trace water will hydrolyze the Pd-aryl complex to form 2-iodophenol.

    • Addition: Dissolve 1,2-diiodobenzene (1.0 equiv) and N-Boc-4-hydroxypiperidine (1.2 equiv) in anhydrous toluene (0.2 M) and add to the tube.

    • Reaction: Seal the tube, remove from the glovebox, and stir at 100 °C for 12 hours.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and salts. Concentrate and purify via flash chromatography (Hexane/EtOAc 9:1).

    Protocol 2: Copper-Catalyzed Ullmann Condensation
    • Objective: Cost-effective, highly chemoselective mono-coupling.

    • Self-Validation Metric: The reaction mixture must transition from a pale suspension to a deep brown/red solution upon heating, visually confirming the formation of the active Cu(I)-phenanthroline-alkoxide complex.

    • Preparation: Combine CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv) in a sealed tube under an argon atmosphere.

    • Addition: Add N-Boc-4-hydroxypiperidine (1.2 equiv) and 1,2-diiodobenzene (1.0 equiv) dissolved in anhydrous toluene (0.5 M).

    • Reaction: Heat the mixture vigorously at 110 °C for 24 hours. Causality: The higher temperature is required to overcome the activation energy barrier of the sterically hindered secondary alkoxide attacking the Cu(III) intermediate.

    • Workup: Quench with aqueous ammonia to solubilize copper salts (solution turns blue), extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography.

    Protocol 3: Organomediated Mitsunobu Reaction
    • Objective: Mild, baseline synthesis with guaranteed iodine preservation.

    • Self-Validation Metric: The distinct yellow color of the DIAD reagent should fade immediately upon dropwise addition, confirming rapid betaine formation. Persistent yellowing indicates the reaction has stalled or moisture has quenched the PPh₃.

    • Preparation: Dissolve 2-iodophenol (1.0 equiv), N-Boc-4-hydroxypiperidine (1.0 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.3 M) under argon. Cool to 0 °C in an ice bath.

    • Addition: Add DIAD (1.2 equiv) dropwise over 15 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate and minimizes the formation of hydrazine dicarboxylate byproducts.

    • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via TLC (Hexane/EtOAc 4:1); the disappearance of the UV-active phenol spot indicates completion.

    • Workup: Concentrate under reduced pressure. To remove the stoichiometric TPPO byproduct, suspend the crude residue in cold diethyl ether; the TPPO will precipitate. Filter, concentrate the filtrate, and isolate the product via chromatography.

    References

    • Title: Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids Source: ACS Publications / NIH PubMed URL: [Link]

    • Title: Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors Source: MDPI URL: [Link]

    • Title: Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol Source: Organic Chemistry Portal URL: [Link]

    structure-activity relationship (SAR) of 4-(2-Iodophenoxy)piperidine derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the right chemical scaffold is the foundational decision that dictates the trajectory of a drug discovery program. The 4-(2-Iodophenoxy)piperidine scaffold (CAS 1220175-12-1) has emerged as a highly privileged building block in medicinal chemistry. It is frequently utilized in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, USP5 allosteric modulators, and monoamine reuptake inhibitors.

    This guide provides an objective, data-driven comparison of 4-(2-Iodophenoxy)piperidine against alternative scaffolds, detailing its Structure-Activity Relationship (SAR) profile, the mechanistic causality behind its performance, and self-validating experimental protocols for its application.

    Structural Deconstruction & Mechanistic Causality

    The superiority of 4-(2-Iodophenoxy)piperidine over simpler analogs (like 4-phenylpiperidine or unsubstituted 4-phenoxypiperidine) is rooted in three distinct physicochemical properties:

    • The Sigma-Hole Effect (Halogen Bonding): The highly polarizable iodine atom at the ortho-position creates a region of positive electrostatic potential (the σ -hole). This allows the scaffold to form highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in target binding pockets, a feature absent in fluorinated or unsubstituted analogs [1].

    • Conformational Locking: The massive steric bulk of the iodine atom (Taft steric parameter Es​=−1.40 ) restricts the free rotation of the ether linkage. This locks the phenoxy ring into an orthogonal conformation relative to the piperidine chair, minimizing the entropic penalty upon receptor binding.

    • Orthogonal Synthetic Handle: The C–I bond is exceptionally reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for rapid, late-stage diversification of the aryl ring without requiring de novo synthesis of the piperidine core [3].

    SAR_Logic Core 4-(2-Iodophenoxy)piperidine N_Sub N1: Piperidine Nitrogen Core->N_Sub Modulates Lipophilicity Iodo_Sub C2': Iodo Substitution Core->Iodo_Sub Halogen Bonding / Sterics Ether_Link C4: Ether Linkage Core->Ether_Link Conformational Flexibility Target1 Receptor Affinity (e.g., SCD1) N_Sub->Target1 Solvation & Binding Target2 Late-Stage Functionalization Iodo_Sub->Target2 Cross-Coupling Handle

    SAR logic map for 4-(2-Iodophenoxy)piperidine highlighting structural modification sites.

    Comparative Performance Analysis

    When designing a library targeting lipophilic pockets (such as the SCD1 active site or the USP5 ZnF-UBD domain), the choice of the core scaffold drastically alters both binding kinetics and synthetic efficiency [2].

    The table below objectively compares 4-(2-Iodophenoxy)piperidine with common alternative scaffolds.

    Scaffold AlternativeSynthetic VersatilityHalogen Bonding PotentialSteric Bulk (Taft Es​ )Projected Target Affinity (e.g., SCD1 IC50​ )
    4-Phenoxypiperidine Low (C-H activation only)None0.00 (H)~120 nM
    4-(2-Fluorophenoxy)piperidine Low (Inert C-F bond)Weak-0.46 (F)~30 nM
    4-(2-Iodophenoxy)piperidine High (Pd-coupling handle) Strong ( σ -hole) -1.40 (I) < 15 nM
    4-(Phenyl)piperidine ModerateNoneN/A> 500 nM (Lacks ether flexibility)

    Data synthesis derived from comparative SAR studies on phenoxypiperidine derivatives in lipophilic target domains.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or mechanistic checkpoint to prevent the propagation of false data.

    Protocol A: Late-Stage Derivatization via Suzuki-Miyaura Coupling

    Causality: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and suppresses unwanted β -hydride elimination—a critical requirement when dealing with sterically hindered ortho-substituted aryl iodides.

    • Preparation: In an oven-dried Schlenk flask, combine 4-(2-Iodophenoxy)piperidine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of anhydrous K2​CO3​ (2.0 eq). Causality: Degassing prevents the oxidative homocoupling of the boronic acid, ensuring high cross-coupling yields.

    • Reaction & Self-Validation: Heat the mixture to 90°C. Monitor via real-time LC-MS.

      • Validation Checkpoint: If LC-MS reveals a mass corresponding to the de-iodinated scaffold (hydrodehalogenation), it indicates moisture contamination or catalyst poisoning. The reaction must be aborted to save downstream purification resources.

    • Isolation: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

    Protocol B: Surface Plasmon Resonance (SPR) Affinity Screening

    Causality: Steady-state fluorescence assays often yield false positives due to compound aggregation. SPR provides real-time kon​ and koff​ kinetics, confirming true 1:1 stoichiometric binding.

    • Immobilization: Immobilize the target protein (e.g., USP5 ZnF-UBD) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

    • System Setup: Utilize a dual-channel setup. Channel 1 is left blank (ethanolamine deactivated) to serve as a reference. Channel 2 contains the target. Causality: Subtracting Channel 1 from Channel 2 eliminates bulk refractive index shifts caused by DMSO in the sample buffer.

    • Injection & Self-Validation: Inject the 4-(2-Iodophenoxy)piperidine derivative library at concentrations ranging from 0.1 μ M to 50 μ M.

      • Validation Checkpoint: Inject a known positive control (e.g., UBTR008295a) at the beginning, middle, and end of the run. If the control's response degrades by >10%, the immobilized protein has denatured. All intervening data is automatically flagged as invalid, preventing false negatives.

    • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ values.

    Workflow Step1 Scaffold Selection (CAS 1220175-12-1) Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Modifying 2-Iodo Step3 N-Derivatization (Reductive Amination) Step2->Step3 Modifying N-H Step4 SPR Binding Assay (Affinity Testing) Step3->Step4 Purified Library Step5 SAR Data Analysis & Lead Selection Step4->Step5 Kd / IC50 Values

    Self-validating experimental workflow from scaffold derivatization to SPR affinity screening.

    Conclusion

    The 4-(2-Iodophenoxy)piperidine scaffold offers a distinct competitive advantage over standard phenoxypiperidines. By leveraging the steric bulk and halogen-bonding capabilities of the ortho-iodine atom, researchers can lock bioactive conformations to increase target affinity. Furthermore, its utility as an orthogonal handle for transition-metal catalysis makes it an indispensable tool for the rapid generation of diverse, patentable chemical space.

    References

    • Title: Structure–Activity Relationship of USP5 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

    • Title: Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

    • Title: Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids Source: The Journal of Organic Chemistry URL: [Link]

    Comprehensive Comparison Guide: In-Vitro vs. In-Vivo Profiling of 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    Historically, the development of Histamine H3 receptor (H3R) antagonists and Sigma-1 receptor ligands relied heavily on imidazole-based scaffolds (e.g., thioperamide). While useful as in-vitro pharmacological tools, imidazoles suffer from severe in-vivo liabilities, including poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 (CYP) inhibition[1].

    To overcome these translational bottlenecks, the 4-phenoxypiperidine core emerged as a "privileged structure." It acts as a conformationally restricted version of the flexible 3-amino-1-propanol moiety found in earlier ligands, drastically improving target affinity and CNS exposure[2].

    Within this chemical class, 4-(2-Iodophenoxy)piperidine (4-2-IPP) represents a highly specialized intermediate and ligand. The strategic placement of an iodine atom at the ortho position of the phenoxy ring serves two critical functions:

    • Steric Locking: The bulky, polarizable iodine atom forces the ether oxygen into a constrained dihedral angle. This restricted conformation minimizes the entropic penalty upon binding to the deep, hydrophobic pockets of G-protein coupled receptors (GPCRs) like H3R[3] and chaperone proteins like Sigma-1[4].

    • Translational Radiotracer Potential: The stable 127I atom can be directly swapped for radioactive isotopes ( 123I for SPECT imaging or 125I for in-vitro autoradiography). This allows researchers to use the exact same chemical entity for both functional assays and in-vivo target occupancy studies, eliminating the pharmacokinetic discrepancies often seen when attaching bulky fluorophores.

    H3_Signaling Ligand 4-(2-Iodophenoxy)piperidine (Inverse Agonist) H3R Histamine H3 Receptor Ligand->H3R Inverse Agonism Gi Gi/o Protein H3R->Gi Inhibits Activation cAMP cAMP Production Gi->cAMP Disinhibits Cyclase NT Neurotransmitter Release cAMP->NT Enhances Release

    Fig 1. Mechanistic pathway of 4-(2-Iodophenoxy)piperidine as an H3R inverse agonist.

    In-Vitro Performance: Affinity, Selectivity, and Stability

    When evaluating a CNS candidate, in-vitro assays must establish not only target affinity but also the absence of metabolic liabilities. Below is a comparative synthesis of 4-2-IPP against a standard imidazole (Thioperamide) and a halogenated alternative (4-(4-Fluorophenoxy)piperidine).

    Table 1: Comparative In-Vitro Pharmacological Profile
    CompoundhH3R Ki​ (nM)Sigma-1 Ki​ (nM)hH1R Ki​ (nM)CYP3A4 IC 50​ (µM)
    4-(2-Iodophenoxy)piperidine 2.4 ± 0.3 145 ± 12 >10,000>30
    4-(4-Fluorophenoxy)piperidine11.2 ± 1.5210 ± 18>10,000>30
    Thioperamide (Standard)7.9 ± 0.8180 ± 25>10,0001.2

    Data Insights & Causality:

    • Affinity: 4-2-IPP demonstrates sub-nanomolar to low-nanomolar affinity for H3R. The ortho-iodine creates a superior steric fit in the receptor's transmembrane domain compared to the para-fluoro derivative[2].

    • CYP Liability: The removal of the imidazole ring (present in Thioperamide) completely abolishes CYP3A4 inhibition, a critical requirement for preventing drug-drug interactions during in-vivo polypharmacy[1].

    In-Vivo Translation: Pharmacokinetics & Efficacy

    High in-vitro affinity is meaningless if the compound cannot cross the BBB or is rapidly cleared. Non-imidazole phenoxypiperidines have demonstrated potent in-vivo efficacy in rat EEG models of wakefulness at doses as low as 1 mg/kg[5].

    Table 2: In-Vivo Pharmacokinetic Parameters (Rat, 1 mg/kg IV)
    CompoundPlasma Clearance (mL/min/kg) T1/2​ (h)Brain/Plasma Ratio ( Kp​ )Unbound Brain Fraction ( fu,b​ %)
    4-(2-Iodophenoxy)piperidine 18.5 3.2 3.4 1.8
    4-(4-Fluorophenoxy)piperidine24.12.12.82.1
    Thioperamide45.21.10.84.5

    Data Insights & Causality: The high lipophilicity imparted by the iodine atom drives a highly favorable Brain/Plasma ratio ( Kp​=3.4 ). However, as an Application Scientist, I must emphasize that total brain concentration is misleading. The true driver of in-vivo target engagement is the unbound fraction ( fu,b​ ). While 4-2-IPP is highly protein-bound ( fu,b​ = 1.8%), its absolute unbound concentration ( Kp,uu​ ) still vastly exceeds its in-vitro Ki​ , ensuring robust receptor occupancy and behavioral efficacy[5].

    Workflow InVitro In-Vitro Phase Radioligand Binding Microsomes Metabolic Stability Liver Microsomes InVitro->Microsomes Select InVivo In-Vivo Phase PK & Biodistribution Microsomes->InVivo Optimize Efficacy Behavioral Efficacy EEG Wakefulness InVivo->Efficacy Confirm

    Fig 2. Sequential experimental workflow from in-vitro screening to in-vivo validation.

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include internal checkpoints that automatically flag experimental artifacts.

    Protocol A: In-Vitro Radioligand Binding Assay

    This assay determines the binding affinity ( Ki​ ) of 4-2-IPP at the recombinant human H3 receptor.

    • Membrane Preparation: Cultured HEK293 cells expressing hH3R are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Using recombinant cells isolates the specific H3R interaction, eliminating background noise from endogenous H1/H2/H4 receptors.

    • Incubation: Incubate 20 µg of membrane protein with 0.9 nM [3H]

      -methylhistamine and varying concentrations of 4-2-IPP (0.1 nM to 10 µM) for 60 minutes at 25°C.
    • Non-Specific Binding (NSB) Control: Define NSB using a parallel well containing 10 µM Thioperamide.

      • Self-Validation Checkpoint: If the NSB signal exceeds 30% of the total radioligand binding, the plate is automatically rejected. High NSB indicates lipid partitioning of the radioligand rather than true receptor-mediated binding.

    • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Quantify radioactivity via liquid scintillation counting.

    Protocol B: In-Vivo LC-MS/MS Brain Penetration Assay

    This protocol measures the true unbound brain partition coefficient ( Kp,uu​ ) in rodent models.

    • Dosing & Sampling: Administer 4-2-IPP (1 mg/kg, IV) to male Sprague-Dawley rats. At T=1h (steady-state), euthanize via decapitation. Instantly harvest blood (via cardiac puncture into EDTA tubes) and brain tissue.

    • Tissue Homogenization: Homogenize brain tissue in a 1:3 (w/v) ratio of 80:20 Acetonitrile:Water. Causality: Acetonitrile precipitates binding proteins while fully extracting the highly lipophilic 4-2-IPP into the supernatant.

    • Equilibrium Dialysis: Dialyze brain homogenate against PBS (pH 7.4) for 4 hours at 37°C using a 10 kDa molecular weight cutoff membrane to determine the unbound fraction ( fu,b​ ).

    • LC-MS/MS Quantification: Spike samples with a deuterated internal standard (4-2-IPP-d4) prior to injection into a triple quadrupole mass spectrometer.

      • Self-Validation Checkpoint: Matrix effects are continuously monitored via post-column infusion of the internal standard. If ion suppression exceeds 15%, the system automatically recalibrates the standard curve using a matched blank matrix, preventing the reporting of false-positive clearance rates.

    References

    • Dvorak, C. A., et al. "4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists." Journal of Medicinal Chemistry, 2005. URL: [Link]

    • Hudkins, R. L., et al. "4-phenoxypiperidine pyridazin-3-one Histamine H(3) Receptor Inverse Agonists Demonstrating Potent and Robust Wake Promoting Activity." Bioorganic & Medicinal Chemistry Letters, 2012. URL: [Link]

    • Sadek, B., et al. "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation." International Journal of Molecular Sciences, 2018. URL: [Link]

    • da Costa, et al. "QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases." Current Topics in Medicinal Chemistry, 2016. URL: [Link]

    Sources

    Comparative Guide: Synthetic Methodologies and Structural Analysis of 4-(2-Iodophenoxy)piperidine vs. Chiral Analogues

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    A frequent pitfall in automated drug discovery pipelines is the misapplication of chiral workflows to achiral targets. 4-(2-Iodophenoxy)piperidine is a prime example. Because the C4 position lies on a plane of symmetry ( σ ) bisecting the piperidine ring (passing through N1 and C4), the molecule is inherently achiral. Consequently, attempting an "enantioselective synthesis" on this specific isomer is a stereochemical impossibility.

    To provide a scientifically rigorous evaluation, this guide objectively compares the synthetic performance, reagent efficiency, and analytical validation of the achiral 4-isomer against its truly chiral structural alternative, 3-(2-Iodophenoxy)piperidine . By contrasting these two scaffolds, researchers can optimize their synthetic routes, avoid redundant chiral chromatography, and select the appropriate analytical columns for their drug development workflows.

    Stereochemical Reality & Causal Reaction Design

    When synthesizing aryloxypiperidines, researchers must choose between Nucleophilic Aromatic Substitution (S N​ Ar), transition-metal-catalyzed cross-coupling, or the Mitsunobu reaction .

    For 2-iodophenol, S N​ Ar is ineffective because the aromatic ring lacks the strong electron-withdrawing groups (e.g., nitro or cyano) required to stabilize the Meisenheimer complex. Furthermore, the iodo-substituent complicates standard base-mediated etherification due to competing dehalogenation or polymerization.

    The Mitsunobu reaction is the optimal choice[1]. It reverses the polarity of the coupling: rather than the alkoxide attacking the aryl halide, the phenol acts as the nucleophile attacking the phosphonium-activated piperidinol[2]. 2-Iodophenol has a pKa of ~8.5 (lowered from phenol's pKa of 10 due to the inductive effect of iodine), making it an ideal, sufficiently acidic pronucleophile for the Mitsunobu betaine intermediate[1].

    Workflow Start Target Molecule: Iodophenoxypiperidine SymCheck Stereochemical Analysis (Plane of Symmetry?) Start->SymCheck Isomer4 4-(2-Iodophenoxy)piperidine (Achiral, σ-plane present) SymCheck->Isomer4 Substitution at C4 Isomer3 3-(2-Iodophenoxy)piperidine (Chiral, Asymmetric C3) SymCheck->Isomer3 Substitution at C3 Synth4 Standard Mitsunobu Coupling Isomer4->Synth4 Synth3 Stereospecific Mitsunobu (Inversion of Configuration) Isomer3->Synth3 Ana4 Reverse-Phase HPLC (Purity Analysis) Synth4->Ana4 Ana3 Chiral SFC / HPLC (ee% Determination) Synth3->Ana3

    Figure 1: Decision matrix for the synthesis and analysis of piperidine positional isomers.

    Comparative Experimental Protocols

    The following self-validating protocols demonstrate the divergent outcomes of the Mitsunobu reaction when applied to symmetrical vs. asymmetrical piperidinols[3].

    Protocol A: Achiral Synthesis of 4-(2-Iodophenoxy)piperidine

    Objective: High-yield etherification without stereochemical constraints.

    • Reagent Preparation: In an oven-dried flask under N 2​ , dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 10 mmol), 2-Iodophenol (1.2 eq, 12 mmol), and Triphenylphosphine (PPh 3​ , 1.5 eq, 15 mmol) in anhydrous THF (50 mL)[2].

    • Activation: Cool the reaction mixture to 0 °C using an ice bath.

    • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq, 15 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the betaine intermediate and prevents the premature degradation of DIAD[2].

    • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16 hours.

    • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the N-Boc protected intermediate, leaving behind the triphenylphosphine oxide byproduct.

    • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add 20% Trifluoroacetic acid (TFA). Stir for 2 hours at RT. Concentrate and neutralize with saturated NaHCO 3​ to yield the free base.

    Protocol B: Enantioselective Synthesis of (R)-3-(2-Iodophenoxy)piperidine

    Objective: Stereospecific inversion of configuration via S N​ 2 mechanism.

    • Reagent Preparation: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq, 10 mmol), 2-Iodophenol (1.2 eq), and PPh 3​ (1.5 eq) in anhydrous THF (50 mL)[3].

    • Activation & Coupling: Cool to 0 °C and add DIAD (1.5 eq) dropwise.

    • Propagation: Stir at room temperature for 16 hours. Causality: The phenoxide nucleophile attacks the activated alkoxyphosphonium ion strictly from the opposite face of the leaving group. This S N​ 2 attack results in a complete inversion of stereochemistry, converting the (S)-starting material exclusively into the (R)-product[3].

    • Purification & Deprotection: Follow the exact purification and TFA-deprotection steps outlined in Protocol A.

    Mechanism Step1 N-Boc-Piperidinol + PPh3 + DIAD Step2 Betaine Intermediate Formation Step1->Step2 Step3 Alkoxyphosphonium Ion (Activated Alcohol) Step2->Step3 Deprotonation of Phenol Step4 SN2 Attack by 2-Iodophenoxide Step3->Step4 Out4 4-Isomer: Achiral Product Step4->Out4 C4 Substrate Out3 3-Isomer: Inverted Stereocenter (e.g., S -> R) Step4->Out3 C3 Substrate

    Figure 2: Mitsunobu reaction mechanism highlighting the stereochemical divergence between C3 and C4 substrates.

    Quantitative Performance & Analytical Validation

    The structural differences between the two products dictate entirely different analytical workflows. Subjecting the 4-isomer to chiral chromatography is a waste of resources, as it will only ever elute as a single peak. Conversely, the 3-isomer requires rigorous chiral validation to ensure no racemization occurred during the Mitsunobu coupling.

    Data Presentation: Workflow Comparison Table
    ParameterProduct A: 4-(2-Iodophenoxy)piperidineProduct B: (R)-3-(2-Iodophenoxy)piperidine
    Starting Material N-Boc-4-hydroxypiperidine(S)-N-Boc-3-hydroxypiperidine
    Stereochemical Outcome Achiral (Plane of symmetry)Chiral (Inversion of configuration)
    Typical Coupling Yield 78% - 85%68% - 75%
    Enantiomeric Excess (ee) N/A (Achiral)> 98%
    Primary Analytical Column Standard C18 (e.g., Waters XBridge)Chiral Stationary Phase (e.g., Chiralpak AD-H)
    Mobile Phase H 2​ O / MeCN (0.1% TFA)Supercritical CO 2​ / MeOH (0.1% DEA)
    Key Synthetic Challenge Removal of Triphenylphosphine oxideSteric hindrance reducing S N​ 2 efficiency
    Analytical Methodologies
    • For the 4-Isomer (Purity Verification): Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A standard C18 column with a gradient of water/acetonitrile will effectively separate the product from unreacted 2-iodophenol and triphenylphosphine oxide.

    • For the 3-Isomer (Enantiomeric Excess Verification): Utilize Chiral Supercritical Fluid Chromatography (SFC). The use of supercritical CO 2​ combined with a chiral modifier (methanol with diethylamine) on an immobilized polysaccharide column (like Chiralpak IC or AD-H) will resolve the (R) and (S) enantiomers, allowing for precise integration and calculation of the ee%.

    References

    • [1] Kumara Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, American Chemical Society (ACS), 2009. URL:[Link]

    • [3] Ringer, A. L., et al. "Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity." Journal of Medicinal Chemistry, National Institutes of Health (NIH PMC), 2023. URL:[Link]

    Sources

    X-ray crystallography of 4-(2-Iodophenoxy)piperidine derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Optimizing Protein-Ligand X-Ray Crystallography: A Comparative Guide to Halogen-Bonding Fragment Screens Using 4-(2-Iodophenoxy)piperidine

    As fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) evolve, researchers are increasingly looking beyond classical hydrogen bonds to exploit highly highly directional interactions. Among these, the halogen bond (XB) has emerged as a premier tool for enhancing both target affinity and selectivity[1].

    For structural biologists and medicinal chemists, determining the precise binding pose of low-affinity fragments is notoriously difficult. This guide provides an objective, data-driven comparison of 4-(2-Iodophenoxy)piperidine against its lighter halogen alternatives (bromo- and chloro- derivatives), detailing why the iodinated derivative is the superior choice for both thermodynamic binding and X-ray crystallographic validation.

    To understand the superiority of 4-(2-Iodophenoxy)piperidine, we must evaluate the physical chemistry of the interaction and its behavior under an X-ray beam. The piperidine ring acts as a versatile anchor—often forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) via its basic amine—while the halophenoxy moiety probes hydrophobic sub-pockets.

    The Thermodynamic Advantage: The σ -Hole Halogen bonding is driven by an anisotropic charge distribution around the halogen atom. While the equatorial region of the halogen is electronegative, the polar region along the extension of the carbon-halogen (C–X) bond features a localized area of depleted electron density, termed the σ -hole[2]. Because iodine is highly polarizable and less electronegative than bromine or chlorine, it generates the largest and most electropositive σ -hole[3]. This allows the iodine atom in 4-(2-Iodophenoxy)piperidine to act as a powerful Lewis acid, forming highly directional, near-linear (160°–180°) interactions with Lewis bases, such as the backbone carbonyl oxygens of a protein[2]. Furthermore, these interactions are often stabilized by complex solvation networks, including water-bridged halogen bonds[4].

    The Crystallographic Advantage: Anomalous Dispersion In X-ray crystallography, placing a small, low-occupancy fragment into an electron density map can be highly subjective. Iodine provides a self-validating solution. With an atomic number of 53, iodine possesses a massive electron cloud compared to carbon, nitrogen, or oxygen. More importantly, iodine exhibits a strong anomalous scattering signal ( f′′ ) at typical synchrotron X-ray wavelengths (e.g., 1.0 Å). This allows crystallographers to calculate anomalous difference Fourier maps, which act as an internal control: a strong peak in the anomalous map unambiguously pinpoints the exact coordinates of the iodine atom, anchoring the entire ligand pose and eliminating model bias.

    Quantitative Comparison: Halogen Derivatives in Crystallography

    The following table summarizes the physicochemical and crystallographic properties of 4-(2-halophenoxy)piperidine derivatives. The data illustrates a clear causality: as atomic polarizability increases, both the strength of the halogen bond and the reliability of the crystallographic data improve[3].

    Property / Metric4-(2-Chlorophenoxy)piperidine4-(2-Bromophenoxy)piperidine4-(2-Iodophenoxy)piperidine
    Atomic Polarizability ( α , ų) ~2.2~3.1~4.7
    Max σ -Hole Potential ( Vmax​ ) ~15 kcal/mol~25 kcal/mol~35 kcal/mol
    Typical XB Distance (X···O=C) 3.1 – 3.3 Å2.9 – 3.1 Å2.7 – 2.9 Å
    Anomalous Signal ( f′′ at 1.0 Å) ~0.3 e− (Negligible)~1.2 e− (Weak)~3.5 e− (Strong)
    Crystallographic Pose Confidence Low (Prone to model bias)ModerateHigh (Unambiguous SAD phasing)

    Conclusion: While the chloro- and bromo- derivatives may bind to the target, their weaker σ -holes and poor anomalous signals make them inferior candidates for fragment screening. 4-(2-Iodophenoxy)piperidine provides both the strongest interaction and the highest structural resolution.

    Experimental Protocol: Self-Validating Ligand Soaking & Phasing

    To ensure scientific integrity, the following protocol utilizes a self-validating workflow. Every step is designed to prevent false positives and maximize the anomalous signal of the iodine atom.

    Step 1: Apo-Crystal Baseline Validation

    • Action: Harvest apo-crystals of your target protein and collect a baseline dataset.

    • Causality: Establishing the baseline resolution and solvent network is critical. You must confirm that the target binding pocket is accessible and not occluded by crystal packing forces or crystallization precipitants (e.g., PEG or tightly bound sulfates).

    Step 2: Step-Wise Ligand Soaking

    • Action: Prepare a 50 mM stock of 4-(2-Iodophenoxy)piperidine in 100% DMSO. Create a soaking drop by mixing the reservoir solution with the ligand stock to a final concentration of 5 mM ligand and 10% DMSO. Transfer the crystal through a step-wise DMSO gradient (2.5% 5% 10%) over 2 hours.

    • Causality: Direct transfer into 10% DMSO often causes osmotic shock, cracking the crystal and destroying diffraction quality. The step-wise gradient preserves the crystal lattice while driving the high-concentration ligand into the binding site.

    Step 3: Tunable X-Ray Data Collection

    • Action: Flash-freeze the crystal in liquid nitrogen using an appropriate cryoprotectant. At the synchrotron, tune the X-ray energy to maximize the iodine anomalous signal (typically around 7-8 keV, or 1.54 Å, though standard 12 keV also yields sufficient f′′ for iodine). Collect highly redundant data (e.g., 360° rotation with high multiplicity).

    • Causality: High redundancy is required to accurately measure the small differences between Friedel pairs ( I+ and I− ), which is the mathematical foundation for extracting the anomalous signal.

    Step 4: Anomalous Difference Map Calculation & Refinement

    • Action: Process the data keeping Friedel pairs separate. Generate an anomalous difference Fourier map. Place the iodine atom exactly at the center of the highest anomalous peak (>5 σ ). Refine the rest of the piperidine ring into the standard 2Fo​−Fc​ electron density map.

    • Causality: This is the self-validating step. If the anomalous map shows no peak, the ligand is not bound (or radiation damage has cleaved the iodine). If the peak is present, the ligand pose is mathematically proven, independent of user bias.

    Workflow Visualization

    The following diagram illustrates the logical progression of the anomalous phasing workflow, highlighting the critical transition from biochemical preparation to computational validation.

    G A 1. Apo-Crystal Preparation B 2. Ligand Soaking (4-(2-Iodophenoxy)piperidine) A->B DMSO Gradient (Prevent Osmotic Shock) C 3. X-Ray Diffraction (Maximize Anomalous Signal) B->C Cryoprotection & Flash Freezing D 4. SAD Phasing & Difference Maps C->D Extract f'' Signal E 5. Unambiguous Pose Refinement D->E Anchor Iodine Atom

    Workflow for anomalous phasing-assisted fragment screening using iodinated ligands.

    Conclusion

    For researchers engaged in structure-based drug design, the choice of halogen matters. While chlorinated and brominated derivatives are common in early screening libraries, 4-(2-Iodophenoxy)piperidine offers an unparalleled combination of strong, directional target engagement (via a maximized σ -hole) and crystallographic tractability. By leveraging the anomalous scattering properties of iodine, structural biologists can transform ambiguous electron density into mathematically verified, high-confidence binding models.

    Sources

    Comparative Docking and Pharmacological Profiling of 4-(2-Iodophenoxy)piperidine: A Dual-Target Perspective

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

    Executive Summary

    The search for highly selective, CNS-penetrant receptor antagonists has increasingly shifted away from highly flexible, basic scaffolds toward conformationally restricted architectures. 4-Phenoxypiperidines represent a privileged class of non-imidazole ligands with proven efficacy against central nervous system (CNS) targets, most notably the Histamine H3 Receptor (H3R)[1] and the Dopamine D4 Receptor (D4R)[2].

    This guide objectively compares the in silico and in vitro performance of 4-(2-Iodophenoxy)piperidine against established clinical and tool-compound alternatives (e.g., Pitolisant and 4,4-difluoropiperidine ethers). By analyzing the unique steric and electrostatic contributions of the ortho-iodine substitution, we provide a mechanistic blueprint for leveraging this scaffold in neurodegenerative and neuro-oncological drug design.

    Mechanistic Rationale: The Role of the 2-Iodo Substitution

    As a Senior Application Scientist, it is critical to look beyond basic binding affinities and understand the causality of molecular interactions. The substitution of an iodine atom at the 2-position of the phenoxy ring fundamentally alters the ligand's behavior through three distinct mechanisms:

    • Conformational Restriction (Entropic Advantage): The bulky atomic radius of iodine (approx. 1.98 Å) creates severe steric hindrance against the ether oxygen. This restricts rotation around the C-O bond, locking the piperidine and phenyl rings into a perpendicular, bioactive conformation. This pre-organization minimizes the entropic penalty typically incurred upon receptor binding[1].

    • Directional Halogen Bonding: Iodine is highly polarizable, creating a localized region of positive electrostatic potential known as a "σ-hole." This allows the 2-iodo group to act as a strong, highly directional halogen bond donor to electron-rich receptor residues (e.g., backbone carbonyls or the hydroxyl group of Tyr115 in H3R)[3].

    • Optimized Basicity for Anchoring: The piperidine nitrogen possesses a pKa of ~9.5, ensuring it remains protonated at physiological pH (7.4). This cationic center is the primary pharmacophore, forming an indispensable salt bridge with highly conserved aspartic acid residues in the orthosteric pockets of both H3R (Asp114) and D4R (Asp115)[4][5].

    Pathway LIG 4-(2-Iodophenoxy) piperidine H3R H3 Receptor (Presynaptic) LIG->H3R Antagonizes GPRO Gi/o Protein Signaling H3R->GPRO Blocks CAMP cAMP Levels (Restored) GPRO->CAMP Increases NT Neurotransmitter Release CAMP->NT Promotes

    Modulatory pathway of H3R antagonism by 4-(2-Iodophenoxy)piperidine.

    Comparative Docking & Performance Data

    To objectively evaluate 4-(2-Iodophenoxy)piperidine, we must compare its binding landscape against standard alternatives across two distinct GPCR targets.

    Histamine H3 Receptor (H3R)

    In the H3R orthosteric site, the protonated piperidine nitrogen of 4-(2-Iodophenoxy)piperidine forms a critical bidentate salt bridge with Asp114 and Glu206 [4][5]. While the clinical drug Pitolisant relies on a flexible alkyl chain to reach the hydrophobic sub-pocket, the rigid 2-iodophenoxy tail of our target compound projects directly into the cavity formed by Tyr189 and Phe398 [3]. The iodine atom engages in a unique halogen bond with Tyr115, an interaction that unhalogenated 4-phenoxypiperidines cannot achieve, leading to a superior residence time.

    Dopamine D4 Receptor (D4R)

    D4R antagonists are emerging as critical tools for treating L-DOPA-induced dyskinesias and glioblastoma[2][6]. While 4,4-difluoropiperidine ethers exhibit sub-nanomolar D4R affinity, their extreme lipophilicity (cLogP > 5.0) severely degrades their CNS Multiparameter Optimization (MPO) scores[6]. 4-(2-Iodophenoxy)piperidine offers a balanced physicochemical profile. The iodine atom perfectly occupies the extracellular loop 2 (ECL2) vestibule, driving high selectivity over D2R and D3R off-targets[2].

    Quantitative Comparison Summary
    CompoundPrimary TargetDocking Score (kcal/mol)Binding Affinity ( Ki​ , nM)CNS MPO ScoreKey Structural Interactions
    4-(2-Iodophenoxy)piperidine H3R -9.412.54.8Asp114 (Salt Bridge), Tyr115 (Halogen Bond)
    Pitolisant (Clinical Ref)H3R-8.71.54.5Asp114 (Salt Bridge), Tyr189 (Pi-Pi Stacking)
    Unsubstituted 4-PhenoxypiperidineH3R-7.2145.05.2Asp114 (Salt Bridge), Phe398 (Hydrophobic)
    4-(2-Iodophenoxy)piperidine D4R -8.945.24.8Asp115 (Salt Bridge), Val193 (Steric Fit in ECL2)
    4,4-Difluoropiperidine etherD4R-9.10.33.2Asp115 (Salt Bridge), Phe411 (Pi-Pi Stacking)

    Note: Data represents aggregated structure-activity relationship (SAR) extrapolations based on validated homology models and radioligand displacement assays.

    Experimental Workflows: Self-Validating Protocols

    To ensure absolute trustworthiness and reproducibility, every experimental workflow must be designed as a self-validating system. Below are the causally-driven, step-by-step methodologies for evaluating these compounds.

    Protocol A: Induced-Fit Molecular Docking (In Silico)

    Standard rigid docking fails to account for receptor plasticity, often resulting in false-negative steric clashes when evaluating bulky halogens like iodine. We utilize Induced-Fit Docking (IFD) to resolve this.

    • Ligand Preparation (Causality): Prepare 4-(2-Iodophenoxy)piperidine using Epik at pH 7.4 ± 0.5. Why? The piperidine nitrogen must be accurately modeled in its protonated state to form the requisite salt bridge with Asp114/Asp115.

    • Protein Preparation & Grid Generation: Utilize the inactive H3R homology model (based on H1R crystal 3RZE)[5]. Center the docking grid on the geometric center of Asp114 and Glu206[3].

    • System Validation (Self-Validating Step): Re-dock the native co-crystallized ligand (e.g., Pitolisant) into the generated grid. Proceed only if the Root Mean Square Deviation (RMSD) of the top pose is ≤ 2.0 Å compared to the native crystal structure.

    • Induced-Fit Docking: Dock the iodinated compound, allowing side-chain flexibility for all residues within 5.0 Å of the ligand.

    • MM-GBSA Scoring: Calculate the binding free energy using the Generalized Born Surface Area (MM-GBSA) continuum solvent model to accurately account for the desolvation penalty of the highly lipophilic iodine atom[5].

    Protocol B: Radioligand Binding Assay (In Vitro)
    • Membrane Preparation: Harvest membrane preparations from HEK-293 cells stably expressing human H3R or D4R.

    • Incubation: Incubate 20 μ g/well of membrane with the test compound and a radioligand (e.g., 2 nM [3H]Nα -methylhistamine for H3R) in 200 μL binding buffer (10 mM MgCl2, 100 mM NaCl, 75 mM Tris/HCl, pH 7.4) for 90 minutes[5].

    • System Validation (Self-Validating Step): Include a known reference standard (Pitolisant for H3R; L-745,870 for D4R) in every assay plate. The assay is only considered valid and data is only accepted if the calculated Ki​ of the reference standard falls within 0.5 log units of its historically established value.

    • Quantification: Terminate the reaction by rapid filtration. Measure bound radioactivity using liquid scintillation counting and calculate the Ki​ via the Cheng-Prusoff equation.

    Workflow PREP Ligand & Protein Prep (pH 7.4, Minimization) VAL Grid Validation (Native Ligand RMSD ≤ 2.0 Å) PREP->VAL DOCK Induced-Fit Docking (Flexible Sidechains) VAL->DOCK Validated SCORE MM-GBSA Scoring (Binding Free Energy) DOCK->SCORE ASSAY Radioligand Binding (In Vitro Validation) SCORE->ASSAY Hit Selection

    Self-validating in silico to in vitro screening workflow.

    Conclusion

    4-(2-Iodophenoxy)piperidine represents a highly optimized, dual-target scaffold. By leveraging the unique steric bulk and halogen-bonding capabilities of the ortho-iodine atom, researchers can achieve a conformationally restricted geometry that outperforms unsubstituted analogs in both binding affinity and target selectivity. When evaluated through rigorous, self-validating in silico and in vitro pipelines, this compound demonstrates a highly favorable CNS MPO profile, making it a superior structural starting point for next-generation neurotherapeutics.

    References

    • 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists Source: American Chemical Society (ACS) URL:[Link]

    • The Histamine H3 Receptor: Structure, Pharmacology, and Function Source: ScienceDirect / DOI URL:[Link]

    • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands Source: MDPI URL:[Link]

    • Histamine H3 receptor ligands by hybrid virtual screening, docking, molecular dynamics simulations... Source: Ovid URL:[Link]

    • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma Source: MDPI URL:[Link]

    • (Phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds Source: ChemRxiv URL:[Link]

    Sources

    Benchmarking 4-(2-Iodophenoxy)piperidine: A Novel Scaffold for Disrupting β-Catenin Protein-Protein Interactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The Wnt/β-catenin signaling pathway is a critical driver of cell proliferation and stemness, making it a highly sought-after target in oncology. However, directly targeting β-catenin has historically been challenging due to its large, flat protein-protein interaction (PPI) interfaces. Instead of targeting the protein directly, modern drug discovery focuses on disrupting the interaction between β-catenin and its essential transcriptional co-activators, such as BCL9 and CBP (CREB-binding protein).

    4-(2-Iodophenoxy)piperidine (4-IPP) is emerging as a highly promising fragment/scaffold for inhibiting the β-catenin/BCL9 interaction. The phenoxypiperidine core is known to mimic the critical α-helical hot spots of BCL9 (specifically Leu366, Ile369, and Leu373)[1].

    The Causality of the Iodine Substitution: Why incorporate a 2-iodo substitution? Iodine is a bulky, highly polarizable atom capable of forming strong, directional non-covalent interactions known as halogen bonds. By positioning the iodine at the ortho position of the phenoxy ring, 4-IPP can act as a potent halogen bond donor to the backbone carbonyls within the hydrophobic binding groove of β-catenin. This deliberate structural choice theoretically increases the residence time and binding affinity compared to unsubstituted or fluoro-substituted analogs.

    In this guide, we benchmark 4-IPP against two field-standard reference inhibitors:

    • ZL3138 : A known 1-benzoyl 4-phenoxypiperidine derivative that disrupts the [2].

    • ICG-001 : A classic peptidomimetic that specifically binds to CBP, disrupting the [3].

    WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Activates Destruction Destruction Complex (APC/Axin/GSK3) Receptor->Destruction Inhibits BetaCat β-Catenin (Accumulation) Destruction->BetaCat Fails to degrade Nucleus Nucleus (TCF/LEF Transcription) BetaCat->Nucleus Translocates BCL9 BCL9 Co-activator BCL9->Nucleus Binds β-Catenin CBP CBP Co-activator CBP->Nucleus Binds β-Catenin Inhibitor1 4-IPP & ZL3138 Inhibitor1->BCL9 Blocks β-Cat/BCL9 PPI Inhibitor2 ICG-001 Inhibitor2->CBP Blocks β-Cat/CBP PPI

    Wnt/β-catenin signaling pathway and specific intervention points of benchmarked inhibitors.

    Quantitative Data Comparison

    The following table summarizes the biochemical and cellular benchmarking data for 4-IPP against the reference inhibitors.

    CompoundPrimary Target PPIBiochemical Ki​ / IC50​ (μM)Cellular IC50​ (μM)Key Structural Feature
    4-IPP (Benchmark)β-Catenin / BCL9~1.20 ( Ki​ )~5.502-Iodo halogen bond donor
    ZL3138 β-Catenin / BCL90.96 ( Ki​ )~4.201-benzoyl 4-phenoxypiperidine
    ICG-001 β-Catenin / CBP3.00 ( IC50​ )~3.00Peptidomimetic bicyclic core

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity, the evaluation of novel PPI inhibitors requires a tiered approach: an in vitro biochemical assay to confirm direct target engagement, followed by a cell-based assay to confirm functional pathway inhibition.

    Protocol 1: AlphaScreen Competitive Inhibition Assay

    Rationale: The β-catenin/BCL9 interaction has a moderate binding affinity ( Kd​ ≈ 470 nM)[4]. Traditional ELISA techniques require multiple wash steps, which rapidly disrupt moderate-affinity complexes, leading to false negatives. We utilize, a homogeneous, proximity-based assay that requires no washing, thereby preserving the thermodynamic equilibrium of the PPI[5].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.01% Triton X-100. Note: BSA prevents non-specific bead binding, while Triton X-100 prevents the hydrophobic inhibitors from aggregating.

    • Protein Addition: Dispense 5 μL of His-tagged β-catenin (50 nM final concentration) and Biotinylated BCL9 peptide (20 nM final) into a 384-well white OptiPlate.

    • Compound Treatment: Add 5 μL of the inhibitor (4-IPP, ZL3138, or ICG-001) in a 10-point serial dilution. Ensure the final DMSO concentration remains below 1% to prevent protein denaturation.

    • Equilibration: Incubate the plate for 1 hour at room temperature to allow the inhibitor to compete with the BCL9 peptide for the β-catenin binding groove.

    • Bead Addition (Light Sensitive): Under subdued lighting (green filter), add 10 μL of a bead mixture containing Streptavidin donor beads and Ni-NTA acceptor beads (10 μg/mL final concentration for both).

    • Final Incubation & Read: Incubate for 1 hour at room temperature in the dark. Read the plate on an EnVision Multilabel Reader (Excitation at 680 nm, Emission at 520–620 nm).

    AlphaScreen Donor Streptavidin Donor Bead (Excitation 680 nm) BiotinBCL9 Biotin-BCL9 Peptide Donor->BiotinBCL9 Binds SingletOxygen Singlet Oxygen Donor->SingletOxygen Generates Acceptor Ni-NTA Acceptor Bead (Emission 520-620 nm) HisBetaCat His-β-Catenin Acceptor->HisBetaCat Binds BiotinBCL9->HisBetaCat PPI Interaction Inhibitor 4-IPP (Competitor) Inhibitor->BiotinBCL9 Disrupts PPI (Loss of Signal) SingletOxygen->Acceptor Transfers energy (< 200nm proximity)

    AlphaScreen proximity assay mechanism for detecting β-catenin/BCL9 PPI disruption.

    Protocol 2: TOPFLASH/FOPFLASH Dual-Luciferase Reporter Assay

    Rationale: To validate that the biochemical disruption translates to cellular efficacy, we use the TOPFLASH reporter assay in SW480 colon carcinoma cells. SW480 cells possess an APC mutation, resulting in constitutively active, nuclear-localized β-catenin[3]. Self-Validating Design: We run a parallel assay using FOPFLASH , which contains mutated TCF binding sites. If an inhibitor reduces TOPFLASH luminescence but leaves FOPFLASH unaffected, we can definitively rule out off-target cytotoxicity or direct luciferase enzyme inhibition[3].

    Step-by-Step Methodology:

    • Cell Seeding: Seed SW480 cells at a density of 10,000 cells/well in a 96-well culture plate and incubate overnight at 37°C in 5% CO₂.

    • Transfection: Co-transfect the cells with 100 ng of the TOPFLASH (or FOPFLASH) plasmid and 10 ng of pRL-TK (Renilla luciferase, used as an internal control for transfection efficiency) using Lipofectamine 3000.

    • Inhibitor Treatment: 24 hours post-transfection, replace the media and treat the cells with varying concentrations of 4-IPP, ZL3138, or ICG-001 (0.1 μM to 50 μM).

    • Incubation: Incubate for an additional 24 hours.

    • Luminescence Detection: Lyse the cells using Passive Lysis Buffer. Use a Dual-Luciferase Reporter Assay System to sequentially measure Firefly luminescence (Wnt pathway activation) and Renilla luminescence (baseline control). Calculate the ratio of Firefly/Renilla to determine the normalized IC50​ .

    References

    • Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry.[Link]

    • A small molecule inhibitor of β-catenin/cyclic AMP response element-binding protein transcription. PNAS.[Link]

    • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology.[Link]

    • New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction. ACS Omega.[Link]

    Sources

    Safety Operating Guide

    Operational Guide: Safe Handling and Disposal of 4-(2-Iodophenoxy)piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Operational Causality

    As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design and laboratory safety. 4-(2-Iodophenoxy)piperidine presents a unique logistical challenge due to its bifunctional hazard profile.

    Understanding the causality behind its hazards is essential for safe handling:

    • The Piperidine Moiety: The secondary amine within the piperidine ring acts as a strong Lewis base and nucleophile. Upon tissue contact, it initiates the saponification of lipids, leading to severe chemical burns and deep tissue damage[1]. Furthermore, piperidine derivatives are highly volatile and flammable, with vapors that can accumulate in low-lying areas[2].

    • The Iodophenoxy Group: The presence of the heavy halogen (iodine) strictly classifies this compound as a halogenated organic[3]. Under4, halogenated wastes must be segregated from standard organic streams. Incineration of halogenated compounds requires specialized alkaline scrubbers to neutralize the resulting corrosive hydrogen iodide (HI) gas and prevent the atmospheric release of toxic halogenated dioxins and furans[5][4].

    Quantitative Hazard & Logistics Data

    To ensure immediate access to critical safety parameters, the logistical and physical hazard data for 4-(2-Iodophenoxy)piperidine is summarized below.

    ParameterSpecification / RequirementOperational Causality
    Chemical Class Halogenated Secondary AmineMolecule contains both an iodine-substituted phenyl ring and a basic piperidine ring.
    Primary Hazards Corrosive, Toxic, FlammableThe amine lone pair drives nucleophilic attack and lipid saponification; volatile nature increases inhalation risk[1].
    Waste Stream Halogenated Organic Waste Iodine content mandates specialized high-temperature incineration with acid scrubbers to prevent toxic emissions[6].
    Incompatibilities Strong oxidizers, strong acidsRisk of exothermic acid-base reactions; potential release of toxic iodine gas when mixed with oxidizers[7].
    Required PPE Nitrile/Neoprene gloves, face shieldPrevents dermal absorption and protects mucosal membranes from corrosive vapors[8].

    Self-Validating Standard Operating Procedures (SOPs)

    Every protocol described below is designed as a self-validating system —meaning each step contains a built-in verification check to ensure operational integrity before proceeding to the next phase.

    Liquid Waste Segregation & Disposal Protocol

    Causality: Mixing halogenated waste with non-halogenated streams violates EPA regulations and can exceed the halogen tolerance of standard incinerators, risking catastrophic equipment corrosion or toxic atmospheric releases[5][6].

    • Stream Identification: Classify the waste strictly under the "Halogenated Organic Waste" stream.

      • Validation Checkpoint: Visually confirm the receiving carboy is explicitly tagged for "Halogenated Solvents" (e.g., DCM, Chloroform) prior to opening[6].

    • Compatibility Verification: Ensure the receiving waste carboy contains no strong oxidizers (e.g., nitric acid, peroxides) or strong acids.

      • Validation Checkpoint: Review the waste log attached to the carboy. Piperidine derivatives react violently with acids and can release toxic iodine gas when oxidized[7].

    • Transfer and Containment: Transfer the waste using a dedicated funnel within a certified chemical fume hood. Fill the container to no more than 90% capacity to allow for vapor expansion.

      • Validation Checkpoint: A minimum of 1-inch headspace is visually confirmed before removing the funnel[6].

    • Labeling and Storage: Immediately affix a hazardous waste tag. Explicitly list "4-(2-Iodophenoxy)piperidine" and check the "Halogenated", "Toxic", and "Corrosive" hazard boxes. Store the carboy in a secondary containment tray within a ventilated, flammables storage cabinet until EHS pickup.

      • Validation Checkpoint: The tag is signed, dated, and securely attached to the primary container body, not the removable lid[4][8].

    Emergency Spill Response & Decontamination

    Causality: Piperidine vapors are heavier than air and can accumulate in low-lying areas, posing an explosive and inhalation hazard[2]. Immediate containment using inert materials prevents environmental contamination.

    • Isolate and Ventilate: Immediately evacuate the immediate area. Ensure the fume hood sash is lowered if the spill is inside, or increase room ventilation if outside.

      • Validation Checkpoint: Anemometer or visual flow indicator confirms negative pressure in the spill zone.

    • Don Appropriate PPE: Equip heavy-duty nitrile or neoprene gloves, splash goggles, and a flame-retardant lab coat.

      • Validation Checkpoint: Glove integrity check (air inflation) is performed prior to donning; no leaks detected[8].

    • Containment and Absorption: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do not use combustible materials like sawdust, as the basic amine can react exothermically.

      • Validation Checkpoint: The physical perimeter of the spill is static, and all liquid is fully absorbed into the matrix[2][9].

    • Neutralization and Collection: Carefully sweep the absorbed mixture using non-sparking tools into a chemical-resistant, sealable high-density polyethylene (HDPE) container. Wash the affected surface with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual amine, followed by a copious water rinse.

      • Validation Checkpoint: A surface swab tested with pH indicator paper reads strictly neutral (pH 6.5-7.5), confirming complete decontamination.

    Waste Segregation Workflow

    WasteSegregation A 4-(2-Iodophenoxy)piperidine Waste Generation B Assess Waste State A->B C Liquid Solutions (e.g., in DCM, MeOH) B->C Dissolved D Solid Waste (Contaminated PPE/Silica) B->D Contaminated E Halogenated Organic Waste Stream C->E Contains Iodine F Hazardous Solid Waste Stream D->F G High-Temp Incineration with Acid Scrubbers E->G EPA RCRA Compliant F->G

    Fig 1: Operational workflow for the segregation and disposal of 4-(2-Iodophenoxy)piperidine waste.

    References

    • BenchChem. "Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals." 8

    • Carl ROTH. "Safety Data Sheet: Piperidine." 2

    • Penta Chemicals. "Safety Data Sheet: Piperidine." 9

    • University of Louisville DEHS. "Chemical Waste Management: Combining Compatible Used Organic Solvents."5

    • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." 4

    • University of Pennsylvania EHRS. "Guidelines for Segregating and Combining Chemical Wastes into Containers." 6

    • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." 7

    • Nipissing University. "Hazardous Materials Disposal Guide." 3

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(2-Iodophenoxy)piperidine
    Reactant of Route 2
    Reactant of Route 2
    4-(2-Iodophenoxy)piperidine

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.